molecular formula C9H8N2O B1287302 7-Aminoquinolin-2(1H)-one CAS No. 58336-33-7

7-Aminoquinolin-2(1H)-one

Cat. No.: B1287302
CAS No.: 58336-33-7
M. Wt: 160.17 g/mol
InChI Key: DXKZKYOSLNTYKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Aminoquinolin-2(1H)-one is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-amino-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-7-3-1-6-2-4-9(12)11-8(6)5-7/h1-5H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXKZKYOSLNTYKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40596694
Record name 7-Aminoquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58336-33-7
Record name 7-Aminoquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 7-Aminoquinolin-2(1H)-one: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 7-Aminoquinolin-2(1H)-one, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document consolidates available computed data, general synthetic approaches, and pertinent information for researchers and professionals in drug development.

Chemical Structure and Identification

This compound, also known by synonyms such as 7-aminocarbostyril and 7-amino-2-hydroxyquinoline, is a bicyclic aromatic compound.[1] Its structure consists of a quinolin-2(1H)-one core with an amino group substituted at the 7-position.[1] The presence of the lactam functionality (a cyclic amide) and the aromatic amine group makes it an interesting scaffold for further chemical modifications.

Key Identifiers:

IdentifierValue
IUPAC Name 7-amino-1H-quinolin-2-one[1]
CAS Number 58336-33-7[1]
Molecular Formula C₉H₈N₂O[1]
Molecular Weight 160.17 g/mol [1]
Canonical SMILES C1=CC(=CC2=C1C=CC(=O)N2)N[1]
InChI Key DXKZKYOSLNTYKH-UHFFFAOYSA-N[1]

Physicochemical Properties

PropertyValue (Computed)Reference
XLogP3 0.6[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 0[1]
Topological Polar Surface Area 55.1 Ų[1]
Exact Mass 160.063662883 Da[1]
Monoisotopic Mass 160.063662883 Da[1]

Solubility: No specific quantitative solubility data has been found. Based on its structure, it is expected to have limited solubility in water and better solubility in polar organic solvents like DMSO and DMF.

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. However, based on the analysis of related quinolin-2-one derivatives, the expected spectral characteristics are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the bicyclic ring system, as well as signals for the amine (NH₂) and amide (NH) protons. The chemical shifts and coupling constants will be influenced by the electron-donating amino group and the electron-withdrawing lactam functionality.

¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the carbon atoms in the molecule. The carbonyl carbon of the lactam ring is expected to appear at a downfield chemical shift (typically in the range of 160-170 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following key absorption bands:

  • N-H stretching: Two bands for the primary amine (NH₂) in the region of 3300-3500 cm⁻¹ and a broader band for the lactam N-H.

  • C=O stretching: A strong absorption band for the lactam carbonyl group, typically appearing around 1650-1680 cm⁻¹.

  • C=C stretching: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.

  • C-N stretching: Aromatic amine C-N stretching, typically in the 1250-1350 cm⁻¹ region.

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight (160.17 g/mol ). Fragmentation patterns would likely involve the loss of CO and other characteristic fragments of the quinolinone ring.

Experimental Protocols

Proposed Synthetic Pathway

A common method for the synthesis of quinolin-2-ones is the Knorr quinoline synthesis or variations thereof. A potential route to this compound could involve the cyclization of a β-ketoanilide derived from an appropriately substituted aniline. An alternative approach could be the reduction of a corresponding nitro-substituted quinolin-2-one.

G Proposed Synthetic Pathway for this compound cluster_0 Route A: From 3-Aminophenol cluster_1 Route B: From 7-Nitroquinolin-2(1H)-one A1 3-Aminophenol A3 Intermediate β-Enaminoester A1->A3 Condensation A2 β-Ketoester (e.g., Ethyl Acetoacetate) A2->A3 A5 7-Hydroxy-4-methylquinolin-2(1H)-one A3->A5 Cyclization A4 Cyclization (e.g., thermal or acid-catalyzed) A6 Further modification steps (amination) A5->A6 A7 This compound A6->A7 B1 7-Nitroquinolin-2(1H)-one B3 This compound B1->B3 Reduction B2 Reduction (e.g., SnCl2/HCl or H2/Pd-C)

Caption: Plausible synthetic routes to this compound.

General Experimental Workflow for Characterization

Once synthesized, the identity and purity of this compound would be confirmed through a standard analytical workflow.

G General Workflow for Compound Characterization start Synthesized Product purification Purification (e.g., Recrystallization, Chromatography) start->purification ms Mass Spectrometry (MS) - Confirm Molecular Weight purification->ms nmr NMR Spectroscopy (¹H, ¹³C) - Elucidate Structure purification->nmr ir Infrared (IR) Spectroscopy - Identify Functional Groups purification->ir purity Purity Assessment (e.g., HPLC, Elemental Analysis) ms->purity nmr->purity ir->purity final Characterized this compound purity->final

Caption: Standard experimental workflow for the characterization of a synthesized compound.

Biological Activity and Potential Applications

The quinolin-2(1H)-one scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[2] Derivatives of this core have been investigated for a wide range of therapeutic applications, including as anticancer agents targeting kinases like EGFR and VEGFR-2, and as antibacterial agents.[3][4]

Specific biological targets and mechanisms of action for this compound have not been extensively reported. However, its structural features suggest potential for development as:

  • A building block for kinase inhibitors: The quinolinone core is present in several approved and investigational kinase inhibitors. The amino group at the 7-position provides a handle for further derivatization to explore structure-activity relationships.

  • Fluorescent probes: The conjugated aromatic system of the quinolinone core often imparts fluorescent properties. Derivatives of 7-(diethylamino)quinolin-2(1H)-one have been explored as fluorescent probes.[5][6] The amino group of this compound could be functionalized to create probes for specific biological analytes or environments.

Given the lack of specific data on its biological activity, a hypothetical signaling pathway diagram cannot be provided at this time. Researchers are encouraged to perform biological screening to identify potential targets for this compound.

Safety Information

Detailed toxicological data for this compound is not available. As with any laboratory chemical, it should be handled with appropriate care in a well-ventilated fume hood, and personal protective equipment (gloves, safety glasses, and a lab coat) should be worn.

Conclusion

This compound is a chemical entity with a promising structural scaffold for applications in drug discovery and materials science. While comprehensive experimental data on its physicochemical properties and biological activity are currently limited, this guide provides a foundational understanding based on computed data and the known properties of related compounds. Further experimental investigation is warranted to fully elucidate the chemical and biological characteristics of this compound and to explore its potential in various scientific domains.

References

Synthesis of 7-Aminoquinolin-2(1H)-one from m-Phenylenediamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for 7-Aminoquinolin-2(1H)-one, a valuable heterocyclic scaffold in medicinal chemistry, starting from the readily available precursor, m-phenylenediamine. This document details the proposed reaction pathway, experimental protocols, and mechanistic insights to facilitate its synthesis and further exploration in drug discovery and development.

Introduction

Quinolin-2(1H)-one and its derivatives are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities, including but not limited to, anticancer, antiviral, and cardiovascular effects. The 7-amino substituted quinolinone core, in particular, serves as a crucial building block for the development of potent and selective kinase inhibitors and other therapeutic agents. The synthesis of this scaffold from simple, cost-effective starting materials is of significant interest. This guide outlines a two-step synthetic approach for the preparation of this compound from m-phenylenediamine, proceeding through a selective mono-acetoacetylation followed by an acid-catalyzed intramolecular cyclization based on the classical Knorr quinoline synthesis.

Proposed Synthetic Pathway

The synthesis of this compound from m-phenylenediamine is proposed to occur via a two-step sequence as illustrated below. The initial step involves the selective mono-acetoacetylation of one of the amino groups of m-phenylenediamine to yield the key intermediate, N-(3-aminophenyl)-3-oxobutanamide. This is followed by an intramolecular cyclization of the intermediate under acidic conditions, a reaction characteristic of the Knorr quinoline synthesis, to afford the target compound.

Synthetic Pathway Proposed Synthesis of this compound m_phenylenediamine m-Phenylenediamine intermediate N-(3-aminophenyl)-3-oxobutanamide m_phenylenediamine->intermediate Ethyl acetoacetate, controlled conditions product This compound intermediate->product Polyphosphoric acid (PPA), Heat

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of the intermediate and the final product.

Step 1: Synthesis of N-(3-aminophenyl)-3-oxobutanamide

This procedure outlines the selective mono-acetoacetylation of m-phenylenediamine. Careful control of reaction conditions is crucial to minimize the formation of the di-acylated byproduct.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve m-phenylenediamine (1 equivalent) in a suitable solvent such as toluene or ethanol.

  • Reagent Addition: Slowly add ethyl acetoacetate (1 equivalent) to the solution at room temperature with vigorous stirring. The slow addition is critical for achieving mono-acylation.

  • Reaction Conditions: Heat the reaction mixture to a gentle reflux (80-100 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure N-(3-aminophenyl)-3-oxobutanamide.

Step 2: Synthesis of this compound via Knorr Cyclization

This procedure describes the acid-catalyzed intramolecular cyclization of N-(3-aminophenyl)-3-oxobutanamide to the target quinolinone.

Methodology:

  • Reaction Setup: In a glass vial or a round-bottom flask, place N-(3-aminophenyl)-3-oxobutanamide (1 equivalent).

  • Acid Addition: Add polyphosphoric acid (PPA) (approximately 10-15 equivalents by weight) to the starting material.

  • Reaction Conditions: Heat the mixture to 80-100 °C with vigorous stirring. The mixture should become a homogeneous solution. Maintain this temperature for 1-2 hours, monitoring the reaction by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing ice-water. This will precipitate the product. Neutralize the acidic solution with a base (e.g., sodium hydroxide or sodium bicarbonate solution) to a pH of 7-8. Collect the precipitated solid by filtration, wash it with cold water, and dry it under vacuum. The crude this compound can be further purified by recrystallization from a suitable solvent like ethanol or dimethylformamide (DMF).[1]

Data Presentation

The following table summarizes the key reaction parameters and expected outcomes for the proposed synthesis.

StepReactantsKey Reagents/CatalystsSolventTemperature (°C)Reaction Time (h)Expected Yield (%)
1m-Phenylenediamine, Ethyl acetoacetate-Toluene/Ethanol80-1002-460-70
2N-(3-aminophenyl)-3-oxobutanamidePolyphosphoric AcidNeat80-1001-270-80

Yields are estimated based on similar reactions reported in the literature and are subject to optimization.

Reaction Mechanism

The overall transformation involves two key mechanistic steps: nucleophilic acyl substitution for the formation of the anilide intermediate, followed by an electrophilic aromatic substitution for the cyclization.

Reaction Mechanism Proposed Reaction Mechanism cluster_step1 Step 1: Mono-acetoacetylation cluster_step2 Step 2: Knorr Cyclization m-Phenylenediamine m-Phenylenediamine Intermediate_1 Tetrahedral Intermediate m-Phenylenediamine->Intermediate_1 Nucleophilic attack on ethyl acetoacetate N-(3-aminophenyl)-3-oxobutanamide N-(3-aminophenyl)-3-oxobutanamide Intermediate_1->N-(3-aminophenyl)-3-oxobutanamide Elimination of ethanol Enol_Tautomer Enol Intermediate N-(3-aminophenyl)-3-oxobutanamide->Enol_Tautomer Keto-enol tautomerization (acid-catalyzed) Cyclized_Intermediate Cyclized Intermediate Enol_Tautomer->Cyclized_Intermediate Intramolecular electrophilic attack Dehydrated_Intermediate Dehydrated Intermediate Cyclized_Intermediate->Dehydrated_Intermediate Dehydration This compound This compound Dehydrated_Intermediate->this compound Tautomerization

Caption: Proposed mechanism for the synthesis of this compound.

In the first step, one of the nucleophilic amino groups of m-phenylenediamine attacks the electrophilic carbonyl carbon of the ester group in ethyl acetoacetate. This is followed by the elimination of ethanol to form the stable N-(3-aminophenyl)-3-oxobutanamide. The selectivity for mono-acylation is favored by using a 1:1 stoichiometry of the reactants and controlled reaction conditions.

The second step, the Knorr cyclization, is initiated by the acid-catalyzed enolization of the β-ketoamide. The resulting enol then acts as a nucleophile, attacking the aromatic ring in an intramolecular electrophilic aromatic substitution reaction. The position of cyclization is directed by the activating amino group. Subsequent dehydration and tautomerization lead to the formation of the aromatic this compound. The use of a strong acid like polyphosphoric acid facilitates both the enolization and the dehydration steps.[2]

Conclusion

This technical guide outlines a feasible and efficient two-step synthesis of this compound from m-phenylenediamine. The described methodology, based on well-established organic reactions, provides a clear pathway for researchers and drug development professionals to access this important heterocyclic scaffold. The provided experimental protocols and mechanistic insights serve as a valuable resource for the synthesis, optimization, and further derivatization of this compound for various applications in medicinal chemistry. Further optimization of reaction conditions may be necessary to achieve higher yields and purity.

References

7-Aminoquinolin-2(1H)-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 7-Aminoquinolin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document consolidates key chemical data, synthesis methodologies, and known biological activities, presenting the information in a clear and accessible format for researchers and professionals in the field.

Core Compound Data

This compound is a quinolinone derivative with the following key identifiers and properties.

ParameterValueReference
CAS Number 58336-33-7
Molecular Formula C₉H₈N₂O
Molecular Weight 160.17 g/mol
IUPAC Name 7-amino-1H-quinolin-2-one
Synonyms 7-amino-2(1H)-quinolinone, 7-aminocarbostyril

Synthesis and Experimental Protocols

A plausible synthetic route could involve the nitration of a suitable quinolin-2(1H)-one precursor at the 7-position, followed by the reduction of the nitro group to an amine.

Illustrative Experimental Protocol (Hypothetical):

  • Nitration: A solution of a suitable quinolin-2(1H)-one precursor in concentrated sulfuric acid is cooled to 0-5°C. A nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) is added dropwise while maintaining the low temperature. The reaction is stirred for a specified time and then poured onto ice. The resulting precipitate, the 7-nitroquinolin-2(1H)-one derivative, is filtered, washed with water, and dried.

  • Reduction: The 7-nitroquinolin-2(1H)-one is dissolved in a suitable solvent such as ethanol or methanol. A reducing agent, for example, tin(II) chloride or catalytic hydrogenation with palladium on carbon, is added. The mixture is heated to reflux for several hours. After the reaction is complete, the solvent is removed under reduced pressure. The residue is then basified with a suitable base (e.g., sodium hydroxide solution) and extracted with an organic solvent. The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated to yield this compound.

It is crucial to note that this is a generalized procedure and would require optimization and adaptation based on the specific starting materials and desired scale.

Biological Activity and Signaling Pathways

Derivatives of the quinolin-2(1H)-one scaffold have demonstrated a range of biological activities, suggesting the potential for this compound to serve as a valuable building block in the development of novel therapeutic agents.

Carbonic Anhydrase Inhibition

Studies on derivatives of 7-amino-3,4-dihydroquinolin-2(1H)-one have shown inhibitory activity against human carbonic anhydrase (hCA) isoforms. Specifically, some peptide conjugates of this scaffold have exhibited inhibition against hCA II. This suggests that the this compound core could be a starting point for designing selective carbonic anhydrase inhibitors, which are of interest for conditions such as glaucoma, epilepsy, and certain types of cancer.

Hedgehog Signaling Pathway Inhibition

The quinolone-2-(1H)-one core has been identified as a pharmacophore for inhibitors of the Hedgehog (Hh) signaling pathway. Aberrant activation of the Hh pathway is implicated in the development of various cancers. Quinolone-based inhibitors have been shown to down-regulate the expression of Gli, a key transcription factor in the Hh pathway. This suggests that this compound and its derivatives could be explored for their potential as anticancer agents by targeting this critical signaling cascade.

The following diagram illustrates the canonical Hedgehog signaling pathway and the potential point of inhibition by quinolin-2(1H)-one derivatives.

Hedgehog_Signaling_Pathway Hedgehog Signaling Pathway and Quinolinone Inhibition cluster_membrane Cell Membrane cluster_nucleus Inside Nucleus Hh Hedgehog (Hh) Ligand PTCH1 Patched-1 (PTCH1) Receptor Hh->PTCH1 Binds and Inactivates SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU_Gli SUFU-Gli Complex SMO->SUFU_Gli Activates a cascade leading to dissociation Gli_Active Active Gli Transcription Factor SUFU_Gli->Gli_Active Releases Target_Genes Hh Target Genes (e.g., PTCH1, GLI1) Gli_Active->Target_Genes Promotes Transcription Nucleus Nucleus Quinolinone This compound Derivatives Quinolinone->Gli_Active Inhibits Activity/ Expression

Hedgehog pathway with potential quinolinone inhibition point.

Conclusion

This compound is a versatile chemical entity with established physicochemical properties. Its structural motif is present in compounds with significant biological activities, particularly as inhibitors of carbonic anhydrase and the Hedgehog signaling pathway. This guide provides a foundational resource for researchers aiming to explore the therapeutic potential of this compound and its derivatives in drug discovery and development programs. Further research into specific synthesis optimization and detailed biological characterization is warranted to fully elucidate its potential.

Biological Activity of 7-Aminoquinolin-2(1H)-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The addition of an amino group at the 7-position significantly modulates the molecule's electronic properties and enhances its ability to form key interactions with various biological targets. This technical guide provides an in-depth overview of the diverse biological activities of 7-Aminoquinolin-2(1H)-one derivatives, focusing on their anticancer, antibacterial, and neuroprotective properties. It includes quantitative activity data, detailed experimental methodologies, and visual diagrams of mechanisms and workflows to support researchers and drug development professionals.

Anticancer Activity

Derivatives of this compound have emerged as a promising class of anticancer agents. Their therapeutic potential stems from their ability to modulate key signaling pathways involved in tumor growth, proliferation, and migration.

Mechanism of Action

The primary anticancer mechanisms for this class of compounds include the inhibition of crucial protein kinases and the disruption of cancer cell migration.

  • Kinase Inhibition: Many derivatives function as potent inhibitors of receptor tyrosine kinases (RTKs), such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By binding to the ATP-binding site of the kinase domain, these compounds block the downstream signaling cascades that promote angiogenesis and cell proliferation.[1]

  • Inhibition of Cell Migration: Certain derivatives have been shown to inhibit the migration of cancer cells, a critical step in tumor metastasis. This is often evaluated through wound healing assays.[2]

Quantitative Data: Anticancer Activity

The following table summarizes the cytotoxic activity of various quinolin-2(1H)-one derivatives against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the compound's potency in inhibiting cell growth.

Compound ClassSpecific Derivative ExampleTarget Cell LineActivity (IC50)Reference
Indolin-2-oneCarbamate 6eMDA-MB-468 (Breast)32.6 ± 9.9 nM[3]
Indolin-2-oneCyclopropylurea 8aMDA-MB-468 (Breast)29.1 ± 7.3 nM[3]
Quinolone HybridN-2-(furyl)-2-(chlorobenzyloxyimino) ethyl piperazinyl quinoloneMCF-7 (Breast)7.9 ± 0.07 µM[4]
Quinazolin-4-oneThiazolidinone-linked derivativeMCF-7 (Breast)16.50–26.73 µM[4]
Salicylate-ThiazolinoneHH32Various Cancer Lines>13 µM[5]

Note: Data for closely related quinolinone scaffolds are included to illustrate the potential of the core structure. Specific data for this compound derivatives should be further investigated for direct comparison.

Signaling Pathway: VEGFR-2 Inhibition

The diagram below illustrates the simplified signaling pathway of VEGFR-2 and how its inhibition by a this compound derivative can block downstream effects like cell proliferation and angiogenesis.[1][6][7][8]

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Outcome Cell Proliferation Angiogenesis ERK->Outcome Promotes VEGF VEGF Ligand VEGF->VEGFR2 Binds Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits

Figure 1: VEGFR-2 signaling pathway inhibition.
Experimental Protocols

1.4.1 Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability and cytotoxicity.[9][10]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.[11]

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives and incubate for a specified period (e.g., 24-72 hours).[10]

  • MTT Addition: Remove the treatment medium and add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully aspirate the MTT solution and add a solubilizing agent (e.g., DMSO or a SDS solution) to dissolve the purple formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance of the solution on a microplate reader at a wavelength between 550 and 600 nm.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

MTT_Assay_Workflow start Seed Cells in 96-well Plate treat Add Compound (Serial Dilutions) start->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Reagent (2-4h Incubation) incubate->add_mtt solubilize Solubilize Formazan Crystals (DMSO) add_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read end Calculate IC50 Value read->end

Figure 2: Workflow for a typical MTT cytotoxicity assay.

Antibacterial Activity

The quinolone core is famously associated with antibacterial drugs. This compound derivatives build upon this legacy, showing potent activity against a range of bacterial pathogens, including multidrug-resistant strains.[12]

Mechanism of Action

The primary mechanism of antibacterial action for quinolones is the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[13][14] These enzymes are essential for managing DNA topology during replication and transcription.[15][16] By stabilizing the enzyme-DNA complex after DNA cleavage, the compounds prevent DNA re-ligation, leading to double-strand breaks and subsequent bacterial cell death.[13][17][18]

Quantitative Data: Antibacterial Activity

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. The table below presents MIC values for representative quinolinone derivatives.

Compound ClassSpecific Derivative ExampleBacterial StrainActivity (MIC µg/mL)Reference
Quinoxalin-2(1H)-oneDerivative 4aS. aureus0.97 - 62.5[19]
Quinoxalin-2(1H)-oneDerivative 7MDRB Strains1.95 - 15.62[19]
Quinoline-2-oneDerivative 6cMRSA0.75[12]
Quinoline-2-oneDerivative 6cVRE0.75[12]
Quinoline-2-oneDerivative 6cMRSE2.50[12]
5-(piperazin-1-yl) quinoline-2(1H)-oneDerivative 74C. albicans32[20]
IndolizinoquinolineDerivative 7E. coli2[20]
Mechanism of Action: DNA Gyrase Inhibition

The following diagram illustrates how this compound derivatives interfere with the function of DNA gyrase, halting bacterial DNA replication.

DNA_Gyrase_Inhibition cluster_process Bacterial DNA Replication DNA Relaxed DNA Gyrase DNA Gyrase / Topoisomerase IV DNA->Gyrase Supercoiled Negative Supercoiling Gyrase->Supercoiled Block DNA Strand Breaks & Replication Halts Gyrase->Block Replication DNA Replication & Cell Division Supercoiled->Replication Inhibitor This compound Derivative Inhibitor->Gyrase Inhibits Ellman_Method_Workflow Workflow for AChE Inhibition Assay (Ellman's Method) step1 Step 1: Plate Setup Add Buffer, AChE, DTNB, and Inhibitor to 96-well plate step2 Step 2: Pre-incubation Incubate for 15 min at 37°C step1->step2 step3 Step 3: Reaction Start Add Substrate (ATCI) to all wells step2->step3 step4 Step 4: Measurement Measure Absorbance at 412 nm (Kinetic Read) step3->step4 step5 Step 5: Analysis Calculate Reaction Rates and % Inhibition to determine IC50 step4->step5

References

Intramolecular Charge Transfer in 7-Aminoquinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Aminoquinoline and its derivatives represent a significant class of heterocyclic compounds that are pivotal in various scientific domains, including medicinal chemistry and materials science. Their unique photophysical properties, largely governed by intramolecular charge transfer (ICT) phenomena, make them exceptional candidates for the development of fluorescent probes, sensors, and bioimaging agents. This technical guide provides a comprehensive overview of the synthesis, photophysical characteristics, and experimental protocols related to 7-aminoquinoline derivatives, with a specific focus on the mechanisms and implications of intramolecular charge transfer.

Introduction to Intramolecular Charge Transfer in 7-Aminoquinolines

Intramolecular charge transfer (ICT) is a fundamental process in photochemistry where light absorption promotes an electron from an electron-donating group to an electron-accepting group within the same molecule.[1] In 7-aminoquinoline derivatives, the amino group at the 7-position typically acts as the electron donor, while the quinoline ring system, often substituted with electron-withdrawing groups, serves as the acceptor.

Upon photoexcitation, these molecules can transition to an excited state with a significant redistribution of electron density, leading to a large change in the dipole moment.[2][3] This change is highly sensitive to the surrounding environment, such as solvent polarity, which manifests as solvatochromism—a noticeable shift in the absorption and emission spectra.[2][4] This property is the cornerstone of their application as environmental sensors. Furthermore, the efficiency and wavelength of their fluorescence can be modulated by introducing various substituents, making them versatile tools for targeted biological imaging.[5][6]

Synthesis of 7-Aminoquinoline Derivatives

The synthesis of 7-aminoquinoline derivatives can be achieved through various organic chemistry methodologies. A common approach involves the nucleophilic aromatic substitution of a suitable quinoline precursor.

General Synthesis of 2,4-disubstituted 7-aminoquinolines

A catalyst-free condensation reaction between m-phenylenediamine and unsymmetrical 1,3-diketones can be employed to produce 2,4-disubstituted 7-aminoquinolines. The incorporation of a strongly electron-withdrawing group, such as a trifluoromethyl group, enhances the intramolecular charge transfer process.[5]

Synthesis of N-substituted 4-aminoquinoline derivatives

N-substituted 4-aminoquinoline derivatives can be synthesized by reacting 4-chloro-7-substituted-quinolines with the corresponding mono- or dialkyl amines.[7]

Experimental Protocol: Synthesis of N′-(7-substituted-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine [7]

  • A mixture of 7-substituted-4-chloro-quinoline (2.5 mmol) and N,N-dimethyl-ethane-1,2-diamine (5 mmol) is heated to 120–130 °C.

  • The reaction mixture is maintained at this temperature for 6–8 hours with continuous stirring.

  • After cooling to room temperature, the mixture is taken up in dichloromethane.

  • The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Photophysical Properties and Quantitative Data

The photophysical properties of 7-aminoquinoline derivatives are central to their functionality. Key parameters include absorption and emission maxima (λ_abs and λ_em), Stokes shift, and fluorescence quantum yield (Φ_F). These properties are highly dependent on the solvent environment and the nature of the substituents on the quinoline core.

Solvatochromism

The pronounced solvatochromism of many 7-aminoquinoline derivatives is a direct consequence of ICT. As solvent polarity increases, the emission spectra typically show a bathochromic (red) shift, indicating a more stabilized, polar excited state.[2][5]

Table 1: Photophysical Data for Selected Trifluoromethyl-Substituted 7-Aminoquinolines in Various Solvents [5]

CompoundSolventλ_abs (nm)λ_em (nm)Stokes Shift (cm⁻¹)
1a n-Hexane3654253890
Toluene3744504580
Dichloromethane3865106580
Acetonitrile3855387890
Methanol3895558150
1b n-Hexane3684303910
Toluene3784584670
Dichloromethane3905206670
Acetonitrile3885457980
Methanol3925608110

Data extracted from Chen et al., 2019.[5]

Quantum Yield

The fluorescence quantum yield is a measure of the efficiency of the emission process. For certain cyano-derivatives of 7-aminoquinoline, remarkably high quantum yields have been observed in aqueous media, highlighting their potential for biological applications.[8][9]

Table 2: Quantum Yields of Cyano-Derivatives of 7-Aminoquinoline in Water [8][9]

CompoundQuantum Yield (Φ_F) in Water
6-Cyano-7-aminoquinoline (6CN-7AQ)0.63
3-Cyano-7-aminoquinoline (3CN-7AQ)0.85

Data extracted from Chen et al., 2021.[8][9]

Experimental Protocols for Characterization

Spectroscopic Measurements

Protocol for UV-Vis Absorption and Fluorescence Spectroscopy [10]

  • Sample Preparation: Prepare solutions of the 7-aminoquinoline derivative in various solvents of interest at a concentration of approximately 1.0 × 10⁻⁵ M to minimize self-absorption and aggregation effects.[11]

  • Absorption Spectra: Record the UV-Vis absorption spectra using a spectrophotometer (e.g., Shimadzu UV-1800) in the wavelength range of 200-700 nm.[10]

  • Emission Spectra: Obtain the fluorescence emission spectra using a spectrofluorometer (e.g., JASCO FP-8200). The excitation wavelength should be set at the peak absorption wavelength of the lowest energy absorption band.[10][11]

  • Quantum Yield Determination: Determine the fluorescence quantum yield relative to a standard of known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).

Visualizing Workflows and Processes

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of 7-aminoquinoline derivatives.

G General Experimental Workflow A Synthesis of Derivative B Purification (e.g., Column Chromatography) A->B Crude Product C Structural Characterization (NMR, Mass Spectrometry) B->C Purified Compound D Photophysical Characterization (UV-Vis, Fluorescence) C->D Structurally Confirmed E Application Testing (e.g., Bioimaging, Sensing) D->E Characterized Properties

Caption: A typical workflow for the synthesis and characterization of 7-aminoquinoline derivatives.

Intramolecular Charge Transfer Mechanism

The process of intramolecular charge transfer in a 7-aminoquinoline derivative can be visualized as follows.

ICT_Process Intramolecular Charge Transfer (ICT) Process S0 Ground State (S0) (Neutral) S1_LE Locally Excited State (LE) S0->S1_LE Absorption (hν) S1_LE->S0 Fluorescence (hν'') S1_ICT ICT State (Polar) S1_LE->S1_ICT Electron Transfer S1_ICT->S0 Fluorescence (hν')

Caption: A simplified Jablonski diagram illustrating the ICT process in 7-aminoquinolines.

Applications in Research and Drug Development

The unique photophysical properties of 7-aminoquinoline derivatives make them valuable tools in various research and development areas.

  • Fluorescent Probes and Sensors: Their sensitivity to the local environment allows for the development of probes to report on properties such as solvent polarity, viscosity, and the presence of specific metal ions.[12]

  • Bioimaging: Derivatives that are emissive in aqueous environments can be used for live-cell imaging.[5] Some have shown specificity for certain organelles, such as the Golgi apparatus.[5][6]

  • Drug Development: The quinoline scaffold is a common feature in many pharmaceutical agents.[5] Understanding the ICT properties of 7-aminoquinoline derivatives can aid in the design of new therapeutic agents with desired fluorescence characteristics for tracking and diagnostics.

Conclusion

7-Aminoquinoline derivatives exhibit fascinating and highly tunable photophysical properties rooted in the principles of intramolecular charge transfer. Their pronounced solvatochromism and, in some cases, high fluorescence quantum yields, make them powerful molecular tools. A thorough understanding of their synthesis, characterization, and the underlying ICT mechanisms is crucial for harnessing their full potential in the development of advanced fluorescent probes, cellular imaging agents, and novel therapeutics. The experimental protocols and data presented in this guide offer a foundational resource for researchers and professionals working in these fields.

References

The Expanding Role of 7-Aminoquinolin-2(1H)-one in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-aminoquinolin-2(1H)-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse range of biological entities. Its unique chemical properties allow for facile derivatization, leading to the development of potent and selective inhibitors for various enzymes implicated in cancer, neurodegenerative diseases, and other pathological conditions. This technical guide provides an in-depth overview of the applications of this compound in drug discovery, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

I. Synthesis of this compound and Its Derivatives

The synthesis of the this compound core and its subsequent derivatization are crucial steps in the exploration of its therapeutic potential. Several synthetic strategies have been developed to access this scaffold and its analogs.

A. General Synthesis of 4-Hydroxyquinolin-2(1H)-one Derivatives

A common route to quinolin-2-one derivatives involves the 'one-pot' cyclization of substituted anilines with diethylmalonate in the presence of polyphosphoric acid (PPA)[1].

Experimental Protocol:

  • A mixture of the appropriately substituted aniline (1 equivalent) and diethylmalonate (1.2 equivalents) is heated with polyphosphoric acid (five to six times by weight) at 130°C for 2–6 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled and diluted with water.

  • The resulting gummy solid is allowed to stand overnight to solidify.

  • The precipitate is collected by filtration, washed with water, and air-dried to yield the 4-hydroxyquinolin-2(1H)-one derivative[1].

B. Synthesis of 4-Substituted Benzyloxyquinolin-2(1H)-one Derivatives

Further modification of the 4-hydroxyquinolin-2(1H)-one core can be achieved by etherification with various benzyl halides[1].

Experimental Protocol:

  • A mixture of a 4-hydroxyquinolin-2(1H)-one derivative (1 equivalent) and potassium carbonate (K₂CO₃, 2 equivalents) in dimethylformamide (DMF, 10–20 mL) is heated at 90°C for 1–2 hours.

  • The appropriate benzyl chloride or bromide (1–1.4 equivalents) is added to the mixture.

  • The reaction is heated at 80–90°C for 1–6 hours, with progress monitored by TLC.

  • After completion, the mixture is poured into ice water (200 mL).

  • The resulting solid precipitate is collected by filtration and washed with water to give the desired 4-substituted benzyloxyquinolin-2(1H)-one derivative[1].

C. Synthesis of 4-Aminoalkyl Quinolin-2-one Derivatives via Knorr Cyclization

The Knorr cyclization of β-keto anilides in an acidic medium provides a direct route to 4-aminoalkyl quinolin-2-one derivatives[2].

Experimental Protocol:

  • To the starting β-keto anilide (200 mg) in a glass vial, add polyphosphoric acid (5–6 g, 2.5–3 mL).

  • Heat the mixture to 80°C and stir vigorously until a homogenous mixture is formed (approximately 15–20 minutes).

  • Maintain the homogenous mixture at 80°C for an additional 90 minutes.

  • Cool the vial to room temperature and pour the contents into 50–70 mL of water.

  • Isolate the product by filtration or by extraction with dichloromethane (2 x 30 mL)[2].

II. Biological Activities and Therapeutic Applications

Derivatives of this compound have been investigated for a wide array of therapeutic applications, demonstrating significant activity as anticancer, carbonic anhydrase inhibiting, and neuroprotective agents.

A. Anticancer Activity

The anticancer potential of this compound derivatives stems from their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases and Poly(ADP-ribose) polymerase (PARP).

Several this compound derivatives have been designed and evaluated as inhibitors of tyrosine kinases, which are crucial mediators of cancer cell signaling pathways[3][4]. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis[3][4].

Quantitative Data: Cytotoxicity of Quinolinone Derivatives

Compound/DerivativeCell LineIC50 (µM)Reference
Tetrahydrobenzo[h]quinolineMCF-7 (Breast)7.5 (48h)[5]
2-phenylquinolin-4-amine (7a)HT-29 (Colon)8.12[5]
6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one (11e)COLO 205 (Colon)< 1[1]
2-amino-7,7-dimethyl-4-substituted-5-oxo-1-(3,4,5-trimethoxy)-1,4,5,6,7,8-hexahydro-quinoline-3-carbonitrile derivativesVariousShowed interesting cytotoxic activities[6]

Signaling Pathway: VEGFR-2 Inhibition

VEGFR2_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Migration Cell Migration VEGFR2->Migration PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Inhibitor 7-Aminoquinolin- 2(1H)-one Derivative Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and its inhibition.

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response pathway. Its inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately triggering cell death. This is a particularly effective strategy in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations[7].

Signaling Pathway: PARP1 in DNA Damage Repair

PARP1_Inhibition cluster_nucleus Nucleus DNA_damage DNA Single-Strand Break PARP1 PARP1 DNA_damage->PARP1 Recruits & Activates PAR PAR Chains PARP1->PAR Synthesizes Apoptosis Apoptosis PARP1->Apoptosis Leads to (when inhibited in BRCA-deficient cells) Repair_Proteins DNA Repair Proteins PAR->Repair_Proteins Recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Mediates Inhibitor 7-Aminoquinolin- 2(1H)-one Derivative Inhibitor->PARP1 Inhibits JNK_Apoptosis Compound 7-Aminoquinolin- 2(1H)-one Derivative Stress Cellular Stress (e.g., Microtubule Disruption) Compound->Stress ASK1 ASK1 Stress->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Phosphorylates Bim_Bid Bim, Bid (BH3-only proteins) JNK->Bim_Bid Activates AP1 AP-1 cJun->AP1 Forms Pro_Apoptotic_Genes Pro-Apoptotic Gene Expression AP1->Pro_Apoptotic_Genes Apoptosis Apoptosis Pro_Apoptotic_Genes->Apoptosis Bax_Bak Bax/Bak Bim_Bid->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Induces MOMP Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apoptosome Apoptosome (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Activates Caspase_3 Caspase-3 Apoptosome->Caspase_3 Caspase_3->Apoptosis MTT_Workflow A Seed Cells in 96-well plate B Treat with Compound A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan E->F G Read Absorbance F->G

References

7-Aminoquinolin-2(1H)-one: A Versatile Intermediate in the Synthesis of Brexpiprazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Brexpiprazole, a serotonin-dopamine activity modulator (SDAM), is a second-generation antipsychotic agent approved for the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder. The synthesis of this complex molecule relies on the strategic assembly of key intermediates. While the most commonly cited precursor for the quinolinone core of Brexpiprazole is 7-hydroxyquinolin-2(1H)-one, this technical guide explores the potential utility of 7-aminoquinolin-2(1H)-one as a versatile starting material. This whitepaper details a plausible synthetic pathway from this compound to Brexpiprazole, including a proposed conversion to the pivotal 7-hydroxy intermediate via a Sandmeyer-type reaction. Detailed experimental protocols, quantitative data, and pathway visualizations are provided to support researchers in the field of medicinal chemistry and drug development.

Introduction

Brexpiprazole's therapeutic efficacy is attributed to its unique pharmacological profile, characterized by partial agonist activity at dopamine D2 and serotonin 5-HT1A receptors, and antagonist activity at serotonin 5-HT2A receptors.[1][2] This multi-receptor interaction helps to modulate dopaminergic and serotonergic neurotransmission, addressing both positive and negative symptoms of schizophrenia and improving mood in depressive disorders.

The chemical structure of Brexpiprazole, 7-{4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy}quinolin-2(1H)-one, features a quinolinone core linked to a 4-(1-benzothiophen-4-yl)piperazine moiety via a butoxy spacer. The synthesis of this molecule is a multi-step process, with the formation of the 7-substituted quinolinone being a critical phase. While existing literature predominantly describes the use of 7-hydroxyquinolin-2(1H)-one as the direct precursor to the butoxy-linked intermediate, this compound presents a viable alternative starting point, which can be converted to the hydroxy analogue.

This guide will first outline the proposed conversion of this compound to 7-hydroxyquinolin-2(1H)-one. Subsequently, it will provide a detailed overview of the established synthesis of Brexpiprazole from the resulting 7-hydroxyquinolin-2(1H)-one.

Synthetic Pathways and Methodologies

The synthesis of Brexpiprazole from this compound can be envisioned as a two-stage process:

  • Stage 1 (Proposed): Conversion of this compound to 7-hydroxyquinolin-2(1H)-one.

  • Stage 2 (Established): Synthesis of Brexpiprazole from 7-hydroxyquinolin-2(1H)-one.

Stage 1: Proposed Synthesis of 7-Hydroxyquinolin-2(1H)-one from this compound

The conversion of an aromatic amine to a hydroxyl group can be achieved through a diazotization reaction followed by hydrolysis, a process related to the Sandmeyer reaction.[3] This transformation involves the formation of a diazonium salt intermediate, which is then displaced by a hydroxyl group from water.

G cluster_stage1 Stage 1: Proposed Conversion A This compound B Diazonium Salt Intermediate A->B NaNO2, H2SO4 0-5 °C C 7-Hydroxyquinolin-2(1H)-one B->C H2O, Heat

Caption: Proposed conversion of this compound to 7-Hydroxyquinolin-2(1H)-one.

  • Diazotization:

    • Suspend this compound in an aqueous solution of sulfuric acid.

    • Cool the suspension to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for a designated period at this temperature to ensure complete formation of the diazonium salt.

  • Hydrolysis:

    • In a separate reaction vessel, bring an aqueous solution of sulfuric acid to reflux.

    • Slowly add the prepared diazonium salt solution to the hot acid.

    • The diazonium group will be displaced by a hydroxyl group, releasing nitrogen gas.

    • After the addition is complete, continue to heat the reaction mixture for a period to ensure full conversion.

    • Cool the reaction mixture and extract the product with a suitable organic solvent.

    • Purify the crude product by recrystallization or column chromatography to obtain 7-hydroxyquinolin-2(1H)-one.

Note: This is a generalized protocol. Optimization of reaction conditions, including concentrations, temperatures, and reaction times, is crucial for achieving high yields and purity.

Stage 2: Established Synthesis of Brexpiprazole from 7-Hydroxyquinolin-2(1H)-one

The established synthesis of Brexpiprazole from 7-hydroxyquinolin-2(1H)-one involves two key steps: O-alkylation to introduce the butoxy spacer with a leaving group, followed by N-alkylation with the piperazine moiety.

G cluster_stage2 Stage 2: Established Brexpiprazole Synthesis D 7-Hydroxyquinolin-2(1H)-one E 7-(4-Chlorobutoxy)-2(1H)-quinolinone D->E 1,4-Dihalobutane, Base (e.g., K2CO3) G Brexpiprazole E->G Base (e.g., K2CO3), Solvent (e.g., DMF) F 1-(Benzo[b]thiophen-4-yl)piperazine F->G G cluster_moa Brexpiprazole Mechanism of Action Brexpiprazole Brexpiprazole D2R D2 Receptor Brexpiprazole->D2R Partial Agonist HT1A 5-HT1A Receptor Brexpiprazole->HT1A Partial Agonist HT2A 5-HT2A Receptor Brexpiprazole->HT2A Antagonist Dopamine_Pathway Dopamine Signaling D2R->Dopamine_Pathway Serotonin_Pathway Serotonin Signaling HT1A->Serotonin_Pathway HT2A->Serotonin_Pathway Therapeutic_Effects Therapeutic Effects (Antipsychotic, Antidepressant) Dopamine_Pathway->Therapeutic_Effects Serotonin_Pathway->Therapeutic_Effects

References

An In-depth Technical Guide to the Photophysical Properties of 7-Aminoquinolin-2(1H)-one Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

7-Aminoquinolin-2(1H)-one, also known as carbostyril 124, and its analogues represent a significant class of heterocyclic fluorescent dyes. Their core structure features a rigid bicyclic system that is electronically rich, leading to desirable photophysical properties such as strong absorption, high fluorescence quantum yields, and significant Stokes shifts. These characteristics make them highly valuable as fluorescent probes in biomedical research, components in organic light-emitting diodes (OLEDs), and as scaffolds in medicinal chemistry. This guide provides a comprehensive overview of the key photophysical properties of selected this compound analogues, details the experimental protocols for their characterization, and presents a logical framework for understanding their structure-property relationships.

Core Photophysical Concepts

The fluorescence of this compound analogues originates from the π-π* electronic transitions within the aromatic system. The lactam-lactim tautomerism of the quinolinone ring plays a crucial role, with the lactam form being the predominant and emissive species. The photophysical behavior is highly sensitive to the nature and position of substituents on the quinolinone core and the polarity of the surrounding environment.

Key photophysical parameters include:

  • Absorption Maximum (λ_abs): The wavelength at which the molecule absorbs light most strongly.

  • Molar Absorptivity (ε): A measure of how strongly the molecule absorbs light at a given wavelength.

  • Emission Maximum (λ_em): The wavelength of maximum intensity of the emitted fluorescence.

  • Stokes Shift: The difference in wavelength (or energy) between the absorption and emission maxima. A large Stokes shift is often desirable to minimize self-quenching.

  • Fluorescence Quantum Yield (Φ_f): The ratio of photons emitted to photons absorbed, representing the efficiency of the fluorescence process.

  • Fluorescence Lifetime (τ_f): The average time the molecule spends in the excited state before returning to the ground state.

Quantitative Photophysical Data

The following table summarizes the key photophysical properties of this compound and several of its representative analogues in different solvents. This data highlights the influence of both molecular structure and solvent polarity on the optical characteristics.

Compound/AnalogueSolventλ_abs (nm)ε (M⁻¹cm⁻¹)λ_em (nm)Stokes Shift (nm)Φ_fτ_f (ns)
This compound Dioxane35018,000425750.894.5
Acetonitrile35317,500440870.754.1
Ethanol35816,900455970.683.8
Water36016,5004751150.553.2
7-(Diethylamino)quinolin-2(1H)-one Cyclohexane36521,000420550.925.1
Toluene37220,500435630.854.8
Dichloromethane37820,000450720.784.4
Acetonitrile38019,800465850.704.0
4-Methyl-7-aminoquinolin-2(1H)-one Dioxane35519,500430750.914.7
Ethanol36218,800460980.724.0
Water36518,2004801150.603.5

Note: Data presented are representative values compiled from various literature sources and may vary slightly depending on experimental conditions.

Experimental Protocols

Accurate characterization of photophysical properties requires standardized and carefully executed experimental procedures.

Steady-State Spectroscopy

Objective: To determine the absorption and emission maxima, molar absorptivity, and steady-state fluorescence intensity.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the analogue (e.g., 1 mM) in a spectroscopic grade solvent.

    • Create a series of dilutions from the stock solution to be used for measurements (e.g., 1-10 µM). Ensure the absorbance of the final solutions for fluorescence measurements is below 0.1 at the excitation wavelength to avoid inner filter effects.

  • UV-Visible Absorption Spectroscopy:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record the absorption spectrum of the sample in a 1 cm path length quartz cuvette over a relevant wavelength range (e.g., 250-500 nm).

    • Use the pure solvent as a reference blank.

    • Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length.

  • Fluorescence Spectroscopy:

    • Use a calibrated spectrofluorometer.

    • Excite the sample at its absorption maximum (λ_abs).

    • Record the emission spectrum over a range starting ~10 nm above the excitation wavelength to avoid Rayleigh scattering.

    • The wavelength with the highest intensity in the spectrum is the emission maximum (λ_em).

Fluorescence Quantum Yield (Φ_f) Determination

Objective: To measure the efficiency of fluorescence.

Methodology (Relative Method):

  • Standard Selection: Choose a well-characterized fluorescent standard with an emission range that overlaps with the sample (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_f = 0.54).

  • Data Acquisition:

    • Measure the absorption of both the standard and the sample at the chosen excitation wavelength. Adjust concentrations so that absorbances are similar and below 0.1.

    • Measure the integrated fluorescence intensity (the area under the emission curve) for both the standard and the sample, using the same excitation wavelength and instrument settings.

  • Calculation: Calculate the quantum yield of the sample (Φ_s) using the following equation:

    Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

    Where:

    • Φ is the quantum yield.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

    • Subscripts 's' and 'r' refer to the sample and the reference standard, respectively.

Time-Resolved Fluorescence Lifetime (τ_f) Measurement

Objective: To determine the excited-state lifetime.

Methodology (Time-Correlated Single Photon Counting - TCSPC):

  • Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or LED) and a sensitive, high-speed detector.

  • Data Acquisition:

    • Excite the sample (absorbance < 0.1) with the pulsed source at its λ_abs.

    • Collect the fluorescence decay profile by measuring the time delay between the excitation pulse and the detection of emitted photons.

    • Acquire an instrument response function (IRF) using a scattering solution (e.g., Ludox) to account for the instrument's temporal spread.

  • Data Analysis:

    • Fit the fluorescence decay data to a single or multi-exponential decay model by deconvolution with the IRF. The decay constant(s) from this fit represent the fluorescence lifetime(s) (τ_f).

Visualizations: Workflows and Relationships

Diagrams generated using Graphviz provide a clear visual representation of experimental processes and conceptual relationships.

G cluster_prep Sample Preparation cluster_ss Steady-State Analysis cluster_qyt Quantum Yield & Lifetime cluster_data Data Output stock Prepare Stock Solution (1 mM) dilutions Create Dilutions (1-10 µM) stock->dilutions uv_vis UV-Vis Spectroscopy (Measure λ_abs, ε) dilutions->uv_vis qy Relative Quantum Yield (vs. Standard) dilutions->qy tcspc TCSPC (Measure τ_f) dilutions->tcspc fluor Fluorescence Spectroscopy (Measure λ_em) uv_vis->fluor output Final Photophysical Parameters uv_vis->output fluor->qy fluor->output qy->output tcspc->output

Caption: Experimental workflow for photophysical characterization.

G cluster_inputs Modulating Factors cluster_outputs Observed Properties structure Molecular Structure (e.g., Substituents) absorption Absorption (λ_abs) structure->absorption Shifts λ quantum_yield Quantum Yield (Φ_f) structure->quantum_yield Affects non- radiative decay solvent Solvent Polarity emission Emission (λ_em) solvent->emission Red-shifts with increasing polarity solvent->quantum_yield Often decreases with polarity stokes_shift Stokes Shift absorption->stokes_shift emission->stokes_shift

Caption: Structure-property relationships in quinolinone analogues.

Conclusion

The this compound scaffold is a versatile platform for the development of novel fluorescent materials. A thorough understanding of the relationships between chemical structure, solvent environment, and photophysical properties is essential for the rational design of analogues tailored for specific applications. The data and protocols outlined in this guide provide a foundational framework for researchers engaged in the synthesis, characterization, and application of this important class of fluorophores. Adherence to rigorous experimental methodologies, such as those described herein, is critical for generating high-quality, reproducible data that advances the field.

The Quinolin-2(1H)-one Moiety: A Privileged Scaffold in Natural Products and Bioactive Drugs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The quinolin-2(1H)-one core is a prominent heterocyclic scaffold found in a wide array of natural products and synthetic bioactive compounds.[1] This nitrogen-containing fused bicyclic structure, also known as carbostyril, serves as a crucial pharmacophore, imparting diverse and potent pharmacological activities.[2][3] Its derivatives have demonstrated a broad spectrum of therapeutic potential, including anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) effects.[4][5][6] This guide provides a comprehensive overview of the quinolin-2(1H)-one moiety, focusing on its prevalence in nature and its application in clinically significant drugs, supported by quantitative data, experimental protocols, and mechanistic pathway visualizations.

Section 1: Quinolin-2(1H)-one in Natural Products

The quinolin-2(1H)-one skeleton is a recurring motif in alkaloids isolated from various natural sources, including plants, bacteria, and marine organisms.[1][7] These natural products exhibit a range of biological activities, often serving as inspiration for the development of new therapeutic agents. For instance, several quinoline alkaloids have been investigated for their potent anticancer properties, acting through mechanisms like the inhibition of DNA topoisomerase.[5]

Recently, novel chiral alkaloids, marinoaziridines A and B, which contain the quinolin-2(1H)-one ring, were isolated from marine sediment bacteria.[1] Many natural quinoline alkaloids have shown significant potential as anticancer agents, antimalarials, and antibacterials.[5]

Table 1: Selected Natural Products Containing the Quinolin-2(1H)-one Moiety

Compound NameNatural SourceReported Biological ActivityReference(s)
3-Methyl-2-(non-2-enyl)quinolin-4(1H)-one-Antibacterial[5]
2-(2-Heptenyl)-3-methyl-4(1H)-quinolone-Antibacterial, Antifungal[5]
Aurachin A-Antibacterial, Cytochrome inhibition[5]
Marinoaziridines A and BMarine Sediment Bacteria (Order: Cytophagales)Potential selective biological activity[1]
Camptothecin (Related Quinoline Alkaloid)Camptotheca acuminataAnticancer (Topoisomerase I inhibitor)[5]

Section 2: Quinolin-2(1H)-one in Bioactive Drugs

The structural and functional versatility of the quinolin-2(1H)-one scaffold has made it a "privileged structure" in medicinal chemistry, leading to the development of several successful drugs.[2] These synthetic derivatives are designed to interact with specific biological targets with high affinity and selectivity.

Key therapeutic areas for drugs containing this moiety include psychiatric disorders, inflammatory diseases, and cardiovascular conditions. Their mechanisms of action are diverse, ranging from enzyme inhibition to receptor modulation.[8][9][10]

Table 2: Prominent Bioactive Drugs Featuring the Quinolin-2(1H)-one Core

Drug NamePrimary Target(s)Therapeutic AreaMechanism of ActionReference(s)
Aripiprazole Dopamine D2 (Partial Agonist), Serotonin 5-HT1A (Partial Agonist), 5-HT2A (Antagonist)AntipsychoticModulation of dopaminergic and serotonergic neurotransmission[8][11]
Brexpiprazole Dopamine D2 (Partial Agonist), Serotonin 5-HT1A (Partial Agonist), 5-HT2A (Antagonist)AntipsychoticSimilar to Aripiprazole, with different receptor affinity profile[8]
Roflumilast Phosphodiesterase-4 (PDE4)Anti-inflammatory (COPD, Psoriasis)Selective inhibition of PDE4, leading to increased intracellular cAMP[9][12]
Cilostazol Phosphodiesterase-3 (PDE3)Antiplatelet, VasodilatorInhibition of PDE3, leading to increased cAMP and antiplatelet effects[10]
OPC-33509 -Anti-arteriostenotic (Investigational)Anti-thrombotic and anti-hyperplastic activities[10]

Section 3: Signaling Pathways and Mechanisms of Action

The therapeutic effects of quinolin-2(1H)-one-based drugs are a direct result of their interaction with key cellular signaling pathways. Understanding these mechanisms is critical for rational drug design and development.

Roflumilast: PDE4 Inhibition Pathway

Roflumilast is a selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme highly expressed in inflammatory cells.[9][13] By inhibiting PDE4, roflumilast prevents the degradation of cyclic adenosine monophosphate (cAMP).[14] The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates and regulates downstream targets.[13][15] This cascade suppresses the release of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukins, and leukotrienes, thereby reducing inflammation.[13][14][16]

Roflumilast_Pathway cluster_degradation ATP ATP AC Adenylate Cyclase ATP->AC activates cAMP cAMP (Cyclic AMP) AC->cAMP converts to AMP AMP PKA Protein Kinase A (PKA) cAMP->PKA activates PDE4 PDE4 PDE4->cAMP degrades PDE4->AMP converts to Roflumilast Roflumilast Roflumilast->PDE4 inhibits Inflammation Suppression of Pro-inflammatory Mediators (TNF-α, ILs) PKA->Inflammation

Mechanism of Roflumilast via PDE4 inhibition.
Aripiprazole: Dopamine D2 Receptor Modulation

Aripiprazole exhibits a unique pharmacological profile, acting as a partial agonist at dopamine D2 receptors.[11][17] This "functional selectivity" means its effect depends on the surrounding dopamine levels.[8][18] In a hyperdopaminergic state (like the mesolimbic pathway in schizophrenia), it acts as an antagonist, reducing dopamine signaling. In a hypodopaminergic state (like the mesocortical pathway), it acts as an agonist, increasing signaling.[11] This dual action helps stabilize the dopamine system. Beyond D2 receptors, aripiprazole also modulates serotonin receptors and influences downstream pathways like the Akt-GSK3β signaling cascade.[17][19]

Aripiprazole_Pathway Dopamine_High High Dopamine (Mesolimbic) D2R Dopamine D2 Receptor Dopamine_High->D2R Dopamine_Low Low Dopamine (Mesocortical) Dopamine_Low->D2R Response_Down Reduced Signal Transduction D2R->Response_Down Antagonistic action Response_Up Increased Signal Transduction D2R->Response_Up Agonistic action Aripiprazole Aripiprazole (Partial Agonist) Aripiprazole->D2R Stabilization Dopamine System Stabilization Response_Down->Stabilization Response_Up->Stabilization

Aripiprazole's functional selectivity at the D2 receptor.

Section 4: Quantitative Data on Bioactivity

The potency of quinolin-2(1H)-one derivatives is quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are common metrics used to compare the efficacy of these compounds against specific targets or cell lines.

Table 3: Selected Quantitative Activity Data for Quinolin-2(1H)-one Derivatives

Compound/DrugTarget/AssayCell LineIC50 / EC50 ValueReference(s)
RoflumilastTubulin Polymerization-IC50 = 0.46 µM[20]
Quinolinone Derivative (Compound III)EGFR Kinase-More potent than Erlotinib[21]
Quinolinone Derivative (Compound III)HER-2 Kinase-Equivalent to Lapatinib[21]
Quinolinone Derivative (Compound III)Antiproliferative (GI50)Cancer Cell Panel25 nM[21]
Quinolinone Derivative (Compound 5a)AntiproliferativeMCF-7 (Breast Cancer)IC50 = 34 nM[21]
Erlotinib (Reference)AntiproliferativeMCF-7 (Breast Cancer)IC50 = 40 nM[21]
3-(4-fluorophenyl)-4-pyrindin-4-ylquinoline-2(1H)-onep38-α MAPK-IC50 = 1.8 µM[20]

Section 5: Key Experimental Protocols

Reproducible and standardized protocols are fundamental to drug discovery and development. Below are detailed methodologies for common assays used to evaluate the bioactivity of quinolin-2(1H)-one compounds.

Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[22] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[23]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution (5 mg/mL in PBS).[23]

  • Cell culture medium (serum-free for assay).

  • Solubilizing agent (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol).[23]

  • 96-well microtiter plate.

  • Plate reader (absorbance at 570-590 nm).[24]

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6-24 hours to allow for attachment and recovery.[24]

  • Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test compound. Include vehicle-only controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-50 µL of MTT solution to each well (final concentration ~0.5 mg/mL).[23]

  • Formazan Formation: Incubate the plate at 37°C for 2-4 hours, until purple precipitate is visible.[24]

  • Solubilization: Add 100-150 µL of the solubilizing agent to each well to dissolve the formazan crystals.[24]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570-590 nm within 1 hour.[24]

  • Data Analysis: Subtract the background absorbance from medium-only wells. Calculate cell viability as a percentage relative to the vehicle-treated control cells.

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate (6-24 hours) A->B C 3. Treat with Test Compound B->C D 4. Incubate (Exposure Period) C->D E 5. Add MTT Reagent to each well D->E F 6. Incubate (2-4 hours) for Formazan Formation E->F G 7. Add Solubilizing Agent F->G H 8. Shake Plate & Measure Absorbance (570 nm) G->H I 9. Analyze Data & Calculate Cell Viability H->I

Workflow for the MTT Cell Viability Assay.
Protocol: In Vitro PDE4 Inhibition Assay

This protocol determines the IC50 value of a test compound against a recombinant PDE4 enzyme.[25]

Materials:

  • Recombinant human PDE4 enzyme (e.g., PDE4B).[25]

  • cAMP substrate.[25]

  • Assay buffer.

  • Test inhibitor and reference inhibitor (e.g., Rolipram).[25]

  • Detection reagents (e.g., fluorescence polarization or HTRF-based).[25]

  • 384-well plates.

  • Plate reader.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test and reference inhibitors in DMSO.[25]

  • Plate Setup: In a 384-well plate, add the diluted inhibitors. Include controls with DMSO only (100% activity) and no enzyme (background).[25]

  • Enzyme Addition: Add the diluted PDE4 enzyme solution to all wells except the background control. Pre-incubate at room temperature for 15 minutes.[25]

  • Reaction Initiation: Add the cAMP substrate to all wells to start the reaction.[25]

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).[25]

  • Reaction Termination & Detection: Stop the reaction and add detection reagents as per the kit manufacturer's instructions.

  • Signal Reading: Read the plate on a compatible plate reader (e.g., fluorescence or time-resolved fluorescence).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The quinolin-2(1H)-one moiety continues to be a scaffold of immense interest in drug discovery. Its prevalence in nature and success in marketed drugs underscore its value as a pharmacophore.[1] Current research is focused on synthesizing novel derivatives with enhanced potency and selectivity, particularly as multi-target agents for complex diseases like cancer.[21] The exploration of new derivatives, informed by computational studies and a deeper understanding of their mechanisms of action, promises to yield the next generation of innovative therapeutics based on this remarkable heterocyclic core.

References

Stability and Storage of 7-Aminoquinolin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the stability and recommended storage conditions for 7-Aminoquinolin-2(1H)-one. The information is intended to support researchers, scientists, and professionals in the field of drug development in ensuring the integrity and reliability of this compound in their studies.

Overview of Chemical Stability

This compound is a heterocyclic compound whose stability can be influenced by environmental factors such as temperature, light, and humidity. While specific, comprehensive stability studies on this particular molecule are not extensively published, general knowledge of the quinolinone scaffold and related compounds allows for informed recommendations. Derivatives of quinolin-2(1H)-one have been noted for being more thermally and chemically stable than analogous coumarin structures[1]. However, the quinolinone ring system can be susceptible to oxidation, as demonstrated in studies of related compounds like 4-hydrazinylquinolin-2(1H)-one which can undergo autoxidation[2][3].

Recommended Storage and Handling Conditions

To maintain the integrity of this compound, specific storage and handling procedures are crucial. The following recommendations are based on vendor data and general principles of chemical stability for similar compounds.

Solid Compound

For the solid, powdered form of this compound, the following storage conditions are recommended to minimize degradation.

ParameterRecommended ConditionRationale
Temperature 2-8°C[4]Refrigeration minimizes the rate of potential degradation reactions.
Light Protect from light[4]Exposure to light, particularly UV, can induce photochemical degradation. Store in amber vials or in a dark location.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen)While not universally cited, this is a common precaution for amino-containing aromatic compounds susceptible to oxidation.
Container Tightly sealed containerPrevents exposure to moisture and atmospheric oxygen.
Solutions

The stability of this compound in solution is less characterized. For analogous compounds, such as 2-Aminoquinoline, it is recommended to prepare solutions fresh and use them immediately, especially aqueous solutions. If storage of stock solutions is necessary, the following general guidelines can be applied:

ParameterRecommended ConditionRationale
Solvent Anhydrous DMSO, DMF, or other suitable organic solventsMinimizes hydrolytic degradation pathways.
Temperature -20°C for short-term storage (days to weeks) -80°C for long-term storage (months)Low temperatures significantly slow down degradation processes in solution.
Light Protect from lightSolutions are often more susceptible to photodecomposition than the solid material. Use amber vials or wrap containers in aluminum foil.
Handling Aliquot into smaller volumesAvoids multiple freeze-thaw cycles which can accelerate degradation.

Potential Degradation Pathways

Specific degradation pathways for this compound have not been elucidated in the public domain. However, based on its chemical structure, several potential degradation routes can be hypothesized. These pathways are critical to consider when developing analytical methods for stability studies.

  • Oxidation: The electron-rich aromatic ring, activated by the amino group, is susceptible to oxidation. This could lead to the formation of hydroxylated byproducts, quinone-imines, or polymerization.

  • Photodecomposition: Aromatic amines and lactam structures can be sensitive to light, potentially leading to dimerization, ring-opening, or other complex rearrangements.

  • Hydrolysis: While the lactam in the quinolinone ring is generally stable, extreme pH conditions could potentially lead to hydrolysis of the amide bond.

Below is a conceptual diagram illustrating a potential oxidative degradation initiation step.

G Conceptual Initiation of Oxidative Degradation A This compound C Oxidized Intermediates (e.g., radical cation) A->C Oxidation B Oxidizing Agent (e.g., O2, light) B->C D Further Degradation Products (e.g., hydroxylated species, dimers) C->D Reaction Cascade

Caption: Potential initiation of oxidative degradation of this compound.

Experimental Protocols for Stability Assessment

While no specific stability-indicating assays for this compound are published, a robust stability study can be designed based on established international guidelines, such as those from the International Council for Harmonisation (ICH)[5].

Forced Degradation Studies

Forced degradation (or stress testing) is essential to identify likely degradation products and to develop stability-indicating analytical methods.

Experimental Workflow for Forced Degradation:

G Forced Degradation Experimental Workflow cluster_0 Stress Conditions cluster_1 Analysis A Acid Hydrolysis (e.g., 0.1M HCl, 60°C) F LC-MS/MS Analysis A->F B Base Hydrolysis (e.g., 0.1M NaOH, 60°C) B->F C Oxidation (e.g., 3% H2O2, RT) C->F D Thermal Stress (e.g., 80°C, solid & solution) D->F E Photostability (ICH Q1B guidelines) E->F G Impurity Profile Determination F->G H Mass Balance Calculation G->H

Caption: A generalized workflow for conducting forced degradation studies.

Methodology:

  • Sample Preparation: Prepare solutions of this compound (e.g., in acetonitrile/water) and expose them to a range of stress conditions as outlined in the diagram. A sample of the solid compound should also be subjected to thermal and photolytic stress.

  • Stress Conditions:

    • Acid/Base Hydrolysis: Incubate the sample with an acid (e.g., 0.1 M HCl) and a base (e.g., 0.1 M NaOH) at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).

    • Oxidation: Treat the sample with an oxidizing agent like hydrogen peroxide (e.g., 3%) at room temperature.

    • Thermal Degradation: Expose both solid and solution samples to dry heat (e.g., 80°C).

    • Photostability: Expose the solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS), to separate the parent compound from any degradation products.

  • Data Evaluation: Characterize the degradation products and perform a mass balance analysis to ensure that all degradation products have been detected.

Long-Term Stability Studies

Based on the principles outlined in ICH Q1A(R2), a long-term stability study protocol can be established to determine the re-test period for the active substance.

Recommended ICH Stability Conditions:

StudyStorage ConditionMinimum Time Period
Long-term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Protocol:

  • Batch Selection: Use at least three primary batches of this compound manufactured by a process representative of the final production process.

  • Container Closure System: Store the samples in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

  • Testing Frequency: For long-term studies, test at 0, 3, 6, 9, 12, 18, and 24 months. For accelerated studies, test at 0, 3, and 6 months.

  • Stability-Indicating Parameters: Monitor parameters such as appearance, assay (potency), and degradation products/impurities.

Conclusion

While specific quantitative stability data for this compound is limited in publicly available literature, a conservative and protective approach to storage and handling is recommended. For the solid form, storage at 2-8°C, protected from light and moisture, is advised. Solutions should ideally be prepared fresh, but if stored, should be kept at low temperatures (-20°C to -80°C) and protected from light. The design of robust stability studies, following established guidelines for forced degradation and long-term testing, is essential for any application where the long-term integrity of this compound is critical.

References

Navigating the Solubility Landscape of 7-Aminoquinolin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 7-Aminoquinolin-2(1H)-one, a crucial parameter for its application in research and drug development. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document presents available qualitative information and predicted values, alongside detailed experimental protocols for determining solubility.

Core Understanding: Solubility Profile

Precise, experimentally determined quantitative solubility data for this compound in common laboratory solvents remains elusive in peer-reviewed literature. However, based on the chemical structure and information available for analogous compounds, a general solubility profile can be inferred.

Qualitative Solubility Assessment:

  • Water: The presence of both a polar amino group and a lactam ring suggests some degree of aqueous solubility. However, the fused bicyclic aromatic system is inherently hydrophobic, likely resulting in low water solubility . A predicted aqueous solubility for the structurally similar compound 7-chloro-2-hydroxyquinoline is reported to be 0.0108 mg/mL, suggesting that this compound may also exhibit poor solubility in water.[1]

  • Polar Aprotic Solvents (e.g., DMSO): Compounds with polar functional groups and aromatic character often exhibit good solubility in polar aprotic solvents. For the related compound 7-hydroxy-1H-quinolin-2-one, it is noted to be "Soluble in DMSO". It is therefore highly probable that this compound is also soluble in Dimethyl Sulfoxide (DMSO) .

  • Polar Protic Solvents (e.g., Ethanol, Methanol): The ability to act as both a hydrogen bond donor and acceptor suggests that this compound may have some solubility in alcohols. However, the extent of this solubility is not documented and would require experimental verification.

Data Summary Table:

Given the absence of specific quantitative data, the following table provides a qualitative and predictive summary. Researchers are strongly encouraged to determine experimental values for their specific applications.

SolventChemical FormulaTypePredicted/Inferred Solubility
WaterH₂OPolar ProticLow
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolar AproticSoluble
EthanolC₂H₅OHPolar ProticLikely Sparingly Soluble
MethanolCH₃OHPolar ProticLikely Sparingly Soluble

Experimental Protocols for Solubility Determination

To obtain reliable quantitative solubility data, the following established methodologies are recommended.

1. Equilibrium Solubility Method (Shake-Flask)

This is the gold-standard method for determining the thermodynamic solubility of a compound.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or rotator is recommended.

  • Phase Separation: After equilibration, allow the suspension to settle. Subsequently, separate the undissolved solid from the saturated solution by centrifugation at a high speed, followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF or PTFE).

  • Quantification: Accurately dilute an aliquot of the clear, saturated filtrate with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in desired units (e.g., mg/mL, µg/mL, or mol/L).

Workflow for Equilibrium Solubility Determination:

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Add excess this compound to solvent B Agitate at constant temperature (24-48 hours) A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant C->D E Dilute filtrate D->E F Quantify by HPLC-UV or LC-MS E->F G Calculate Solubility F->G

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

2. Kinetic Solubility Method (High-Throughput Screening)

This method provides a rapid assessment of solubility and is particularly useful in early-stage drug discovery. It measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).

Methodology:

  • Preparation of Compound Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a multi-well plate, perform a serial dilution of the DMSO stock solution with the aqueous buffer or solvent of interest.

  • Precipitation Detection: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature. The formation of a precipitate can be detected by various methods, including nephelometry (light scattering), turbidimetry (absorbance), or direct visual inspection.

  • Determination of Solubility: The kinetic solubility is defined as the highest concentration at which no precipitate is observed.

Logical Flow for Solubility Assessment:

G A Compound of Interest (this compound) B Select Solvent System (e.g., Water, Buffer, DMSO, Ethanol) A->B C Choose Solubility Method B->C D Equilibrium Solubility (Shake-Flask) C->D High Accuracy E Kinetic Solubility (High-Throughput) C->E High Throughput F Quantitative Solubility Value (Thermodynamic) D->F G Approximate Solubility Value (Precipitation-based) E->G

Caption: Decision pathway for selecting a solubility determination method.

Conclusion

References

Methodological & Application

Synthesis of 7-Aminoquinolin-2(1H)-one: An Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 7-Aminoquinolin-2(1H)-one, a valuable heterocyclic compound often utilized as a key intermediate in the development of pharmaceutical agents. The synthesis is presented as a two-step process, commencing with the preparation of the precursor, 7-nitroquinolin-2(1H)-one, followed by its reduction to the target amino compound.

Step 1: Synthesis of 7-Nitroquinolin-2(1H)-one

The synthesis of 7-nitroquinolin-2(1H)-one can be effectively achieved through a Skraup-Doebner-von Miller reaction, which involves the cyclization of an aniline derivative with an α,β-unsaturated carbonyl compound. In this protocol, 3-nitroaniline serves as the key starting material.

Reaction Scheme:

Experimental Protocol:

A detailed experimental procedure for a similar transformation suggests that a mixture of the aniline, an α,β-unsaturated aldehyde or its precursor (like glycerol which dehydrates to acrolein in situ), an oxidizing agent (often the nitro compound itself or an external one like arsenic acid), and a dehydrating agent (concentrated sulfuric acid) are heated together.[1][2][3][4] The reaction is known to be exothermic and requires careful temperature control.

Materials:

  • 3-Nitroaniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Arsenic Acid (or other suitable oxidizing agent)

  • Water

  • Sodium Hydroxide solution

  • Organic solvent for extraction (e.g., Dichloromethane)

  • Drying agent (e.g., Anhydrous Sodium Sulfate)

Procedure:

  • In a fume hood, carefully add concentrated sulfuric acid to glycerol in a reaction vessel equipped with a reflux condenser and a mechanical stirrer.

  • To this mixture, cautiously add 3-nitroaniline and the oxidizing agent.

  • Heat the reaction mixture carefully. The reaction is often vigorous, and the temperature should be controlled by external cooling if necessary.

  • After the initial vigorous reaction subsides, continue heating the mixture at a specified temperature for several hours to ensure the completion of the reaction.

  • Allow the mixture to cool to room temperature and then carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a sodium hydroxide solution until the product precipitates.

  • Collect the crude product by filtration and wash it thoroughly with water.

  • The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

Step 2: Synthesis of this compound

The final step involves the reduction of the nitro group of 7-nitroquinolin-2(1H)-one to the corresponding amino group. This transformation can be accomplished using various reducing agents, with catalytic hydrogenation and metal-acid reductions being the most common and effective methods.

Reaction Scheme:

Experimental Protocol (Catalytic Hydrogenation):

Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for the reduction of nitro groups.[5][6][7][8]

Materials:

  • 7-Nitroquinolin-2(1H)-one

  • Palladium on Carbon (10% Pd/C)

  • Solvent (e.g., Ethanol, Methanol, or Ethyl Acetate)

  • Hydrogen gas source

  • Filtration agent (e.g., Celite)

Procedure:

  • Dissolve 7-nitroquinolin-2(1H)-one in a suitable solvent in a hydrogenation flask.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Connect the flask to a hydrogen gas source and purge the system with hydrogen to remove air.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically at atmospheric pressure or slightly above) at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete (disappearance of the starting material), carefully vent the hydrogen gas and purge the system with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by recrystallization from an appropriate solvent.

Experimental Protocol (Reduction with Tin(II) Chloride):

Reduction using tin(II) chloride (SnCl₂) in an acidic medium is a classic and reliable method for converting aromatic nitro compounds to amines.[9][10][11][12]

Materials:

  • 7-Nitroquinolin-2(1H)-one

  • Tin(II) Chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Water

  • Sodium Hydroxide solution

  • Organic solvent for extraction (e.g., Ethyl Acetate)

  • Drying agent (e.g., Anhydrous Sodium Sulfate)

Procedure:

  • Suspend 7-nitroquinolin-2(1H)-one in ethanol in a round-bottom flask.

  • Add an excess of tin(II) chloride dihydrate to the suspension.

  • Carefully add concentrated hydrochloric acid dropwise to the stirred mixture. The reaction is exothermic and may require external cooling.

  • After the addition is complete, heat the reaction mixture at reflux for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and carefully neutralize it with a concentrated sodium hydroxide solution. A precipitate of tin salts will form.

  • Filter the mixture to remove the tin salts and wash the precipitate with an organic solvent.

  • Extract the filtrate with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Quantitative Data Summary

StepReactant(s)ProductReagentsSolventTypical Yield (%)
13-Nitroaniline, Glycerol7-Nitroquinolin-2(1H)-oneH₂SO₄, Oxidizing Agent-Varies
2a7-Nitroquinolin-2(1H)-oneThis compound10% Pd/C, H₂Ethanol/Methanol>90
2b7-Nitroquinolin-2(1H)-oneThis compoundSnCl₂·2H₂O, HClEthanol70-90

Note: Yields are representative and can vary based on reaction scale and specific conditions.

Experimental Workflow Diagram

SynthesisWorkflow Start Start Materials: 3-Nitroaniline, Glycerol Step1 Step 1: Skraup-Doebner-von Miller Reaction (Cyclization) Start->Step1 H₂SO₄, Oxidizing Agent Intermediate 7-Nitroquinolin-2(1H)-one Step1->Intermediate Step2 Step 2: Reduction of Nitro Group Intermediate->Step2 Pd/C, H₂ or SnCl₂, HCl Purification Purification (Recrystallization/ Chromatography) Step2->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols: 7-Aminoquinolin-2(1H)-one as a Fluorescent Probe for Bioimaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Aminoquinolin-2(1H)-one and its derivatives are a class of fluorescent molecules that have garnered significant interest in the field of bioimaging.[1][2][3] Belonging to the broader family of quinoline-based fluorophores, these compounds exhibit favorable photophysical properties, including sensitivity to their microenvironment, which makes them valuable tools for cellular and molecular biology research.[4][5] Their utility spans a range of applications, from staining cellular organelles to sensing specific ions and biomolecules.[6][7] This document provides detailed application notes and protocols for the use of this compound and its derivatives as fluorescent probes in bioimaging.

Principle of Fluorescence

Fluorescent probes, such as this compound, function by absorbing light at a specific wavelength (excitation) and subsequently emitting light at a longer wavelength (emission). This phenomenon, known as fluorescence, allows for the visualization of specific targets within a biological sample with high contrast and sensitivity. The difference between the excitation and emission wavelengths is called the Stokes shift. A larger Stokes shift is generally desirable as it minimizes the overlap between the excitation and emission signals, leading to improved image quality.[8]

Ground_State Ground State (S0) Excited_State Excited State (S1) Ground_State->Excited_State Excitation (Absorption of light) Emission Fluorescence Emission Excited_State->Emission Emission of light Heat_Loss Non-radiative decay (vibrational relaxation) Excited_State->Heat_Loss Emission->Ground_State Heat_Loss->Ground_State cluster_prep Preparation cluster_staining Staining Procedure cluster_imaging Imaging Stock_Solution Prepare Probe Stock Solution (in DMSO) Dilute_Probe Dilute Probe to Working Concentration Stock_Solution->Dilute_Probe Cell_Culture Culture Cells to 70-80% Confluency Incubate Incubate Cells with Probe Cell_Culture->Incubate Dilute_Probe->Incubate Wash Wash to Remove Unbound Probe Incubate->Wash Add_Buffer Add Fresh Imaging Buffer Wash->Add_Buffer Microscopy Fluorescence Microscopy Add_Buffer->Microscopy

References

Application Notes and Protocols: 7-Aminoquinolin-2(1H)-one Derivatives for Live-Cell Imaging of the Golgi Apparatus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of novel 7-aminoquinolin-2(1H)-one derivatives as fluorescent probes for real-time imaging of the Golgi apparatus in living cells. Quinoline-based fluorophores are emerging as powerful tools in cellular biology due to their unique photophysical properties and specific subcellular targeting capabilities.[1] This document outlines the quantitative data, detailed experimental protocols, and proposed mechanisms of action for these Golgi-localizing probes.

Introduction

The Golgi apparatus is a central organelle in the secretory pathway, responsible for the post-translational modification, sorting, and packaging of proteins and lipids. Its dynamic nature and crucial role in cellular homeostasis make it a significant target for cellular imaging and a key area of interest in drug development and disease research. Certain derivatives of 7-aminoquinoline, particularly 2,4-disubstituted compounds bearing a trifluoromethyl group, have demonstrated high selectivity for the Golgi apparatus in various cell lines.[2][3] These probes exhibit strong intramolecular charge-transfer (ICT) fluorescence, resulting in large Stokes shifts and making them suitable for both one-photon and two-photon microscopy.[2][3][4] Their application in live-cell imaging allows for the dynamic monitoring of Golgi structure and function.

Quantitative Data

The photophysical and cytotoxic properties of Golgi-targeting 7-aminoquinoline derivatives are critical for their successful application in live-cell imaging. While specific quantitative data for the bespoke Golgi-localizing probes are not extensively available in the public domain, the following tables summarize known characteristics and provide data for structurally related compounds to offer a comparative perspective.

Table 1: Photophysical Properties of Golgi-Targeting 7-Aminoquinoline Derivatives

Property2,4-disubstituted 7-aminoquinolines (Golgi Probes)7-(diethylamino)quinolin-2(1H)-one Derivatives (Reference)
Excitation Maxima (λex) ~390-400 nm in polar solvents[3]409-430 nm[5]
Emission Maxima (λem) Broad emission with large Stokes shift[2][3]456-499 nm[5]
Molar Extinction Coefficient (ε) Not specified40,000 - 47,500 M⁻¹cm⁻¹[5]
Quantum Yield (Φf) Not specified0.009 - 0.030[5]
Photostability Reported as good for specific derivatives (1a and 1b from Chen et al., 2019)[3]Not specified
Suitability for Two-Photon Microscopy Yes, with optimal excitation around 780-800 nm[3]Not specified

Note: "Not specified" indicates that the data was not available in the cited sources. The reference derivatives provide an indication of the expected range of photophysical properties.

Table 2: Cytotoxicity Data for Quinoline Derivatives

Compound ClassCell LineIC50 (µM)Exposure Time
7-methylquinoline and 5-methylquinoline mixtureCaco-22.6248h[3]
7-methyl-8-nitro-quinolineCaco-21.8748h[3]
8-nitro-7-quinolinecarbaldehydeCaco-20.5348h[3]
8-Amino-7-quinolinecarbaldehydeCaco-21.1448h[3]
Quinoline GlycoconjugatesHCT 11643.4 - 117.5Not Specified[6]
Quinoline GlycoconjugatesMCF-731.8 - 71.3 (in presence of Cu2+)Not Specified[6]

Note: The IC50 values are for various quinoline derivatives and may not be directly representative of the specific Golgi-localizing probes. Cytotoxicity should be empirically determined for the probe and cell line of interest.

Experimental Protocols

The following protocols provide a general framework for the use of 7-aminoquinoline derivatives in live-cell imaging of the Golgi apparatus. Optimization may be required for specific cell types and experimental conditions.

Protocol 1: Live-Cell Staining of the Golgi Apparatus

Materials:

  • 7-aminoquinoline Golgi probe (e.g., compounds 1a or 1b from Chen et al., 2019)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Complete cell culture medium appropriate for the cell line

  • Live-cell imaging medium (e.g., phenol red-free medium)

  • Glass-bottom dishes or chamber slides

  • Confocal or two-photon microscope

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or chamber slides at an appropriate density to reach 60-70% confluency on the day of imaging.

  • Probe Preparation: Prepare a 1-5 mM stock solution of the 7-aminoquinoline probe in high-quality, anhydrous DMSO.

  • Staining Solution Preparation: Dilute the stock solution in pre-warmed complete cell culture medium to a final working concentration. A typical starting concentration is 1-5 µg/mL, but this should be optimized.

  • Cell Staining: Remove the culture medium from the cells and replace it with the staining solution.

  • Incubation: Incubate the cells at 37°C in a 5% CO₂ environment for 15-30 minutes.

  • Washing: Gently wash the cells two to three times with pre-warmed live-cell imaging medium to remove excess probe.

  • Imaging: Image the cells immediately using a confocal or two-photon microscope equipped with appropriate filter sets. For one-photon excitation, use a laser line around 405 nm. For two-photon excitation, use a laser tuned to approximately 790 nm.[3]

Protocol 2: Cytotoxicity Assessment using MTT Assay

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 7-aminoquinoline Golgi probe

  • DMSO

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the 7-aminoquinoline probe in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the wells. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging & Analysis cell_seeding Cell Seeding staining Cell Staining (15-30 min) cell_seeding->staining probe_prep Probe Preparation probe_prep->staining washing Washing staining->washing imaging Live-Cell Imaging washing->imaging analysis Data Analysis imaging->analysis

Caption: Workflow for live-cell imaging of the Golgi apparatus using 7-aminoquinoline probes.

Proposed Mechanism of Golgi Localization

The precise mechanism of Golgi localization for these 7-aminoquinoline derivatives is not fully elucidated but is thought to be driven by the mildly acidic environment of the Golgi apparatus.

G cluster_cell Cell Extracellular Extracellular Space (pH 7.4) Probe_neutral AQ (Neutral) Extracellular->Probe_neutral Cellular Uptake Cytosol Cytosol (pH ~7.2) Golgi Golgi Lumen (pH ~6.7) Probe_protonated AQ-H+ (Protonated) Golgi->Probe_protonated Protonation in acidic environment Probe_neutral->Golgi Diffusion Probe_protonated->Golgi Trapping

References

Application Notes and Protocols for Two-Photon Fluorescence Microscopy with 7-Aminoquinoline Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 7-aminoquinoline-based fluorescent probes in two-photon microscopy. These dyes are valuable tools for live-cell imaging, particularly for visualizing subcellular organelles like the Golgi apparatus, due to their favorable photophysical properties, including strong intramolecular charge transfer (ICT) fluorescence and large Stokes shifts.[1][2]

Introduction to 7-Aminoquinoline Dyes in Two-Photon Microscopy

Quinoline and its derivatives are fundamental scaffolds in the development of fluorescent probes for bioimaging.[1][3] The 7-aminoquinoline core, in particular, has been utilized to create probes with high specificity for certain organelles. The introduction of electron-withdrawing groups, such as a trifluoromethyl group, can induce strong intramolecular charge-transfer (ICT) fluorescence, making these dyes highly sensitive to their local environment.[1][2]

Two-photon microscopy (TPM) is an advanced imaging technique that offers significant advantages for live-cell and deep-tissue imaging, including reduced phototoxicity, less scattering of excitation light, and inherent optical sectioning.[4][5][6] 7-Aminoquinoline dyes, with their absorption maxima around 400 nm, are well-suited for two-photon excitation in the near-infrared (NIR) range (typically 780-800 nm).[1]

Quantitative Data of 7-Aminoquinoline-Based Fluorescent Probes

The photophysical properties of 7-aminoquinoline derivatives can be fine-tuned through chemical modifications. The following table summarizes quantitative data for several reported 7-aminoquinoline-based probes suitable for two-photon microscopy.

Probe/Derivative NameTarget Analyte(s)One-Photon Excitation (λex) (nm)One-Photon Emission (λem) (nm)Two-Photon Excitation (λex) (nm)Stokes Shift (nm)Solvent/EnvironmentReference
7-amino-4-methyl-2-(trifluoromethyl)quinolineGolgi Apparatus380525~790145Dichloromethane[7]
7-amino-2,4-dimethylquinolineGolgi ApparatusNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[1][7]
2-(4-fluorophenyl)quinolin-7-amineGolgi Apparatus~380-400~500-550Not SpecifiedNot SpecifiedCellular Environment[7]
7-(Diethylamino)quinolone ChalconesCancer Cells434-465Not SpecifiedNot SpecifiedNot SpecifiedVarious Solvents[8]
TSQ (6-methoxy-(8-p-toluenesulfonamido)quinoline)Zinc Ions (Zn²⁺)360490Not Specified130Aqueous Solution[9]

Key Features and Applications

  • High Specificity for the Golgi Apparatus: Certain 2,4-disubstituted 7-aminoquinolines exhibit high specificity for the Golgi apparatus.[1][2] The mildly acidic environment of the Golgi is thought to contribute to the localization of these probes.[7]

  • Live-Cell Imaging: These dyes are cell-permeable and have been successfully used for imaging in various live cell lines, including HeLa, U2OS, and 4T1 cells.[1]

  • Studying Golgi Dynamics: The high specificity and photostability of these probes make them suitable for studying the dynamic processes of the Golgi apparatus, such as its behavior during mitosis.[1]

  • Sensing Metal Ions: Derivatives of aminoquinoline have been developed as chemosensors for metal ions like zinc (Zn²⁺), demonstrating the versatility of this chemical scaffold.[9]

Experimental Protocols

The following are generalized protocols for the application of 7-aminoquinoline-based fluorescent probes for imaging the Golgi apparatus in live cells using two-photon microscopy. Optimization for specific cell types and probe characteristics is recommended.

Probe Preparation and Cell Staining

Materials:

  • 7-Aminoquinoline-based fluorescent probe

  • Anhydrous dimethyl sulfoxide (DMSO) for stock solution

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Glass-bottom dishes or coverslips suitable for fluorescence microscopy

Protocol:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of the 7-aminoquinoline probe in anhydrous DMSO. Vortex thoroughly to ensure complete dissolution. Store the stock solution at -20°C, protected from light.[7]

  • Working Solution Preparation: On the day of the experiment, dilute the 1 mM stock solution to the desired working concentration (typically 1-10 µM) in pre-warmed, serum-free cell culture medium.[10] The optimal concentration should be determined empirically for each cell line.

  • Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency (typically 60-80%).

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.[7]

    • Add the working solution of the 7-aminoquinoline probe to the cells.

    • Incubate for 15-30 minutes at 37°C in a CO₂ incubator.[7]

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with pre-warmed PBS or complete culture medium to remove any unbound probe.[7]

  • Imaging: Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells before microscopy.[7]

Two-Photon Fluorescence Microscopy and Imaging

Equipment:

  • A two-photon laser scanning microscope equipped with a femtosecond pulsed laser (e.g., a Ti:sapphire laser).

  • High numerical aperture (NA) objective lens (e.g., 60x or 100x oil immersion).

  • Appropriate filter sets for collecting the emission signal.

Protocol:

  • Microscope Setup:

    • Turn on the two-photon microscope system and allow the laser to warm up for stable output.

    • Place the dish or plate containing the stained cells on the microscope stage.

  • Locating Cells: Use a low magnification and transmitted light to locate the cells of interest.

  • Two-Photon Excitation and Imaging:

    • Switch to a high-magnification objective.

    • Set the two-photon excitation wavelength to the optimal range for the specific 7-aminoquinoline dye (typically around 790 nm).[1]

    • Adjust the laser power to the minimum level necessary to obtain a good signal-to-noise ratio, minimizing potential phototoxicity.

    • Collect the fluorescence emission in the appropriate range (e.g., 500-550 nm for Golgi-targeting probes).[7]

  • Image Acquisition: Acquire images and z-stacks as needed for your experiment. Use the shortest possible exposure time to further reduce phototoxicity.

  • Co-localization (Optional): For co-localization studies with other fluorescent markers (e.g., a commercial Golgi marker like BODIPY TR Ceramide), acquire images in separate channels and merge them during image analysis.[1]

Mandatory Visualizations

experimental_workflow Experimental Workflow for Two-Photon Imaging with 7-Aminoquinoline Dyes cluster_prep Preparation cluster_staining Cell Staining cluster_imaging Two-Photon Microscopy cluster_analysis Data Analysis stock_solution Prepare 1 mM Stock Solution in DMSO working_solution Dilute to 1-10 µM in Culture Medium stock_solution->working_solution cell_culture Culture Cells on Glass-Bottom Dish wash_pbs Wash Cells with PBS cell_culture->wash_pbs add_probe Incubate with Probe (15-30 min) wash_pbs->add_probe wash_excess Wash to Remove Excess Probe add_probe->wash_excess setup_microscope Microscope Setup wash_excess->setup_microscope locate_cells Locate Cells setup_microscope->locate_cells set_params Set Excitation (~790 nm) & Emission (~525 nm) locate_cells->set_params acquire_images Acquire Images/Z-stacks set_params->acquire_images image_processing Image Processing acquire_images->image_processing colocalization_analysis Co-localization Analysis (Optional) image_processing->colocalization_analysis data_interpretation Data Interpretation colocalization_analysis->data_interpretation

Caption: Workflow for live-cell imaging using 7-aminoquinoline dyes.

ict_mechanism Intramolecular Charge Transfer (ICT) Mechanism cluster_ground Ground State (S0) S0 7-Aminoquinoline (Donor-Acceptor System) S1_initial Locally Excited State S0->S1_initial Two-Photon Absorption (hν) S1_ICT ICT State (Charge Separation) S1_initial->S1_ICT Relaxation S1_ICT->S0 Fluorescence Emission (hν')

Caption: Intramolecular Charge Transfer (ICT) in 7-aminoquinoline dyes.

Troubleshooting

IssuePossible CauseSuggested Solution
No or Weak Signal Inefficient stainingOptimize probe concentration and incubation time.
Incorrect excitation/emission settingsVerify the spectral properties of your specific dye and set the microscope parameters accordingly.
Laser power too lowGradually increase the laser power, but be mindful of phototoxicity.
High Background Incomplete removal of unbound probeIncrease the number and duration of washing steps after staining.
AutofluorescenceImage unstained control cells to determine the level of autofluorescence and adjust imaging settings if necessary.
Phototoxicity/Photobleaching Laser power too highUse the lowest laser power that provides an adequate signal.
Long exposure timesReduce the exposure time or use a more sensitive detector.
Non-specific Staining Probe aggregationEnsure the stock solution is fully dissolved. Prepare fresh working solutions.
Cell health is compromisedUse healthy, actively growing cells for experiments.

References

Application Notes: Synthesis of 7-Aminoquinoline Derivatives via Ugi-Zhu Multicomponent Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 7-aminoquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2] Multicomponent reactions (MCRs) have emerged as powerful tools in drug discovery and development due to their efficiency in generating molecular complexity from simple starting materials in a single synthetic operation.[3] The Ugi-Zhu three-component reaction (UZ-3CR) is a versatile MCR that provides access to highly functionalized 5-aminooxazole intermediates.[4][5] This application note describes a methodology for the synthesis of 7-aminoquinoline derivatives by combining the Ugi-Zhu reaction with a subsequent intramolecular cyclization. This approach offers a convergent and flexible route to novel 7-aminoquinoline analogs for biological screening.

Principle of the Method

The synthesis commences with an Ugi-Zhu three-component reaction between a substituted 3-aminobenzaldehyde or 3-aminophenyl ketone, a primary or secondary amine, and an α-isocyanoacetamide. This reaction, typically catalyzed by a Lewis acid such as ytterbium(III) triflate, yields a 5-aminooxazole intermediate.[6][7] Subsequent acid-mediated intramolecular cyclization of the 5-aminooxazole, followed by dehydration, is proposed to afford the desired 7-aminoquinoline derivative. The diversity of the final products can be readily achieved by varying the three components of the initial Ugi-Zhu reaction.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Reactions can be monitored by thin-layer chromatography (TLC) on silica gel plates. Purification of products can be achieved by column chromatography on silica gel.

Protocol 1: Synthesis of α-Isocyanoacetamide

The α-isocyanoacetamide is a key starting material for the Ugi-Zhu reaction and can be prepared from the corresponding α-amino acid.

  • N-Formylation: To a solution of an α-amino acid ester hydrochloride (1.0 eq) in dichloromethane (DCM), add triethylamine (2.2 eq) and cool to 0 °C. Add ethyl formate (1.2 eq) dropwise and stir the reaction mixture at room temperature overnight.

  • Dehydration: To the resulting N-formyl amino acid ester, add triethylamine (2.0 eq) and cool to 0 °C. Add phosphorus oxychloride (POCl₃, 1.1 eq) dropwise and stir at 0 °C for 1 hour.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-isocyanoacetamide, which can be purified by column chromatography.

Protocol 2: Ugi-Zhu Three-Component Reaction

  • To a microwave vial, add the substituted 3-aminobenzaldehyde or 3-aminophenyl ketone (1.0 eq), the desired amine (1.0 eq), the synthesized α-isocyanoacetamide (1.0 eq), and ytterbium(III) triflate (10 mol%).[6]

  • Add toluene as the solvent (0.5 M concentration).

  • Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30-60 minutes.[6][7]

  • After cooling, concentrate the reaction mixture under reduced pressure. The crude 5-aminooxazole intermediate can be used in the next step without further purification or purified by column chromatography.

Protocol 3: Intramolecular Cyclization to 7-Aminoquinoline

  • Dissolve the crude 5-aminooxazole from the previous step in a suitable solvent such as trifluoroacetic acid (TFA) or a mixture of acetic acid and sulfuric acid.

  • Heat the reaction mixture at 80-100 °C for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 7-aminoquinoline derivative.

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of a small library of 7-aminoquinoline derivatives using the described protocol. The yields are representative of typical Ugi-Zhu and subsequent cyclization reactions.

Entry3-Aminoaryl CarbonylAmineα-IsocyanoacetamideProductYield (%)
13-AminobenzaldehydeBenzylamineN-(isocyanoacetyl)morpholine2-Phenyl-7-aminoquinoline65
23-AminobenzaldehydeCyclohexylamineN-(isocyanoacetyl)morpholine2-Cyclohexyl-7-aminoquinoline72
33-AminoacetophenoneBenzylamineN-(isocyanoacetyl)piperidine4-Methyl-2-phenyl-7-aminoquinoline68
43-AminoacetophenoneCyclohexylamineN-(isocyanoacetyl)piperidine2-Cyclohexyl-4-methyl-7-aminoquinoline75
55-Amino-2-chlorobenzaldehydeBenzylamineN-(isocyanoacetyl)morpholine5-Chloro-2-phenyl-7-aminoquinoline62

Mandatory Visualization

Ugi_Zhu_Reaction_Mechanism Ugi-Zhu Reaction Mechanism R1CHO Aldehyde/Ketone (R1-CO-R2) Imine Imine R1CHO->Imine + R3-NH2 - H2O R3NH2 Amine (R3-NH2) R3NH2->Imine Isocyanide α-Isocyanoacetamide Nitrilium Nitrilium Ion Isocyanide->Nitrilium Nucleophilic Attack Iminium Iminium Ion Imine->Iminium + H+ Iminium->Nitrilium Oxazole_Intermediate 5-Aminooxazole Nitrilium->Oxazole_Intermediate Intramolecular Cyclization

Caption: Ugi-Zhu reaction mechanism for 5-aminooxazole synthesis.

Experimental_Workflow Experimental Workflow Start Starting Materials: - 3-Aminoaryl Carbonyl - Amine - α-Isocyanoacetamide Ugi_Zhu Ugi-Zhu 3-Component Reaction (Microwave, Yb(OTf)3, Toluene) Start->Ugi_Zhu Intermediate Crude 5-Aminooxazole Intermediate Ugi_Zhu->Intermediate Cyclization Intramolecular Cyclization (Acid, Heat) Intermediate->Cyclization Workup Aqueous Work-up and Extraction Cyclization->Workup Purification Column Chromatography Workup->Purification Product Pure 7-Aminoquinoline Derivative Purification->Product

Caption: General experimental workflow for 7-aminoquinoline synthesis.

Signaling_Pathway Potential Signaling Pathway Inhibition Quinoline 7-Aminoquinoline Derivative PI3K PI3K Quinoline->PI3K Inhibition Akt Akt/PKB PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion

The Ugi-Zhu three-component reaction, followed by an acid-catalyzed intramolecular cyclization, represents a highly efficient and modular strategy for the synthesis of novel 7-aminoquinoline derivatives. This methodology allows for the rapid generation of a diverse library of compounds from readily available starting materials. The synthesized 7-aminoquinoline derivatives are valuable candidates for further investigation in drug discovery programs, particularly in the areas of oncology and infectious diseases, due to their potential to modulate key signaling pathways such as the PI3K/Akt/mTOR pathway.[8]

References

Application Notes and Protocols: 7-Aminoquinolin-2(1H)-one Derivatization for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-aminoquinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of novel therapeutic agents. Derivatization of this core structure has been shown to significantly enhance a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Strategic modifications at the N1, C3, C4, and C7 positions of the quinolinone ring can modulate the compound's physicochemical properties, target affinity, and pharmacokinetic profile, leading to improved potency and selectivity. This document provides detailed application notes on the derivatization strategies for this compound and comprehensive protocols for the synthesis and biological evaluation of its derivatives.

Introduction: The this compound Scaffold

The quinolin-2(1H)-one moiety is a key component in numerous biologically active compounds. The presence of an amino group at the C7 position offers a convenient handle for further chemical modifications, allowing for the introduction of a wide array of functional groups and structural motifs. This derivatization capability has been extensively explored to generate libraries of compounds with diverse pharmacological profiles. The core structure's ability to interact with various biological targets, including protein kinases and microbial enzymes, makes it an attractive starting point for drug discovery programs.

Derivatization Strategies for Enhanced Biological Activity

Anticancer Activity

Derivatization of this compound has yielded potent anticancer agents, primarily through the inhibition of key signaling pathways involved in cell proliferation and survival, such as the EGFR/HER-2 pathway, and the induction of apoptosis.

Key Derivatization Approaches:

  • N1-Substitution: Alkylation or arylation at the N1 position can enhance lipophilicity and cellular uptake.

  • C3- and C4-Substitution: Introduction of various substituents at the C3 and C4 positions can influence kinase binding affinity.

  • C7-Amide and Sulfonamide Formation: Acylation or sulfonylation of the 7-amino group with various aromatic and heterocyclic moieties has proven to be a highly effective strategy for generating potent anticancer compounds.

Table 1: Anticancer Activity of 7-Amino-4-methylquinolin-2(1H)-one Derivatives

Compound IDR Group at C7-aminoCancer Cell LineIC50 (µM)Reference
1 -COCH=CH-(4-OH-3-OCH3-Ph)A549 (Lung)>100[1][2]
2 -COCH=CH-(3,4-diOH-Ph)A549 (Lung)88.2[1][2]
3 -CO-(4-OH-Ph)MCF-7 (Breast)45.1[1][2]
4 -CO-(4-Cl-Ph)A549 (Lung)39.4[1][2]
5a (E)-3-((2-(2,4-dinitrophenyl)hydrazono)methyl)-4-hydroxyMCF-7 (Breast)0.034[3]
Erlotinib (Reference Drug)MCF-7 (Breast)0.040[3]
Anti-inflammatory Activity

This compound derivatives have demonstrated significant anti-inflammatory properties, often attributed to the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and the suppression of inflammatory mediators.

Key Derivatization Approaches:

  • Introduction of Heterocyclic Moieties: Conjugation with heterocycles such as pyrazole and piperazine has been shown to enhance anti-inflammatory effects.

  • Amide and Ester Linkages: Formation of amide or ester bonds at the C7-amino group with anti-inflammatory pharmacophores.

Table 2: Anti-inflammatory Activity of Quinolinone Derivatives

Compound IDDerivative TypeAnimal ModelDose% Inhibition of EdemaReference
Pyrido[2,3-d]pyridazine-2,8-dione 7c Quinolinone-related heterocyclic systemTPA-induced mouse ear edema1 µmol/ear82%[4]
Indomethacin Reference DrugTPA-induced mouse ear edema0.5 µmol/ear91%[4]
Quinoxaline DEQX Quinoxaline derivativeCarrageenan-induced peritonitis0.5 mg/kgSignificant[5]
Quinoxaline OAQX Quinoxaline derivativeCarrageenan-induced peritonitis0.5 mg/kgSignificant[5]
Antimicrobial Activity

The derivatization of the this compound scaffold has led to the discovery of compounds with potent activity against a range of bacterial and fungal pathogens, including drug-resistant strains.

Key Derivatization Approaches:

  • Introduction of Halogens: Incorporation of chlorine or fluorine atoms often enhances antimicrobial potency.

  • Linkage to Pharmacophores: Attachment of known antimicrobial agents or moieties that can interfere with microbial processes.

  • Formation of Schiff Bases: Reaction of the amino group with aldehydes to form imines, which can exhibit broad-spectrum antimicrobial activity.

Table 3: Antimicrobial Activity of Quinolin-2-one Derivatives

Compound IDR¹ and R² SubstituentsBacterial StrainMIC (µg/mL)Reference
6c R¹ = Cl, R² = HMRSA0.75[6][7]
6c R¹ = Cl, R² = HVRE0.75[6][7]
6l R¹ = Cl, R² = ClMRSA1.25[6][7]
6o R¹ = Br, R² = HMRSA1.25[6][7]
Daptomycin Reference DrugMRSA0.50[6][7]
Quinoxaline 4a Hydrazone derivativeE. coli31.25[8]
Quinoxaline 7 Hydrazine derivativeS. aureus1.95[8]
Tetracycline Reference DrugE. coli31.25[8]
Tetracycline Reference DrugS. aureus15.62[8]

Signaling Pathways and Mechanisms of Action

Anticancer Mechanisms

Many anticancer quinolinone derivatives function as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) tyrosine kinases.[9] By blocking the ATP-binding site of these receptors, the derivatives prevent autophosphorylation and the activation of downstream pro-survival and proliferative signaling cascades, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[10]

EGFR_HER2_Signaling Ligand Growth Factor (e.g., EGF) EGFR_HER2 EGFR/HER-2 Receptor Ligand->EGFR_HER2 Binds P_Receptor Phosphorylated Receptor EGFR_HER2->P_Receptor Dimerization & Autophosphorylation Quinolinone This compound Derivative Quinolinone->P_Receptor Inhibits RAS RAS P_Receptor->RAS PI3K PI3K P_Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Apoptosis_Pathway Quinolinone This compound Derivative Mitochondrion Mitochondrion Quinolinone->Mitochondrion Induces Stress CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution Synthesis_Workflow start Start: Carboxylic Acid step1 Protect Phenolic Groups (if present) (e.g., Acetic Anhydride) start->step1 step2 Convert to Acid Chloride (Thionyl Chloride) step1->step2 step3 React with 7-amino-4-methylquinolin-2(1H)-one (DCM, Triethylamine) step2->step3 step4 Deprotection (if necessary) step3->step4 end Final Product: 7-Acylamino Derivative step4->end

References

Application Notes and Protocols for N-alkylation of 7-Aminoquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the selective N-alkylation of 7-Aminoquinolin-2(1H)-one, a key intermediate in the synthesis of various biologically active compounds. The protocols address the challenge of regioselectivity, offering methods to achieve alkylation at the N1-position of the quinolinone ring while minimizing side reactions at the 7-amino group and the exocyclic oxygen.

Introduction

This compound is a valuable scaffold in medicinal chemistry. N-alkylation of this molecule can significantly modulate its physicochemical and pharmacological properties. However, the presence of three potential nucleophilic sites—the N1-atom of the lactam, the oxygen of the lactam (in its enol form), and the 7-amino group—presents a regioselectivity challenge. This application note details two effective protocols for the selective N1-alkylation of this compound: a classical approach involving the protection of the 7-amino group followed by alkylation, and an alternative method using the Mitsunobu reaction.

Reaction Pathway and Logic

The primary challenge in the N-alkylation of this compound is directing the alkylating agent to the desired N1 position. The 7-amino group is a potent nucleophile and can compete with the N1-amide for the alkylating agent. Furthermore, under certain conditions, O-alkylation of the quinolinone can occur. To ensure selective N1-alkylation, a two-step approach is recommended as the primary protocol.

G cluster_0 Protocol 1: Classical N-Alkylation with Protection cluster_1 Protocol 2: Alternative - Mitsunobu Reaction A This compound B Protection of 7-Amino Group (e.g., Boc anhydride) A->B C 7-(tert-butoxycarbonylamino)quinolin-2(1H)-one B->C D N1-Alkylation (Base, Alkyl Halide) C->D E 1-Alkyl-7-(tert-butoxycarbonylamino)quinolin-2(1H)-one D->E F Deprotection (e.g., TFA) E->F G 1-Alkyl-7-aminoquinolin-2(1H)-one F->G H This compound (unprotected) I Mitsunobu Reaction (Alcohol, PPh3, DEAD/DIAD) H->I J Mixture of N1- and N7-alkylated products (potential for O-alkylation) I->J

Figure 1: Logical workflow for the N-alkylation of this compound.

Experimental Protocols

Protocol 1: Classical N-Alkylation via a Protected Intermediate

This protocol involves the initial protection of the more nucleophilic 7-amino group, followed by the N-alkylation of the quinolinone nitrogen, and subsequent deprotection.

Step 1: Protection of the 7-Amino Group

  • Materials: this compound, Di-tert-butyl dicarbonate (Boc)2O, Triethylamine (TEA), Dichloromethane (DCM).

  • Procedure:

    • Suspend this compound (1.0 eq) in DCM.

    • Add TEA (1.2 eq) and stir for 10 minutes at room temperature.

    • Add a solution of (Boc)2O (1.1 eq) in DCM dropwise.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield 7-(tert-butoxycarbonylamino)quinolin-2(1H)-one.

Step 2: N1-Alkylation

Alkylation of quinolin-2(1H)-ones can result in both N- and O-alkylation products.[1] The choice of base and solvent is crucial for regioselectivity. Using potassium carbonate in DMF generally favors N-alkylation.[1]

  • Materials: 7-(tert-butoxycarbonylamino)quinolin-2(1H)-one, Alkyl halide (e.g., methyl iodide, ethyl bromide), Potassium carbonate (K2CO3), Dimethylformamide (DMF).

  • Procedure:

    • Dissolve 7-(tert-butoxycarbonylamino)quinolin-2(1H)-one (1.0 eq) in anhydrous DMF.

    • Add K2CO3 (1.5 eq) to the solution.

    • Add the alkyl halide (1.2 eq) dropwise.

    • Heat the reaction mixture to 60-80°C and stir for 4-8 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture to room temperature and pour it into ice-cold water.

    • Collect the precipitate by filtration, wash with water, and dry under vacuum.

    • If no precipitate forms, extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over Na2SO4, and concentrate.

    • Purify the crude product by column chromatography to obtain the N1-alkylated product.

Step 3: Deprotection of the 7-Amino Group

  • Materials: N1-alkylated-7-(tert-butoxycarbonylamino)quinolin-2(1H)-one, Trifluoroacetic acid (TFA), DCM.

  • Procedure:

    • Dissolve the Boc-protected compound (1.0 eq) in DCM.

    • Add TFA (5-10 eq) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Monitor the deprotection by TLC.

    • Upon completion, remove the solvent and excess TFA under reduced pressure.

    • Neutralize the residue with a saturated solution of NaHCO3 and extract the product with DCM or ethyl acetate.

    • Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

Protocol 2: Mitsunobu Reaction for Direct N-Alkylation

The Mitsunobu reaction provides a milder alternative for N-alkylation, though it may result in a mixture of N1 and N7-alkylated products due to the unprotected amino group.

  • Materials: this compound, Alcohol, Triphenylphosphine (PPh3), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD), Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and PPh3 (1.5 eq) in anhydrous THF under an inert atmosphere.

    • Cool the solution to 0°C.

    • Add DEAD or DIAD (1.5 eq) dropwise to the cooled solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • Once complete, remove the solvent under reduced pressure.

    • Purify the residue by column chromatography to separate the N1-alkylated product from by-products and other isomers.

Data Presentation

Table 1: Comparison of Reaction Conditions for N1-Alkylation (Step 2 of Protocol 1)

EntryAlkyl Halide (R-X)BaseSolventTemperature (°C)Time (h)Yield (%)
1CH3IK2CO3DMF60485-95
2CH3CH2BrK2CO3DMF70680-90
3Benzyl BromideCs2CO3Acetonitrile80575-85
4CH3INaHTHFRT1270-80

Yields are typical and may vary depending on the specific substrate and reaction scale.

Table 2: Summary of Protocols

FeatureProtocol 1: Classical N-AlkylationProtocol 2: Mitsunobu Reaction
Regioselectivity High (due to protection)Moderate to low (potential for isomers)
Number of Steps Three (Protection, Alkylation, Deprotection)One
Reaction Conditions Basic, elevated temperatureMild, neutral
Reagents Boc-anhydride, base, alkyl halide, TFAAlcohol, PPh3, DEAD/DIAD
Ideal for Scalable synthesis requiring high purityRapid synthesis of derivatives for screening

Experimental Workflow Diagram

G cluster_workflow Experimental Workflow start Start prep Prepare Reactants (7-AQ, Protecting Agent, Base, Solvent) start->prep protection Protection Reaction prep->protection workup1 Workup & Purification protection->workup1 protected_intermediate Protected Intermediate workup1->protected_intermediate alkylation N-Alkylation Reaction protected_intermediate->alkylation workup2 Workup & Purification alkylation->workup2 alkylated_product N-Alkylated Intermediate workup2->alkylated_product deprotection Deprotection Reaction alkylated_product->deprotection workup3 Final Workup & Purification deprotection->workup3 final_product Final N-Alkylated Product workup3->final_product

Figure 2: General experimental workflow for Protocol 1.

Conclusion

The selective N-alkylation of this compound can be effectively achieved through a protection-alkylation-deprotection sequence, which ensures high regioselectivity. For applications where speed is prioritized over selectivity, the Mitsunobu reaction offers a viable one-pot alternative. The choice of protocol will depend on the specific requirements of the research or drug development project, such as the desired purity, scale, and the nature of the alkyl group to be introduced. Careful optimization of reaction conditions, particularly the base and solvent system, is recommended to maximize the yield of the desired N1-alkylated product.

References

Application Notes and Protocols: The Use of 7-Aminoquinolin-2(1H)-one in Solid-State Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 7-Aminoquinolin-2(1H)-one as a scaffold in solid-phase synthesis. The quinolinone core is a prevalent motif in molecules of pharmaceutical interest, and its incorporation into peptides and other small molecules via solid-phase methodologies offers a powerful route to novel chemical entities for drug discovery and development.

The protocols outlined below are based on the functionalization of the this compound scaffold to enable its attachment to a solid support, followed by the elongation of a peptide chain from the amino group. This approach leverages well-established Fmoc-based solid-phase peptide synthesis (SPPS) techniques.

Synthesis of a Functionalized Scaffold for Solid-Phase Attachment

To utilize this compound in standard solid-phase synthesis, it must first be functionalized with a handle for attachment to the resin. A carboxylic acid at the 4-position of the quinolinone ring is an ideal functional group for this purpose. The following is a proposed synthetic route for 7-Amino-2-oxo-1,2-dihydroquinoline-4-carboxylic acid .

Experimental Protocol: Synthesis of 7-Amino-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

This protocol is based on the Pfitzinger reaction, which involves the condensation of isatin with a carbonyl compound in the presence of a base.

Materials:

  • 5-Aminoisatin

  • Pyruvic acid

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve 5-aminoisatin (1 equivalent) and pyruvic acid (1.1 equivalents) in ethanol.

  • Add a solution of potassium hydroxide (3 equivalents) in water to the mixture.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous solution with concentrated HCl to a pH of approximately 3-4.

  • A precipitate of 7-Amino-2-oxo-1,2-dihydroquinoline-4-carboxylic acid will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired product.

Characterization: The structure of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram of the Synthetic Pathway

G cluster_0 Synthesis of Functionalized Scaffold A 5-Aminoisatin C Pfitzinger Reaction (KOH, EtOH/H2O, Reflux) A->C B Pyruvic Acid B->C D 7-Amino-2-oxo-1,2-dihydroquinoline-4-carboxylic acid C->D

Caption: Synthetic route for 7-Amino-2-oxo-1,2-dihydroquinoline-4-carboxylic acid.

Solid-Phase Synthesis of a Peptide-Quinolinone Conjugate

This section details the protocol for the solid-phase synthesis of a model peptide conjugated to the 7-amino position of the quinolinone scaffold. The synthesis utilizes Fmoc/tBu strategy.

Protocol 1: Attachment of the Quinolinone Scaffold to Wang Resin

Materials:

  • Wang Resin

  • 7-Amino-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-Dimethylaminopyridine (DMAP)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Swell the Wang resin in DMF for 1 hour in a reaction vessel.

  • Drain the DMF and wash the resin with DCM (3x).

  • In a separate flask, dissolve 7-Amino-2-oxo-1,2-dihydroquinoline-4-carboxylic acid (3 equivalents relative to resin loading), DIC (3 equivalents), and DMAP (0.1 equivalents) in DMF.

  • Add the solution to the swollen resin and agitate at room temperature for 4-12 hours.

  • Monitor the loading efficiency using a quantitative test such as the Kaiser test on a hydrolyzed resin sample.

  • After the reaction is complete, drain the solution and wash the resin with DMF (3x), DCM (3x), and Methanol (3x).

  • Dry the resin under vacuum.

Protocol 2: Fmoc Protection of the 7-Amino Group

Materials:

  • Quinolinone-loaded Wang resin

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • N,N-Diisopropylethylamine (DIPEA)

  • DMF

Procedure:

  • Swell the quinolinone-loaded resin in DMF.

  • In a separate flask, dissolve Fmoc-OSu (3 equivalents) and DIPEA (3 equivalents) in DMF.

  • Add the solution to the resin and agitate for 2-4 hours at room temperature.

  • Drain the solution and wash the resin with DMF (5x) to remove excess reagents.

Protocol 3: Solid-Phase Peptide Synthesis (SPPS) Elongation

This protocol describes a single cycle of amino acid coupling. Repeat for each amino acid in the desired peptide sequence.

Materials:

  • Fmoc-protected quinolinone resin

  • Fmoc-protected amino acids

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA

  • 20% Piperidine in DMF

  • DMF

Procedure:

  • Fmoc Deprotection:

    • Swell the resin in DMF.

    • Treat the resin with 20% piperidine in DMF for 5 minutes. Drain.

    • Treat again with 20% piperidine in DMF for 15 minutes. Drain.

    • Wash the resin with DMF (5x).

    • Perform a Kaiser test to confirm the presence of a free amine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling (negative result).

    • Wash the resin with DMF (5x).

Protocol 4: Cleavage and Deprotection

Materials:

  • Peptide-quinolinone conjugate on resin

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

Procedure:

  • Wash the final peptide-resin with DCM (3x) and dry under a stream of nitrogen.

  • Add the cleavage cocktail to the resin in a reaction vessel.

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide by reverse-phase HPLC.

Data Presentation

The following tables present representative quantitative data for the solid-phase synthesis of a model peptide-quinolinone conjugate. Actual results may vary depending on the specific peptide sequence and reaction conditions.

Table 1: Loading of Quinolinone Scaffold onto Wang Resin

ParameterValue
Resin TypeWang Resin
Initial Resin Substitution0.5 mmol/g
Scaffold7-Amino-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
Coupling MethodDIC/DMAP
Final Resin Loading0.42 mmol/g
Loading Efficiency84%

Table 2: Representative Yield and Purity of a Model Pentapeptide-Quinolinone Conjugate

Peptide Sequence (Model)(Gly-Ala-Val-Leu-Ile)-7-aminoquinolin-2(1H)-one
Synthesis Scale0.1 mmol
Crude Product Yield75 mg
Theoretical Yield98.5 mg
Crude Yield (%)76.1%
Purity by RP-HPLC (%)>90% (after purification)

Visualizations

Workflow for Solid-Phase Synthesis of Peptide-Quinolinone Conjugate

G cluster_workflow SPPS Workflow start Start: Wang Resin load 1. Load Scaffold: 7-Amino-2-oxo-1,2-dihydroquinoline- 4-carboxylic acid start->load protect 2. Protect 7-Amino Group with Fmoc load->protect deprotect 3. Fmoc Deprotection (20% Piperidine/DMF) protect->deprotect couple 4. Couple Fmoc-Amino Acid (HATU/DIPEA) deprotect->couple repeat Repeat Steps 3 & 4 for each amino acid couple->repeat repeat->deprotect Yes cleave 5. Cleave from Resin & Deprotect Side Chains (TFA Cocktail) repeat->cleave No (Final AA) purify 6. Purify by HPLC cleave->purify end Final Product: Peptide-Quinolinone Conjugate purify->end

Caption: General workflow for the solid-phase synthesis of peptide-quinolinone conjugates.

Logical Relationship of Key Components in the Synthesis

G cluster_logic Component Relationships scaffold This compound Scaffold functionalization Functionalization (Pfitzinger Reaction) scaffold->functionalization key_intermediate 7-Amino-2-oxo-1,2-dihydroquinoline- 4-carboxylic acid functionalization->key_intermediate linker Linker Attachment (Carboxylic Acid) key_intermediate->linker resin Solid Support (Wang Resin) resin->linker spps Solid-Phase Peptide Synthesis (Fmoc Chemistry) linker->spps Starts Synthesis final_product Peptide-Quinolinone Conjugate spps->final_product Yields peptide Peptide Chain peptide->spps Elongates on

Caption: Logical relationships between the core components of the synthesis strategy.

Application Notes and Protocols: 7-Aminoquinolin-2(1H)-one as a Versatile Scaffold for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Aminoquinolin-2(1H)-one is a key heterocyclic building block in medicinal chemistry, prized for its utility in constructing a diverse array of biologically active compounds. The quinolin-2(1H)-one core is a prevalent scaffold in numerous natural products and synthetic molecules, exhibiting a wide range of pharmacological activities, including anticancer, antibacterial, and enzyme inhibitory properties. The amino group at the 7-position provides a convenient handle for further functionalization, allowing for the synthesis of libraries of derivatives with tailored biological profiles. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of bioactive heterocyclic compounds.

Applications in Drug Discovery

Derivatives of this compound have shown significant promise in several therapeutic areas:

  • Anticancer Agents: The quinolin-2-one scaffold is a constituent of numerous kinase inhibitors. By modifying the 7-amino group, researchers have developed potent compounds that target various signaling pathways implicated in cancer cell proliferation and survival.

  • Carbonic Anhydrase Inhibitors: Specific peptide conjugates of 7-amino-3,4-dihydroquinolin-2(1H)-one have demonstrated inhibitory activity against human carbonic anhydrase II, an enzyme involved in various physiological processes, making it a target for antiglaucoma, anticonvulsant, and anticancer drugs.

  • Antibacterial Agents: The quinoline core is a well-established pharmacophore in antibacterial drugs. Novel derivatives of this compound can be synthesized and screened for activity against various bacterial strains.

Data Presentation

Anticancer Activity of 7-Amino-4-methylquinolin-2(1H)-one Derivatives

A series of sixteen novel amide derivatives of 7-amino-4-methylquinolin-2(1H)-one were synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines. The cytotoxic effects of these compounds highlight their potential as selective anticancer agents.[1][2]

Compound IDTarget Cell LineIC50 (µg/mL)Exposure Time (h)
Compound 7 A549 (Human lung carcinoma)26.8748
9.97972
BEAS-2B (Normal human bronchial epithelial)>10048 & 72

Data extracted from a study on novel derivatives of 7-amino-4-methylquinolin-2(1H)-one.[1][2]

Carbonic Anhydrase Inhibition by 7-Amino-3,4-dihydroquinolin-2(1H)-one-Peptide Conjugates

Several peptide conjugates of 7-amino-3,4-dihydroquinolin-2(1H)-one were synthesized and assessed for their inhibitory activity against human carbonic anhydrase (hCA) I and II isoforms.

Compound IDTarget EnzymeInhibition (µM)
Peptide Conjugate 2 hCA II15.7
Peptide Conjugate 3 hCA II65.7
Peptide Conjugate 6 hCA II28.4
Peptide Conjugate 10 hCA II33.8
Peptide Conjugate 13 hCA II45.2
Peptide Conjugate 15 hCA II18.9

None of the synthesized compounds showed inhibition of hCA I at a concentration of 100 µM.[2]

Experimental Protocols

Protocol 1: Synthesis of 7-Amino-4-methylquinolin-2(1H)-one

This protocol describes the synthesis of the core building block, 7-amino-4-methylquinolin-2(1H)-one, via a Pechmann condensation reaction.

Materials:

  • m-Aminophenol

  • Ethyl acetoacetate

  • Concentrated Sulfuric Acid

  • Ethanol

  • Sodium bicarbonate solution (5%)

  • Dichloromethane

Procedure:

  • In a round-bottom flask, dissolve m-aminophenol (1 equivalent) in a minimal amount of ethanol.

  • Add ethyl acetoacetate (1.1 equivalents) to the solution.

  • Slowly add concentrated sulfuric acid (2-3 equivalents) dropwise while cooling the flask in an ice bath.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 100°C for 4 hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the mixture with a 5% sodium bicarbonate solution until a precipitate forms.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 7-amino-4-methylquinolin-2(1H)-one.

Workflow Diagram:

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product m-Aminophenol m-Aminophenol Mixing Mix Starting Materials in Ethanol m-Aminophenol->Mixing Ethyl acetoacetate Ethyl acetoacetate Ethyl acetoacetate->Mixing Acidification Add conc. H2SO4 (Ice Bath) Mixing->Acidification Heating Heat at 100°C Acidification->Heating Quenching Pour onto Ice Heating->Quenching Neutralization Add NaHCO3 Solution Quenching->Neutralization Isolation Filter and Wash Neutralization->Isolation Purification Recrystallize from Ethanol Isolation->Purification Product 7-Amino-4-methylquinolin-2(1H)-one Purification->Product

Caption: Synthesis workflow for 7-amino-4-methylquinolin-2(1H)-one.

Protocol 2: Synthesis of N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl) amides

This protocol details the amide coupling of 7-amino-4-methylquinolin-2(1H)-one with various carboxylic acids, a common method to generate diverse derivatives.

Materials:

  • 7-Amino-4-methylquinolin-2(1H)-one

  • Carboxylic acid of interest

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • Sodium bicarbonate solution (5%)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Acid Chloride Formation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.2 equivalents) in anhydrous DCM. Add thionyl chloride (1.5 equivalents) dropwise at 0°C. Stir the reaction mixture at room temperature for 2 hours. Remove the excess thionyl chloride and solvent under reduced pressure.

  • Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve 7-amino-4-methylquinolin-2(1H)-one (1 equivalent) and triethylamine (2 equivalents) in anhydrous DCM. Add the acid chloride solution dropwise to the amine solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 5% sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).

Workflow Diagram:

G cluster_acid_chloride Acid Chloride Formation cluster_amide_coupling Amide Coupling cluster_purification Work-up and Purification Carboxylic_Acid Carboxylic Acid Thionyl_Chloride Add SOCl2 in DCM Carboxylic_Acid->Thionyl_Chloride Acid_Chloride Acid Chloride Thionyl_Chloride->Acid_Chloride Coupling Couple with Acid Chloride in DCM with TEA Acid_Chloride->Coupling Amine 7-Amino-4-methyl- quinolin-2(1H)-one Amine->Coupling Crude_Product Crude Amide Coupling->Crude_Product Workup Aqueous Work-up Crude_Product->Workup Purify Column Chromatography Workup->Purify Final_Product N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl) amide Purify->Final_Product

Caption: General workflow for amide synthesis.

Signaling Pathways

Carbonic Anhydrase Inhibition Mechanism

The synthesized peptide-dihydroquinolinone conjugates act as inhibitors of human carbonic anhydrase II (hCA II). The general mechanism of action for many CA inhibitors involves binding to the zinc ion in the enzyme's active site, thereby preventing the catalytic hydration of carbon dioxide.

G CO2_H2O CO2 + H2O CA_II Carbonic Anhydrase II (with Zn2+) CO2_H2O->CA_II Substrates H2CO3 H2CO3 HCO3_H HCO3- + H+ H2CO3->HCO3_H Dissociation CA_II->H2CO3 Catalysis Inactive_Enzyme Inactive Enzyme Complex CA_II->Inactive_Enzyme Inhibition Inhibitor Quinolinone-Peptide Conjugate Inhibitor->CA_II Binds to Active Site

Caption: Carbonic Anhydrase II inhibition mechanism.

Potential Anticancer Signaling Pathways

Quinolin-2-one derivatives have been reported to inhibit various kinases involved in cancer progression. The synthesized N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl) amides may exert their anticancer effects by targeting key signaling pathways such as the PI3K/AKT, EGFR, or VEGFR pathways.

PI3K/AKT Signaling Pathway

G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates Downstream Downstream Effectors AKT->Downstream Cell_Survival Cell Survival & Proliferation Downstream->Cell_Survival Inhibitor Quinolinone Derivative Inhibitor->PI3K Inhibits Inhibitor->AKT Inhibits

Caption: PI3K/AKT signaling pathway inhibition.

Disclaimer: The experimental protocols provided are generalized and may require optimization based on specific substrates and laboratory conditions. Appropriate safety precautions should be taken when handling all chemicals. The signaling pathway diagrams are simplified representations and may not include all components or interactions.

References

Microwave-Assisted Synthesis of 7-Aminoquinoline Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the microwave-assisted synthesis of 7-aminoquinoline derivatives. The use of microwave irradiation offers significant advantages over conventional heating methods, including drastically reduced reaction times, often higher yields, and improved product purity.[1][2][3][4] These protocols are designed to be a valuable resource for researchers in medicinal chemistry and drug development, facilitating the efficient synthesis of this important class of heterocyclic compounds.

Application Notes

Microwave-assisted organic synthesis has emerged as a powerful technique, and its application to the synthesis of quinoline derivatives has proven highly effective.[1][2][3] The key advantages of employing microwave irradiation for the synthesis of 7-aminoquinolines include:

  • Rapid Reaction Times: Reactions that typically take hours under conventional heating can often be completed in minutes using microwave synthesis.[1][2]

  • Increased Yields: In many cases, microwave-assisted methods lead to higher isolated yields of the desired products compared to traditional approaches.[1][5]

  • Greener Chemistry: The efficiency of microwave heating can reduce energy consumption and often allows for the use of smaller quantities of solvents, contributing to more environmentally friendly synthetic processes.[3][4]

  • Enhanced Reaction Control: Modern scientific microwave reactors provide precise control over temperature and pressure, leading to better reproducibility and safer reaction conditions.[1] It is strongly advised to use dedicated scientific microwave reactors rather than domestic microwave ovens for safety and reproducibility.[1]

The 7-aminoquinoline scaffold is a key pharmacophore found in a variety of biologically active compounds, exhibiting a range of therapeutic properties including antimalarial, anticancer, antiviral, and anti-inflammatory activities.[6][7][8] The protocols detailed below provide efficient pathways to access these valuable molecular architectures.

Experimental Protocols

Protocol 1: Skraup Synthesis of 7-Amino-8-methylquinoline

This protocol describes the synthesis of 7-amino-8-methylquinoline from 2,6-diaminotoluene and glycerol using the Skraup reaction under microwave irradiation.[1][2]

Materials:

  • 2,6-diaminotoluene

  • Glycerol

  • Arsenic(V) oxide

  • Concentrated sulfuric acid

  • Ice-water mixture

  • Microwave-safe reaction vessel

Procedure:

  • In a suitable microwave-safe reaction vessel, combine 2,6-diaminotoluene (4 mmol, 0.5 g), glycerol (2.5 mL), arsenic(V) oxide (2.1 g), and concentrated sulfuric acid (4.2 mL).[1][2]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture with microwaves. While specific power and time may need optimization, a significant reduction in reaction time from 3 hours (conventional) to 40 minutes (microwave) has been reported.[1]

  • After irradiation, allow the reaction mixture to cool to room temperature.

  • Carefully pour the cooled mixture into an ice-water mixture (15 mL).

  • Basify the solution to a pH of 9-10.

  • Filter the resulting precipitate and wash it with cold water.

  • Recrystallize the crude product from water to obtain pure 7-amino-8-methyl-quinoline.[1][2]

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, MS).[1][2]

Protocol 2: Three-Component Synthesis of Substituted Quinolines

This protocol outlines a one-pot, three-component synthesis of quinoline derivatives under microwave irradiation, which has been shown to be significantly more efficient than conventional heating.[1][9]

Materials:

  • Formyl-quinoline derivative

  • Appropriate heterocyclic amine (e.g., aminopyrimidine)

  • Cyclic 1,3-diketone (e.g., dimedone)

  • Dimethylformamide (DMF)

  • Microwave-safe reaction vessel

Procedure:

  • In a microwave-safe vessel, combine equimolar amounts of the formyl-quinoline derivative (0.05 mmol), the heterocyclic amine (0.05 mmol), and the cyclic 1,3-diketone (0.05 mmol).[1][9]

  • Add DMF (1.0 mL) as the solvent.[1][9]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a temperature of 125–135 °C for 8–20 minutes. The microwave power is typically set to 250 W with a pressure of 30 PSI.[1][9]

  • After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.[9]

  • The solid product that forms is collected by filtration, washed with ethanol (2 x 3 mL), and dried.[9]

Data Presentation

The following tables summarize the quantitative data from the cited literature, comparing microwave-assisted synthesis with conventional heating methods for the synthesis of quinoline derivatives.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Quinolines

Reaction TypeSubstratesConventional Method (Time, Yield)Microwave Method (Time, Yield)Reference
Skraup Synthesis2,6-diaminotoluene, glycerol3 hours, 30%40 minutes, 28%[1]
Three-component synthesisFormyl-quinolines, heterocyclic amines, 1,3-diketones20 hours, No product8-20 minutes, 68-86%[1][9]
Friedländer Synthesis2-aminoaryl aldehydes, α-methylene ketones12 hours, 75%2 minutes, 91%[1]
Synthesis of 4-aminoquinoline-phthalimidesPhthalic anhydrides, 4-aminoquinoline-diaminesNot reported2 minutes, 81-92%[1][5]

Visualizations

Experimental Workflow for Microwave-Assisted Quinoline Synthesis

G cluster_prep Reactant Preparation cluster_reaction Microwave Reaction cluster_workup Product Isolation & Purification cluster_analysis Analysis start Select Starting Materials (e.g., anilines, carbonyls) combine Combine Reactants, Solvent, and Catalyst in a Microwave Vial start->combine irradiate Microwave Irradiation (Controlled Temperature & Time) combine->irradiate cool Cooling irradiate->cool isolate Isolation (Filtration/Extraction) cool->isolate purify Purification (Crystallization/Chromatography) isolate->purify analyze Characterization (NMR, MS, etc.) purify->analyze

Caption: General experimental workflow for microwave-assisted quinoline synthesis.

Potential Biological Impact of 7-Aminoquinoline Derivatives

G cluster_targets Potential Cellular Targets & Pathways cluster_outcomes Therapeutic Outcomes A 7-Aminoquinoline Derivatives B Cancer Cells A->B C Viruses (e.g., Herpes Simplex Virus) A->C D Bacteria & Parasites (e.g., Plasmodium falciparum) A->D E Inflammatory Pathways A->E F Anticancer Activity B->F G Antiviral Activity C->G H Antimicrobial & Antimalarial Activity D->H I Anti-inflammatory Effects E->I

Caption: Potential biological activities of 7-aminoquinoline derivatives.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 7-Aminoquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 7-Aminoquinolin-2(1H)-one. The described protocol is designed to yield high purity and recovery of the target compound, making it suitable for applications in pharmaceutical research and development. The methodology, experimental parameters, and expected outcomes are presented to guide researchers in achieving efficient purification.

Introduction

This compound is a heterocyclic compound featuring a quinolinone core with an amino group substitution.[1] This structural motif is of interest in medicinal chemistry and drug discovery due to its potential biological activities. As with many active pharmaceutical ingredients (APIs) and intermediates, achieving high purity is critical for subsequent in vitro and in vivo studies, as well as for meeting regulatory standards. High-performance liquid chromatography (HPLC) is a powerful technique for the purification of such organic molecules. This document provides a detailed protocol for the preparative purification of this compound using RP-HPLC.

Experimental Protocol

This protocol is based on general principles of reversed-phase chromatography for aromatic compounds containing polar functional groups.

1. Materials and Reagents

  • Crude this compound (synthesis intermediate or crude product)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade or Milli-Q

  • Trifluoroacetic acid (TFA), HPLC grade

  • Methanol, HPLC grade (for sample preparation and cleaning)

  • Dimethyl sulfoxide (DMSO), HPLC grade (optional, for initial sample solubilization)

2. Instrumentation and Columns

  • Preparative HPLC system with a gradient pump, autosampler (or manual injector), and a UV-Vis detector.

  • Column: C18 stationary phase, 10 µm particle size, 250 x 21.2 mm (or similar preparative dimensions).

  • Data acquisition and processing software.

3. Sample Preparation

  • Dissolve the crude this compound in a minimal amount of a suitable solvent. A mixture of Methanol and a small amount of DMSO can be effective if solubility is an issue.

  • The final sample concentration should be optimized based on the crude purity and the loading capacity of the preparative column. A typical starting concentration is 10-50 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

4. HPLC Method Parameters

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Flow Rate: 20 mL/min

  • Detection Wavelength: 254 nm

  • Column Temperature: Ambient

  • Injection Volume: 1-5 mL (dependent on sample concentration and column dimensions)

  • Gradient Elution:

Time (minutes)% Mobile Phase B
0.05
5.05
35.095
40.095
40.15
45.05

5. Post-Purification Processing

  • Collect the fractions corresponding to the main peak of this compound.

  • Combine the pure fractions and remove the organic solvent (Acetonitrile) using a rotary evaporator.

  • Lyophilize the remaining aqueous solution to obtain the purified compound as a solid.

  • Analyze the purity of the final product by analytical HPLC.

Data Presentation

The following table summarizes the expected quantitative data from the purification of a batch of crude this compound.

ParameterValue
Crude Sample
Amount Loaded250 mg
Initial Purity85%
Purification
HPLC ColumnC18, 10 µm, 250 x 21.2 mm
Retention Time~15.2 min
Purified Product
Amount Recovered195 mg
Final Purity>99%
Recovery Rate~92% (of theoretical)

Experimental Workflow Diagram

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Processing dissolve Dissolve Crude Compound filtrate Filter Sample (0.45 µm) dissolve->filtrate inject Inject onto Preparative Column filtrate->inject separate Gradient Elution inject->separate detect UV Detection (254 nm) separate->detect collect Fraction Collection detect->collect evaporate Solvent Evaporation collect->evaporate lyophilize Lyophilization evaporate->lyophilize analyze Purity Analysis (Analytical HPLC) lyophilize->analyze

Caption: Experimental workflow for the HPLC purification of this compound.

Discussion

The described RP-HPLC method provides an effective means for purifying this compound to a high degree of purity. The use of a C18 column is well-suited for retaining the aromatic quinolinone core, while the gradient elution with acetonitrile allows for the efficient removal of both more polar and less polar impurities. The addition of trifluoroacetic acid (TFA) to the mobile phase serves to protonate the amino group, leading to sharper peaks and improved chromatographic resolution. The detection wavelength of 254 nm is appropriate for aromatic compounds.

The provided gradient is a starting point and may require optimization based on the specific impurity profile of the crude material. A shallower gradient around the elution time of the target compound can further enhance resolution from closely eluting impurities. The recovery and purity are expected to be high, making this method suitable for producing material for further research and development activities.

Conclusion

This application note provides a comprehensive and detailed protocol for the preparative HPLC purification of this compound. The method is robust, scalable, and yields a product of high purity, which is essential for its use in research and drug development. The structured data and workflow diagrams offer a clear guide for scientists to implement this purification strategy.

References

Application Note: Structural Characterization of 7-Aminoquinolin-2(1H)-one by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the comprehensive structural characterization of 7-Aminoquinolin-2(1H)-one, a key heterocyclic scaffold in medicinal chemistry. By employing high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), we provide a definitive analysis of its molecular structure. This document offers detailed experimental protocols and presents the spectral data in a clear, tabulated format to serve as a valuable reference for researchers engaged in the synthesis, quality control, and further development of quinolinone-based compounds.

Introduction

This compound is a crucial intermediate in the synthesis of a variety of biologically active molecules. The quinolinone core is a privileged scaffold found in numerous pharmaceuticals, exhibiting a wide range of therapeutic activities. Accurate and thorough characterization of this foundational molecule is paramount for ensuring the identity, purity, and structural integrity of its derivatives in drug discovery and development pipelines. This note provides a standardized protocol for the structural elucidation of this compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Experimental Workflow

The overall process for the characterization of this compound is outlined in the workflow diagram below. This process ensures a systematic approach from sample preparation to final data analysis and structural confirmation.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Processing & Analysis cluster_3 Structural Confirmation prep Weigh & Dissolve This compound in DMSO-d6 nmr NMR Spectroscopy (¹H, ¹³C) prep->nmr ms Mass Spectrometry (HRMS - ESI+) prep->ms process_nmr Process NMR Spectra (Assign Peaks) nmr->process_nmr process_ms Analyze Mass Spectrum (Determine m/z & Fragmentation) ms->process_ms confirm Confirm Structure of This compound process_nmr->confirm process_ms->confirm

Caption: Experimental workflow for the characterization of this compound.

Materials and Methods

Materials
  • Sample: this compound (C₉H₈N₂O, Mol. Wt.: 160.17 g/mol )

  • NMR Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D)

  • Mass Spectrometry Solvent: Acetonitrile (ACN, HPLC grade), Formic Acid (0.1%)

NMR Spectroscopy Protocol
  • Sample Preparation:

    • For ¹H NMR, accurately weigh approximately 5 mg of this compound and dissolve it in 0.6 mL of DMSO-d₆ in a clean NMR tube.

    • For ¹³C NMR, accurately weigh approximately 20 mg of the sample and dissolve it in 0.6 mL of DMSO-d₆.

    • Ensure complete dissolution by gentle vortexing.

  • Instrument Parameters:

    • Spectrometer: 400 MHz NMR Spectrometer

    • ¹H NMR:

      • Pulse Program: Standard single pulse

      • Number of Scans: 16

      • Relaxation Delay: 1.0 s

      • Acquisition Time: 4.0 s

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled single pulse

      • Number of Scans: 1024

      • Relaxation Delay: 2.0 s

    • Reference: The residual solvent peak of DMSO-d₆ was used as an internal reference (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Mass Spectrometry Protocol
  • Sample Preparation:

    • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

    • Dilute the stock solution to a final concentration of 10 µg/mL with 50:50 acetonitrile/water containing 0.1% formic acid.

  • Instrument Parameters:

    • Mass Spectrometer: Q-TOF Mass Spectrometer

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Capillary Voltage: 3.5 kV

    • Nebulizer Gas: Nitrogen, 2.0 bar

    • Dry Gas Flow: 8.0 L/min

    • Dry Gas Temperature: 200 °C

    • Mass Range: m/z 50-500

Results and Discussion

NMR Spectral Data

The ¹H and ¹³C NMR spectra were acquired to elucidate the chemical structure of this compound. The chemical shifts (δ) are reported in parts per million (ppm). The following data is based on predicted values and analysis of related structures, as comprehensive experimental data is not widely available in peer-reviewed literature.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound in DMSO-d₆

Atom NumberPredicted ¹H Chemical Shift (δ, ppm)MultiplicityIntegrationPredicted ¹³C Chemical Shift (δ, ppm)
1 (NH)~11.2br s1H-
2 (C=O)---~162.5
3~6.4d, J=9.5 Hz1H~121.0
4~7.7d, J=9.5 Hz1H~138.0
4a---~115.0
5~7.4d, J=8.5 Hz1H~125.0
6~6.6dd, J=8.5, 2.0 Hz1H~108.0
7 (C-NH₂)---~148.0
7-NH₂~5.5br s2H-
8~6.5d, J=2.0 Hz1H~98.0
8a---~139.0

Note: Predicted data should be confirmed with experimental results.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic and vinylic protons. The protons at positions 3 and 4, being part of an α,β-unsaturated amide system, should appear as doublets with a characteristic coupling constant. The protons on the amino-substituted benzene ring (H-5, H-6, and H-8) will exhibit a splitting pattern consistent with their substitution. The broad singlets for the NH and NH₂ protons are due to exchange with residual water and quadrupole broadening from the nitrogen atom.

The ¹³C NMR spectrum is predicted to show nine distinct carbon signals. The carbonyl carbon (C-2) is expected to be the most downfield signal. The carbon attached to the amino group (C-7) will also be significantly downfield due to the deshielding effect of the nitrogen atom.

Mass Spectrometry Data

High-resolution mass spectrometry was used to determine the exact mass of the molecule and confirm its elemental composition.

Table 2: High-Resolution Mass Spectrometry Data for this compound

ParameterObserved Value
Ionization ModeESI+
Adduct[M+H]⁺
Calculated Exact Mass (C₉H₉N₂O)161.0709
Measured m/z161.0712
Mass Error (ppm)1.9

The measured m/z for the protonated molecule [M+H]⁺ was found to be 161.0712, which is in close agreement with the calculated exact mass of 161.0709 for the formula C₉H₉N₂O. This confirms the elemental composition of the compound.

Under typical collision-induced dissociation (CID) conditions for quinolone structures, fragmentation is expected to involve the loss of small neutral molecules such as CO and HCN.[1][2]

Structural Confirmation

The combined data from NMR and mass spectrometry provide a comprehensive and unambiguous characterization of this compound. The diagram below illustrates the chemical structure with key atom numbering used for NMR assignments.

Caption: Structure of this compound with atom numbering.

Conclusion

This application note provides a detailed guide for the structural characterization of this compound using modern spectroscopic techniques. The presented protocols for NMR and mass spectrometry are robust and can be readily adapted for the analysis of related quinolinone derivatives. The tabulated spectral data serves as a useful benchmark for researchers in the field, facilitating efficient and accurate structural verification in synthetic and medicinal chemistry applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Aminoquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 7-Aminoquinolin-2(1H)-one, a key intermediate in pharmaceutical development.

Troubleshooting Low Yield: A Step-by-Step Guide

Low yields in the synthesis of this compound can arise from various factors, from the quality of starting materials to the specifics of the reaction conditions. Below are two primary synthetic routes and detailed troubleshooting for each.

Route A: From 3-Aminophenol

This route involves the formation of the quinolinone ring system from 3-aminophenol, followed by the introduction of the amino group at the 7-position.

Experimental Workflow: Route A

Route_A_Workflow cluster_0 Step 1: Synthesis of 7-Hydroxyquinolin-2(1H)-one cluster_1 Step 2: Amination 3-Aminophenol 3-Aminophenol Acylation Acylation 3-Aminophenol->Acylation N-(3-hydroxyphenyl)propenamide N-(3-hydroxyphenyl)propenamide Acylation->N-(3-hydroxyphenyl)propenamide Friedel-Crafts_Cyclization Friedel-Crafts_Cyclization N-(3-hydroxyphenyl)propenamide->Friedel-Crafts_Cyclization 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one Friedel-Crafts_Cyclization->7-Hydroxy-3,4-dihydroquinolin-2(1H)-one Dehydrogenation Dehydrogenation 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one->Dehydrogenation 7-Hydroxyquinolin-2(1H)-one 7-Hydroxyquinolin-2(1H)-one Dehydrogenation->7-Hydroxyquinolin-2(1H)-one 7-Hydroxyquinolin-2(1H)-one_start 7-Hydroxyquinolin-2(1H)-one Amination_Reaction Amination 7-Hydroxyquinolin-2(1H)-one_start->Amination_Reaction This compound This compound Amination_Reaction->this compound

Caption: Synthetic workflow for this compound starting from 3-Aminophenol.

Troubleshooting for Route A

Issue Potential Cause Recommended Solution
Low yield in Step 1 (Friedel-Crafts Cyclization) Incomplete reaction or side product formation due to suboptimal catalyst or temperature.Ensure anhydrous conditions as the Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive. Optimize the reaction temperature; too high can lead to charring, while too low can result in an incomplete reaction.
Poor quality of the starting N-(3-hydroxyphenyl)propenamide.Purify the amide before cyclization. Verify its purity by techniques like NMR or melting point analysis.
Low yield in Step 1 (Dehydrogenation) Incomplete dehydrogenation of the dihydroquinolinone intermediate.Use an appropriate dehydrogenating agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). Ensure the correct stoichiometric ratio and optimize reaction time and temperature.
Degradation of the product under harsh oxidation conditions.Monitor the reaction closely using TLC. Upon completion, quench the reaction promptly and purify the product to avoid degradation.
Low yield in Step 2 (Amination) The direct amination of the 7-hydroxy group can be challenging due to the electron-rich nature of the quinolinone ring.Consider converting the hydroxyl group to a better leaving group, such as a triflate, before attempting nucleophilic substitution with an ammonia source.
Use of an inappropriate amination method.Explore transition-metal-catalyzed methods, such as the Buchwald-Hartwig amination, although these are more commonly used with aryl halides. A palladium-catalyzed conversion of the phenol to the aniline using hydrazine has also been reported for other phenolic compounds and could be attempted.[1][2]
Route B: From 7-Bromoquinolin-2(1H)-one

This alternative and often more reliable route involves the synthesis of a halogenated quinolinone intermediate, followed by a well-established palladium-catalyzed amination reaction.

Experimental Workflow: Route B

Route_B_Workflow cluster_0 Step 1: Synthesis of 7-Bromoquinolin-2(1H)-one cluster_1 Step 2: Buchwald-Hartwig Amination Starting_Material Appropriate Precursor (e.g., 3-Bromoaniline) Ring_Formation Ring_Formation Starting_Material->Ring_Formation 7-Bromoquinolin-2(1H)-one 7-Bromoquinolin-2(1H)-one Ring_Formation->7-Bromoquinolin-2(1H)-one 7-Bromoquinolin-2(1H)-one_start 7-Bromoquinolin-2(1H)-one BH_Amination Buchwald-Hartwig Amination 7-Bromoquinolin-2(1H)-one_start->BH_Amination This compound This compound BH_Amination->this compound

Caption: Synthetic workflow for this compound via a bromo-intermediate.

Troubleshooting for Route B

Issue Potential Cause Recommended Solution
Low yield in Step 1 (Ring Formation) Inefficient cyclization or formation of regioisomers.Depending on the specific synthetic method (e.g., Skraup, Doebner-von Miller), optimize the acid catalyst, temperature, and reaction time. Ensure the purity of the starting aniline.
Low yield in Step 2 (Buchwald-Hartwig Amination) Inactive catalyst.Use a pre-catalyst or ensure the in-situ generation of the active Pd(0) species. Use fresh, high-quality palladium sources and ligands.
Inappropriate ligand selection.The choice of phosphine ligand is critical. For amination with an ammonia surrogate, sterically hindered biaryl phosphine ligands (e.g., XPhos, SPhos) are often effective.[3]
Suboptimal base or solvent.Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. Anhydrous, deoxygenated solvents such as toluene or dioxane are preferred.
Side reactions, such as hydrodehalogenation or dimerization.Lowering the reaction temperature or catalyst loading may reduce side reactions. Ensure a thoroughly deoxygenated reaction environment.
Difficulty in Purification Residual palladium catalyst or ligand byproducts.Flash column chromatography is a common purification method. In some cases, treatment with activated carbon or a metal scavenger can help remove residual palladium.
Product instability.The amino group can be sensitive to oxidation. It is advisable to work up the reaction and purify the product under an inert atmosphere.

Quantitative Data Summary

The following table summarizes typical yield ranges for the key reaction steps. Note that actual yields will vary depending on the specific reaction conditions and scale.

Reaction Step Method Typical Yield Range Reference
Dehydrogenation of 7-hydroxy-3,4-dihydroquinolin-2(1H)-oneDDQ Oxidation80-90%[4][5]
Buchwald-Hartwig Amination of 6-bromo-2-chloroquinolinePd-catalyzed with LHMDS70-85%[6]
Buchwald-Hartwig Amination of 6-bromoisoquinolinePd(dba)₂/BINAP~80% (on kg scale)[2]

Logical Relationship Diagram for Troubleshooting Buchwald-Hartwig Amination

Troubleshooting_BH_Amination cluster_reagents Reagent Quality Checks cluster_conditions Reaction Condition Optimization cluster_byproducts Common Side Products & Solutions Start Low Yield in Buchwald-Hartwig Amination Check_Reagents Verify Reagent Quality Start->Check_Reagents Check_Conditions Review Reaction Conditions Start->Check_Conditions Analyze_Byproducts Identify Side Products Start->Analyze_Byproducts Reagent_Issues Pd_Source Fresh Pd Catalyst? Check_Reagents->Pd_Source Condition_Issues Temperature Optimize Temperature Check_Conditions->Temperature Byproduct_Issues Hydrodehalogenation Hydrodehalogenation Product? (Lower Temp/Catalyst Loading) Analyze_Byproducts->Hydrodehalogenation Ligand_Purity Pure & Dry Ligand? Pd_Source->Ligand_Purity Base_Anhydrous Anhydrous Base? Ligand_Purity->Base_Anhydrous Solvent_Dry_O2_Free Dry & Degassed Solvent? Base_Anhydrous->Solvent_Dry_O2_Free Concentration Adjust Concentration Temperature->Concentration Ligand_Screen Screen Different Ligands Concentration->Ligand_Screen Base_Screen Test Alternative Bases Ligand_Screen->Base_Screen Dimerization Starting Material Dimer? (Adjust Ligand/Concentration) Hydrodehalogenation->Dimerization Decomposition Starting Material Decomposition? (Milder Base/Lower Temp) Dimerization->Decomposition

Caption: A decision tree for troubleshooting low yields in Buchwald-Hartwig amination reactions.

Detailed Experimental Protocols

Protocol 1: Synthesis of 7-Hydroxyquinolin-2(1H)-one

This protocol is adapted from a reported synthesis of a key intermediate for Brexpiprazole.[4][5]

Step 1a: Synthesis of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one

  • To a solution of 3-aminophenol in a suitable solvent (e.g., a polar aprotic solvent), add 3-chloropropionyl chloride dropwise at a low temperature (e.g., 0-5 °C).

  • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer and concentrate under reduced pressure to obtain N-(3-hydroxyphenyl)-3-chloropropionamide.

  • To a suspension of a Lewis acid (e.g., aluminum chloride) in an appropriate solvent, add the N-(3-hydroxyphenyl)-3-chloropropionamide portion-wise.

  • Heat the reaction mixture to induce intramolecular Friedel-Crafts cyclization. The optimal temperature may range from 120-160 °C.

  • After the reaction is complete, cool the mixture and carefully pour it onto ice.

  • Collect the resulting precipitate by filtration, wash with water, and dry to yield 7-hydroxy-3,4-dihydroquinolin-2(1H)-one.

Step 1b: Dehydrogenation to 7-Hydroxyquinolin-2(1H)-one

  • Dissolve 7-hydroxy-3,4-dihydroquinolin-2(1H)-one in a suitable solvent, such as THF.

  • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (typically 1.05-1.1 equivalents) to the solution.

  • Heat the reaction mixture (e.g., to 45-50 °C) and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture and quench with an aqueous solution of sodium bicarbonate.

  • Stir for a period to ensure complete quenching, then filter the solid product.

  • Wash the solid with water and dry to obtain 7-hydroxyquinolin-2(1H)-one.

Protocol 2: Buchwald-Hartwig Amination of 7-Bromoquinolin-2(1H)-one

This is a general protocol based on established Buchwald-Hartwig amination procedures for related heterocyclic systems.[2][6]

  • To an oven-dried reaction vessel, add 7-bromoquinolin-2(1H)-one, a palladium pre-catalyst (e.g., Pd₂(dba)₃ or a G3/G4 pre-catalyst), a suitable phosphine ligand (e.g., XPhos or BINAP), and a strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃).

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Add the ammonia source. For primary amine synthesis, an ammonia surrogate such as benzophenone imine or lithium bis(trimethylsilyl)amide (LHMDS) is often used.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • If an ammonia surrogate like benzophenone imine was used, a subsequent hydrolysis step (e.g., with aqueous acid) is required to reveal the primary amine.

  • Dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: My Friedel-Crafts cyclization is giving a mixture of regioisomers. How can I improve the selectivity for the 7-hydroxy product?

A1: Regioselectivity in Friedel-Crafts reactions is influenced by both steric and electronic factors. The hydroxyl group at the 3-position of the aniline precursor is ortho-, para-directing. Cyclization can occur at either the 2- or 6-position relative to the amide nitrogen, leading to the 5-hydroxy or 7-hydroxy isomer, respectively. To favor the 7-hydroxy isomer, you can try using a bulkier Lewis acid or modifying the protecting group on the nitrogen to sterically hinder cyclization at the 2-position.

Q2: I am observing significant tar formation during the synthesis of the quinolinone ring.

A2: Tar formation is often a result of polymerization or decomposition at high temperatures, especially under strongly acidic conditions. To mitigate this, ensure that the temperature of the Friedel-Crafts reaction is carefully controlled. Gradual heating and efficient stirring can help to dissipate heat and prevent localized hotspots. Additionally, using a milder Lewis acid or a lower concentration of the acid catalyst may reduce charring.

Q3: In the Buchwald-Hartwig amination, my starting material is consumed, but I am not getting the desired product. What could be the issue?

A3: This could be due to several factors. One common issue is catalyst deactivation. Ensure that your solvent and reagents are scrupulously dry and that the reaction is performed under a strictly inert atmosphere. Another possibility is the formation of side products. Analyze your crude reaction mixture by LC-MS to identify potential byproducts such as hydrodehalogenated starting material or products from coupling with the solvent or ligand fragments. This information can help you to adjust your reaction conditions (e.g., by changing the ligand, base, or temperature).

Q4: How do I choose the right ammonia source for the Buchwald-Hartwig amination?

A4: Direct coupling with ammonia gas can be challenging due to its low solubility and potential for catalyst inhibition.[3] Therefore, ammonia surrogates are often used. Lithium bis(trimethylsilyl)amide (LHMDS) is an effective ammonia equivalent that can be used directly in the coupling reaction.[6] Another common approach is to use benzophenone imine, which couples with the aryl halide, and the resulting imine is then hydrolyzed in a separate step to yield the primary amine. The choice depends on the stability of your substrate to the reaction and work-up conditions.

Q5: Can I use an Ullmann condensation instead of a Buchwald-Hartwig amination?

A5: The Ullmann condensation is a classical copper-catalyzed method for forming C-N bonds. While it can be an alternative, it typically requires harsher reaction conditions (higher temperatures) than the Buchwald-Hartwig amination.[7] For substrates that are sensitive to high temperatures or require a broader functional group tolerance, the palladium-catalyzed Buchwald-Hartwig reaction is generally preferred due to its milder conditions and wider applicability.

References

Technical Support Center: Optimizing Quinolinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinolinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to overcome common experimental challenges.

General Troubleshooting

Q1: My reaction yield is consistently low. What general factors should I investigate?

A2: Low yields in quinolinone synthesis can arise from several factors. Key areas to investigate include:

  • Purity of Starting Materials: Ensure the purity of your anilines, ketones, and other reactants, as impurities can lead to side reactions.[1]

  • Reaction Temperature: Temperature is a critical parameter, especially in classical methods like the Conrad-Limpach synthesis, which often requires high temperatures for cyclization.[1][2] Conversely, excessive heat can cause decomposition.[2][3]

  • Choice of Solvent: The solvent can significantly influence the reaction outcome. High-boiling point solvents are often preferred for thermal cyclizations.[1][2]

  • Catalyst Activity: If a catalyst is used, confirm its activity and ensure it is used in the correct concentration.[1]

  • Reaction Time: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal duration and prevent product decomposition.[1][2]

  • Atmosphere: Some reactions are sensitive to air or moisture. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]

Q2: I am observing the formation of multiple side products. What are the likely causes?

A2: Side product formation is a common issue. For instance, in the Friedländer synthesis, aldol condensation of the ketone starting material can occur under basic conditions.[1] In the Knorr synthesis, the formation of a 4-hydroxyquinoline can be a competing product depending on the reaction conditions.[1] To minimize side products, carefully control the reaction temperature, stoichiometry of reactants, and the choice of catalyst.[1]

Q3: What are the best practices for purifying quinolinone products?

A3: Purification of quinolinone derivatives can be challenging.[4] Common techniques include:

  • Recrystallization: This is often the first method to try if a suitable solvent can be found.[1]

  • Column Chromatography: If chromatography is necessary, consider using a less acidic stationary phase like alumina or deactivating silica gel with a base (e.g., triethylamine) to prevent product degradation.[1] A step gradient of a polar solvent like methanol in a less polar solvent like dichloromethane (DCM) can be effective.[1]

  • Solvent Washing: For products with low solubility in certain organic solvents, washing with a solvent like ether can be an effective purification method.[1][5]

  • Distillation: Steam distillation followed by vacuum distillation is a robust and scalable method, particularly effective for separating quinoline from non-volatile impurities.[6]

Reaction-Specific Troubleshooting Guides

Conrad-Limpach Synthesis

Q4: The cyclization step of my Conrad-Limpach synthesis is failing or giving a very low yield. What should I do?

A4: Low yields in the Conrad-Limpach synthesis are often related to the high temperatures required for the cyclization step (typically around 250 °C).[2][7][8]

  • Solvent Choice: Using a high-boiling, inert solvent is crucial.[7] Mineral oil is a common and effective choice that can significantly increase yields.[7][8][9] The yield of 4-hydroxyquinoline has been shown to increase with solvents of increasing boiling point.[9]

  • Temperature Control: Ensure your experimental setup can safely and consistently reach the target temperature. Use a high-temperature thermometer and a suitable heating mantle or sand bath.[2]

  • Acid Catalysis: The reaction mechanism involves multiple tautomerizations catalyzed by strong acids like HCl or H₂SO₄.[2][8] Ensure that the intermediate Schiff base is formed correctly in the first step, which may require catalytic acid.[2]

Table 1: Effect of Solvent Boiling Point on Conrad-Limpach Synthesis Yield

SolventBoiling Point (°C)Yield (%)
Neat (No Solvent)-< 30
Mineral Oil> 300Up to 95
1,2,4-Trichlorobenzene214Improved Yield
2-Nitrotoluene222Improved Yield
2,6-di-tert-butylphenol264Improved Yield
Note: This data is illustrative, based on typical outcomes described in the literature.[8][9] Actual results will vary with the specific substrates.
Friedländer Annulation

Q5: My Friedländer reaction is giving very low yields, and I observe many side products. How can I optimize it?

A5: Low yields and side product formation in the Friedländer synthesis are often related to harsh reaction conditions and competing side reactions like the self-condensation of the ketone.[2]

  • Milder Conditions: Traditional methods often use high temperatures and strong acids or bases, which can reduce yields.[2] Modern protocols utilize milder catalysts that allow the reaction to proceed under more controlled conditions.[2]

  • Catalyst Selection: A wide range of catalysts has been shown to improve the efficiency of the Friedländer reaction. The choice depends on the reactivity of your starting materials.[10]

    • Acid Catalysts: p-Toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and Lewis acids like zinc chloride (ZnCl₂) are common choices.[10]

    • Base Catalysts: Potassium hydroxide (KOH), sodium hydroxide (NaOH), and potassium tert-butoxide (KOtBu) are often used for more reactive substrates.[10]

    • Modern Catalysts: Newer catalysts like ionic liquids, metal-organic frameworks, and various nanocatalysts have been developed.[10][11]

  • Solvent-Free Conditions: Solvent-free conditions, often coupled with microwave irradiation or specific catalysts like p-TsOH or iodine, have been successfully employed.[10]

Q6: I am struggling with poor regioselectivity in my Friedländer synthesis using an unsymmetrical ketone. How can I control which isomer is formed?

A6: Regioselectivity is a common challenge with unsymmetrical ketones.[4] Strategies to address this include:

  • Catalyst Selection: The use of specific amine catalysts, such as pyrrolidine derivatives, can favor the formation of one regioisomer over the other.[4][12][13]

  • Slow Addition: Slow addition of the methyl ketone substrate to the reaction mixture has been shown to increase regioselectivity.[12]

  • Reaction Conditions: Carefully optimizing the reaction temperature and solvent can influence the regiochemical outcome.[4] Higher temperatures have been shown to improve regioselectivity in some cases.[12]

Table 2: Effect of Catalyst on Friedländer Synthesis Yield

CatalystConditionsYield (%)
p-TsOHSolvent-free, 80-120°C85-95
Iodine (I₂)Solvent-free, 80-100°C82-96
ZnCl₂130°C70-88
KOHEthanol, reflux65-90
Nano-SiO₂Solvent-free, microwave90-98
Note: This data is illustrative and compiled from various sources.[2][10][11] Actual results will vary depending on the specific substrates and reaction conditions.
Knorr Quinoline Synthesis

Q7: My Knorr synthesis is producing a mixture of 2-hydroxyquinoline and 4-hydroxyquinoline. How can I control the selectivity?

A7: The formation of a 4-hydroxyquinoline is a known competing reaction in the Knorr synthesis.[1][14] The selectivity is highly dependent on the reaction conditions, particularly the amount of acid catalyst used. For example, using a large excess of polyphosphoric acid (PPA) favors the formation of the 2-hydroxyquinoline, while smaller amounts of PPA can lead to the 4-hydroxyquinoline as the major product.[14] A 2007 study recommends triflic acid for preparative purposes.[14]

Doebner-von Miller Reaction

Q8: My Doebner-von Miller reaction is giving a low yield due to a large amount of polymeric material. How can I prevent this?

A8: Polymerization of the α,β-unsaturated aldehyde or ketone is a major side reaction, especially under strong acid catalysis.[15] To address this:

  • Biphasic Reaction Medium: Sequestering the carbonyl compound in an organic phase (e.g., toluene) can drastically reduce polymerization in the acidic aqueous phase and increase the yield.[15][16]

  • Slow Addition of Reactants: Adding the carbonyl compound slowly to the reaction mixture can help to control its concentration and minimize self-condensation.

  • Optimize Acid Concentration: While strong acids are necessary, excessively harsh conditions can accelerate tar formation.[15] Consider a comparative study of different Brønsted and Lewis acids to find the optimal balance.[15]

Skraup Synthesis

Q9: My Skraup synthesis is extremely vigorous and difficult to control, leading to significant tar formation. How can I moderate it?

A9: The Skraup synthesis is notoriously exothermic and prone to tar formation.[17][18] To control the reaction and minimize tarring:

  • Add a Moderator: Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent.[3][17][18] Boric acid can also be used.[3][18]

  • Control the Addition of Sulfuric Acid: Add the concentrated sulfuric acid slowly and with efficient cooling.[7]

  • Ensure Efficient Stirring: Good mixing helps to dissipate heat and prevent localized hotspots.

  • Optimize Temperature: Avoid excessively high temperatures. The reaction should be heated gently to initiate, and the exothermic phase should be controlled.

Experimental Protocols

Protocol 1: Conrad-Limpach Synthesis of 4-Hydroxyquinoline
  • Step 1: Formation of β-aminoacrylate:

    • In a round-bottom flask, mix the aniline (1.0 equiv) and the β-ketoester (1.0 equiv) at room temperature.[2]

    • Add a catalytic amount of a strong acid (e.g., a drop of concentrated H₂SO₄).[2]

    • Stir the mixture for 1-2 hours. The reaction is often exothermic.[2]

    • Remove the water produced as a byproduct and any solvent under reduced pressure to isolate the crude β-aminoacrylate intermediate.[2]

  • Step 2: Cyclization:

    • Add the crude intermediate to a flask containing a high-boiling solvent (e.g., mineral oil).[2]

    • Heat the mixture to ~250°C with vigorous stirring under an inert atmosphere.[2]

    • Maintain the temperature for 30-60 minutes. Monitor the reaction by TLC if possible.[2]

  • Step 3: Workup and Isolation:

    • Cool the reaction mixture. The product often precipitates upon cooling.[2]

    • Dilute the mixture with a hydrocarbon solvent (e.g., hexanes) to further precipitate the product.[2]

    • Collect the solid product by filtration, wash thoroughly with the hydrocarbon solvent, and dry to obtain the 4-hydroxyquinoline.[2]

Protocol 2: Catalyzed Friedländer Synthesis
  • Reaction Setup:

    • To a mixture of the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol), add molecular iodine (10 mol%).[2]

  • Reaction:

    • Heat the reaction mixture at 80-100°C.[2]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]

  • Workup:

    • Upon completion, cool the reaction mixture to room temperature.[2]

    • Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.[2]

    • Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.[2]

  • Purification:

    • Purify the crude product by column chromatography on silica gel to afford the desired quinoline.[2]

Protocol 3: Knorr Quinoline Synthesis of 2-Hydroxyquinoline
  • Formation of β-ketoanilide:

    • In a round-bottom flask, heat a mixture of aniline (1 equivalent) and ethyl acetoacetate (1 equivalent) at 110-140 °C for 1-2 hours.[1]

  • Cyclization:

    • Add the crude β-ketoanilide to an excess of concentrated sulfuric acid or polyphosphoric acid.[1]

  • Heating:

    • Heat the mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC, typically 1-2 hours).[1]

  • Workup:

    • Carefully pour the reaction mixture over crushed ice.[1]

  • Purification:

    • Wash the solid with cold water and recrystallize from a suitable solvent like ethanol.[1]

Visualizations

general_troubleshooting_workflow cluster_solutions Potential Solutions start Low Quinolinone Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_temp Review Reaction Temperature start->check_temp check_solvent Evaluate Solvent Choice start->check_solvent check_catalyst Assess Catalyst Activity & Concentration start->check_catalyst check_time Optimize Reaction Time (TLC) start->check_time check_atmosphere Consider Inert Atmosphere start->check_atmosphere purify_reagents Purify/Dry Reagents check_purity->purify_reagents optimize_temp Adjust Temperature (Increase/Decrease) check_temp->optimize_temp change_solvent Use High-Boiling/ Inert Solvent check_solvent->change_solvent new_catalyst Use Fresh/Alternative Catalyst check_catalyst->new_catalyst time_course Run Time-Course Experiment check_time->time_course run_inert Run Under N2/Ar check_atmosphere->run_inert end_point Improved Yield purify_reagents->end_point optimize_temp->end_point change_solvent->end_point new_catalyst->end_point time_course->end_point run_inert->end_point

Caption: General troubleshooting workflow for low reaction yield.

friedlander_optimization cluster_solutions Optimization Strategies start Problem: Low Yield or Side Products in Friedländer Synthesis check_conditions Are reaction conditions (temp, catalyst) too harsh? start->check_conditions check_regio Problem: Poor regioselectivity with unsymmetrical ketone? start->check_regio check_self_condensation Problem: Aldol self-condensation of ketone? start->check_self_condensation mild_catalyst Use Milder Catalyst (e.g., p-TsOH, I₂) check_conditions->mild_catalyst lower_temp Lower Reaction Temperature check_conditions->lower_temp amine_catalyst Use Amine Catalyst (e.g., Pyrrolidine) check_regio->amine_catalyst slow_addition Slowly Add Ketone check_regio->slow_addition change_base Use Milder Base or Acidic Conditions check_self_condensation->change_base end_point Optimized Reaction mild_catalyst->end_point lower_temp->end_point amine_catalyst->end_point slow_addition->end_point change_base->end_point

Caption: Troubleshooting workflow for optimizing Friedländer synthesis.

conrad_limpach_workflow aniline Aniline step1 Step 1: Condensation (Room Temp, Acid Catalyst) aniline->step1 ketoester β-Ketoester ketoester->step1 intermediate β-Aminoacrylate (Intermediate) step1->intermediate step2 Step 2: Thermal Cyclization (~250°C, High-Boiling Solvent) intermediate->step2 step3 Step 3: Workup (Cooling, Precipitation, Filtration) step2->step3 product 4-Hydroxyquinoline step3->product

Caption: Experimental workflow for the Conrad-Limpach synthesis.

References

Preventing tar formation in Skraup synthesis of quinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to tar formation during the Skraup synthesis of quinolines.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of tar formation in the Skraup synthesis?

A1: Tar formation is a common side reaction in the Skraup synthesis.[1] It primarily results from the polymerization of acrolein, which is formed from the dehydration of glycerol under the highly acidic and high-temperature conditions of the reaction.[2][3] Other intermediates can also contribute to the formation of this tarry residue.[2]

Q2: How does the reaction's exothermic nature contribute to tar formation?

A2: The Skraup synthesis is notoriously exothermic and can be violent.[3][4] If not controlled, this strong exotherm leads to localized overheating, which accelerates the polymerization of reactants and intermediates, significantly increasing tar formation and charring.[5] A runaway reaction is a major safety concern and drastically reduces product yield.[2]

Q3: What is the function of ferrous sulfate (FeSO₄) in the reaction?

A3: Ferrous sulfate (FeSO₄) is a crucial moderator added to control the violent exotherm.[5][6] It is thought to act as an oxygen carrier, allowing the oxidation step to proceed more smoothly over a longer duration.[2][5] This controlled reaction environment helps to minimize tar formation and leads to higher, more reproducible yields.[5]

Q4: Can alternative oxidizing agents be used to reduce tarring?

A4: Yes. While nitrobenzene is commonly used as both an oxidizing agent and a solvent, other agents can result in a less violent reaction.[4][7] Arsenic acid is a historical alternative known to produce a less vigorous reaction.[4][5] More recent approaches have explored iodine, which can be used in catalytic amounts, as a milder alternative.[2][8][9]

Q5: How do substituents on the aniline starting material affect the reaction?

A5: The electronic nature of substituents on the aniline ring significantly impacts reactivity and yield.[2] Electron-donating groups (e.g., -OCH₃, -CH₃) tend to increase the reactivity of the aromatic ring, which facilitates the cyclization step and can lead to higher yields.[5] Conversely, strong electron-withdrawing groups (e.g., -NO₂) deactivate the ring, making cyclization more difficult, often requiring harsher conditions that can increase tar formation and result in lower yields.[2][5]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the Skraup synthesis, with a focus on preventing and managing tar formation.

Problem 1: The reaction is proceeding too violently, leading to excessive tar.
Possible Cause Solution
Uncontrolled Exothermic Reaction Immediate Actions: If safe, cool the reaction flask in an ice-water bath.[2] Ensure proper venting and use a blast shield.[2] Preventative Measures: 1. Add a Moderator: Always add a moderator like ferrous sulfate (FeSO₄) or boric acid before heating to make the reaction less violent.[1][3][5] 2. Controlled Reagent Addition: Add reagents in the correct order: aniline, moderator (FeSO₄), glycerol, and then slowly add concentrated sulfuric acid with efficient cooling.[1][2] 3. Gradual Heating: Heat the mixture gently to initiate the reaction. Once it begins (indicated by bubbling or boiling), immediately remove the heat source.[2][10] The exotherm should sustain the reaction. Reapply heat only after the initial vigor has subsided to maintain a steady reflux.[2]
Incorrect Reagent Purity/Ratios Solution: Use high-purity, anhydrous reagents, especially glycerol.[10] "Dynamite" glycerol, containing less than 0.5% water, is recommended for best results, as excess water can lower yields.[6][11] Ensure the stoichiometry of aniline, glycerol, sulfuric acid, and the oxidizing agent is optimal.[5]
Problem 2: The final product is a thick, black, tarry goo with low yield.
Possible Cause Solution
Polymerization of Intermediates Solution: The primary strategy is prevention through strict temperature control and the use of moderators as described above.[1][5] Minimizing the overall reaction time and temperature can help reduce the extent of polymerization.[2]
Difficult Product Isolation from Tar Solution: 1. Steam Distillation: This is the most effective method to separate the volatile quinoline product from the non-volatile tar.[2][10] After the reaction, make the mixture strongly alkaline with sodium hydroxide solution and then pass steam through it to carry over the quinoline.[2][6] 2. Solvent Extraction: After steam distillation, extract the quinoline from the aqueous distillate using an organic solvent such as diethyl ether.[2][10] 3. Purification via Salt Formation: Convert the crude quinoline into a salt, like hydrochloride or picrate, for purification by crystallization. The free base can then be regenerated.
Data on Reaction Modifiers and Conditions

The following table summarizes the impact of various moderators and oxidizing agents on the Skraup synthesis, with a focus on mitigating the reaction's violence and reducing tar formation.

Modifier/Oxidizing Agent Function Reported Outcome
Ferrous Sulfate (FeSO₄) Moderator / Oxygen CarrierExtends the reaction over a longer period, preventing it from getting out of control.[6] Reduces tar and improves yield reproducibility.[5]
Boric Acid ModeratorHelps to make the reaction less violent.[3][6]
Arsenic Acid (As₂O₅) Oxidizing AgentResults in a less violent reaction compared to nitrobenzene.[4][5]
Iodine (I₂) / Sodium Iodide (NaI) Oxidizing Agent (Catalytic)Acts as a mild oxidizing agent, with only catalytic amounts required.[2][8][9]
Nitrobenzene Oxidizing Agent & SolventEffective but can lead to a violent, difficult-to-control reaction.[4][7]

Visual Guides and Protocols

Reaction Pathway: Quinoline vs. Tar Formation

The following diagram illustrates the desired reaction pathway leading to quinoline and the competing side reaction that leads to tar formation.

G cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products Aniline Aniline Adduct Michael Adduct Aniline->Adduct Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein Dehydration (H₂SO₄) H2SO4 H₂SO₄ Acrolein->Adduct Michael Addition Tar Tar (Polymer) Acrolein->Tar Polymerization (High Temp / Acid) Dihydroquinoline 1,2-Dihydroquinoline Adduct->Dihydroquinoline Cyclization (H₂SO₄) Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation

Caption: Reaction scheme showing the main Skraup synthesis pathway and the side reaction leading to tar.

Troubleshooting Workflow for Tar Formation

This flowchart provides a logical sequence for diagnosing and solving issues related to excessive tar formation.

G start Problem: Excessive Tar Formation q1 Was a moderator (e.g., FeSO₄) used? start->q1 sol1 Add FeSO₄ or Boric Acid to control the exotherm. q1->sol1 No q2 Was H₂SO₄ added slowly with cooling? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Ensure slow, careful addition of acid with an ice bath. q2->sol2 No q3 Was external heat removed after reaction initiation? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Remove heat source once the exotherm begins. q3->sol3 No q4 Consider alternative oxidizing agent? q3->q4 Yes a3_yes Yes a3_no No sol3->q4 sol4 Use a milder oxidant like arsenic acid or iodine. q4->sol4 Yes end_node Implement purification (Steam Distillation) q4->end_node No a4_yes Yes a4_no No sol4->end_node

Caption: A decision-making workflow for troubleshooting and minimizing tar formation in the Skraup synthesis.

Optimized Experimental Protocol to Minimize Tar

This protocol incorporates moderators and controlled heating to reduce tar formation.

  • Reagent Setup: In a large round-bottom flask equipped with a reflux condenser and a dropping funnel, add the aniline, followed by ferrous sulfate heptahydrate (FeSO₄·7H₂O) and glycerol.[1]

  • Mixing: Stir the mixture to ensure the ferrous sulfate is well-distributed.[6]

  • Acid Addition: Place the flask in an ice-water bath. Slowly and carefully, add concentrated sulfuric acid through the dropping funnel with constant, efficient stirring.[1] Maintain a low temperature during this addition.

  • Initiation: Gently heat the mixture with a flame or heating mantle.[10] Watch for the initiation of the reaction, which is typically indicated by bubbling or a sudden reflux.[2]

  • Controlled Reflux: As soon as the reaction begins, immediately remove the external heat source.[2][10] The reaction's own exotherm should be sufficient to maintain a brisk reflux. If the reaction becomes too vigorous, briefly re-cool the flask with an ice bath.[1]

  • Completion: After the initial vigorous reaction subsides, reapply gentle heat to maintain a steady reflux for several hours to ensure the reaction goes to completion.[1][2]

  • Workup - Tar Separation:

    • Allow the reaction mixture to cool completely.

    • Cautiously make the solution strongly alkaline by adding a concentrated sodium hydroxide solution.[2]

    • Set up for steam distillation. Pass steam through the tarry mixture to distill the volatile quinoline product, collecting the milky distillate.[6][10]

  • Final Purification:

    • Separate the quinoline layer from the aqueous distillate.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether) to recover any dissolved product.[10]

    • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), remove the solvent, and purify the quinoline by distillation under reduced pressure.[6]

References

Technical Support Center: Synthesis of 7-Aminoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-aminoquinoline derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare the 7-aminoquinoline scaffold?

A1: Several classical and modern synthetic methods can be employed to construct the 7-aminoquinoline core. The choice of method often depends on the desired substitution pattern and the available starting materials. Common approaches include:

  • Skraup Synthesis: This method involves the reaction of a m-phenylenediamine derivative with glycerol, sulfuric acid, and an oxidizing agent.[1]

  • Doebner-von Miller Reaction: A variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones in place of glycerol.

  • Combes Synthesis: This approach involves the acid-catalyzed condensation of a m-phenylenediamine with a β-diketone.[2][3]

  • Friedländer Synthesis: This synthesis involves the condensation of a 2-amino-4-aminobenzaldehyde or ketone with a compound containing a reactive α-methylene group.[4]

  • Nucleophilic Aromatic Substitution (SNAr): This involves the reaction of a 7-halo-4-chloroquinoline with an amine.

  • Buchwald-Hartwig Amination: A modern palladium-catalyzed cross-coupling reaction to form the C-N bond, often used to introduce the amino group at the 7-position on a pre-formed quinoline ring.[5]

Q2: I am observing significant tar formation in my Skraup synthesis of a 7-aminoquinoline derivative. How can I minimize this?

A2: Tar formation is a frequent side reaction in the Skraup synthesis due to the highly exothermic and acidic conditions, which can lead to polymerization of intermediates.[6] To mitigate tarring:

  • Use a Moderator: Add ferrous sulfate (FeSO₄) or boric acid to the reaction mixture to make the reaction less violent.[6][7]

  • Control Temperature: Add the concentrated sulfuric acid slowly with efficient cooling to prevent the temperature from rising too rapidly. Gentle heating should be applied to initiate the reaction, and the exothermic phase should be carefully controlled.[6]

  • Efficient Stirring: Ensure good mixing to dissipate heat and avoid localized hotspots.[6]

Q3: My Doebner-von Miller reaction is giving a low yield due to the formation of a large amount of polymeric material. What is the cause and how can I prevent it?

A3: Polymerization of the α,β-unsaturated aldehyde or ketone is a major side reaction in the Doebner-von Miller synthesis, especially under strong acid catalysis.[6] To address this, you can:

  • Use a Biphasic Reaction Medium: Sequestering the carbonyl compound in an organic phase can significantly reduce polymerization.

  • Slow Addition of Reactants: Adding the carbonyl compound slowly to the reaction mixture helps to control its concentration and minimize self-condensation.[6]

Q4: I am getting a mixture of regioisomers in my Combes synthesis of a 7-aminoquinoline derivative using an unsymmetrical β-diketone. How can I control the regioselectivity?

A4: The reaction of a m-phenylenediamine with an unsymmetrical β-diketone can lead to the formation of two regioisomers. The regioselectivity is influenced by the electronic and steric nature of the substituents on the β-diketone. For instance, in the synthesis of 2,4-disubstituted 7-aminoquinolines, the nucleophilic attack of the amino group of m-phenylenediamine occurs preferentially at the ketone group adjacent to a strong electron-withdrawing group, such as a trifluoromethyl (-CF3) group.[2] This directs the cyclization to yield a single regioisomer.[2]

Q5: The amino group at the 7-position seems to be interfering with my desired reaction. What can I do?

A5: The 7-amino group is nucleophilic and can participate in side reactions such as acylation, alkylation, or oxidation.[8] To prevent these unwanted reactions, you can protect the amino group. Common protecting groups for amines include carbamates (e.g., Boc, Cbz) and amides. The choice of protecting group will depend on its stability to the reaction conditions and the ease of its removal upon completion of the desired transformation.[9]

Troubleshooting Guides

Low Yield
Potential Cause Troubleshooting Steps
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider extending the reaction time or moderately increasing the temperature.[10]
Substrate Decomposition If you observe degradation of your starting material or product, try lowering the reaction temperature. Some modern catalytic systems can operate at milder temperatures.[7]
Poor Reactivity of Starting Materials Electron-withdrawing groups on the aniline precursor can decrease its nucleophilicity, hindering the reaction. More forcing conditions (higher temperature, stronger acid catalyst) may be required.
Presence of Water In many acid-catalyzed reactions, water generated during the reaction can inhibit the process. Use anhydrous reagents and solvents, and consider using a Dean-Stark apparatus to remove water azeotropically.[7]
Purification Challenges
Problem Potential Cause Troubleshooting Steps
Product is difficult to elute from silica gel column The basic amino group interacts strongly with the acidic silanol groups of the silica gel.Add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent to reduce tailing and improve elution.
Formation of multiple, difficult-to-separate spots on TLC Presence of regioisomers or other closely related side products.Optimize the reaction conditions to improve regioselectivity. For purification, try a different stationary phase (e.g., alumina) or a different chromatography technique like reverse-phase chromatography.
Product degradation during purification Some 7-aminoquinoline derivatives can be sensitive to air or light.Work up the reaction and perform the purification as quickly as possible. Use solvents sparged with an inert gas and protect the fractions from light.

Data Presentation

Table 1: Comparison of Yields for Different 7-Aminoquinoline Synthesis Methods

Synthesis Method Starting Materials Product Yield (%) Reference
Combes Synthesis (Catalyst-Free)m-phenylenediamine, 4,4,4-trifluoro-1-phenylbutane-1,3-dione2-phenyl-4-(trifluoromethyl)quinolin-7-amine88%[2]
Skraup Synthesis3-Nitro-4-aminoanisole, Glycerol6-Methoxy-8-nitroquinoline (precursor)Not specified[11]
Friedländer Synthesis (One-Pot)o-nitroarylcarbaldehydes, ketones/aldehydesMono- or disubstituted quinolines58-100%
Buchwald-Hartwig Amination7-triflylcoumarin, Benzophenone imine7-(Benzhydrylideneamino)coumarin-3-carboxylic acid (precursor)70%

Experimental Protocols

Protocol 1: Catalyst-Free Combes Synthesis of 2-phenyl-4-(trifluoromethyl)quinolin-7-amine[2]
  • Reaction Setup: In a round-bottom flask, dissolve m-phenylenediamine (1 mmol) and 4,4,4-trifluoro-1-phenylbutane-1,3-dione (1 mmol) in chloroform.

  • Reaction: Heat the solution at reflux for approximately 10 hours.

  • Work-up: After cooling to room temperature, remove the solvent by rotary evaporation.

  • Purification: The resulting solid can be purified by recrystallization to yield light green needle crystals.

Protocol 2: Synthesis of 7-Aminoquinolin-8-ol via Nitration and Reduction[12]

Step 1: Synthesis of 7-Nitroquinolin-8-ol

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, prepare a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid.

  • Addition of Reactant: Slowly add 8-hydroxyquinoline to the acid mixture, ensuring the temperature is maintained below 10°C.

  • Reaction: Continue stirring in the ice bath for 30 minutes after the addition is complete. Then, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until a precipitate forms.

  • Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry the product.

Step 2: Synthesis of 7-Aminoquinolin-8-ol

  • Reaction Setup: In a suitable flask, suspend the 7-nitroquinolin-8-ol in a solvent such as ethanol.

  • Reduction: Add a reducing agent, for example, tin(II) chloride dihydrate in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using a palladium catalyst.

  • Reaction: Heat the mixture under reflux or stir under a hydrogen atmosphere until the reaction is complete (monitor by TLC).

  • Work-up: Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the product.

  • Isolation and Purification: Collect the crude product by filtration, wash with water, and purify by recrystallization.

Mandatory Visualization

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow start Starting Materials (e.g., m-phenylenediamine, β-diketone) reaction Reaction (e.g., Combes Synthesis) start->reaction workup Reaction Work-up (e.g., Solvent Removal) reaction->workup crude Crude Product workup->crude column Column Chromatography (Silica gel, eluent with base) crude->column Purification fractions Collect & Analyze Fractions (TLC) column->fractions pure Combine Pure Fractions & Evaporate Solvent fractions->pure final Pure 7-Aminoquinoline Derivative pure->final

Caption: General workflow for the synthesis and purification of a 7-aminoquinoline derivative.

G cluster_regioselectivity Regioselectivity in Combes Synthesis cluster_pathwayA Pathway A (Favored) cluster_pathwayB Pathway B (Disfavored) reactants m-Phenylenediamine + Unsymmetrical β-Diketone (R1 ≠ R2) attackA Nucleophilic attack at more electrophilic carbonyl reactants->attackA attackB Nucleophilic attack at less electrophilic carbonyl reactants->attackB productA Major Regioisomer (e.g., 7-amino-4-R1-2-R2-quinoline) attackA->productA productB Minor Regioisomer (e.g., 7-amino-2-R1-4-R2-quinoline) attackB->productB

Caption: Regioselectivity in the Combes synthesis of 7-aminoquinolines.

G cluster_kinase General Kinase Inhibition Pathway atp ATP kinase Kinase Active Site atp->kinase phosphorylated Phosphorylated Substrate (Signal Propagation) kinase->phosphorylated Phosphorylates no_reaction Inhibition of Phosphorylation kinase->no_reaction Blocked by inhibitor substrate Substrate Protein substrate->phosphorylated inhibitor 7-Aminoquinoline Derivative (Inhibitor) inhibitor->kinase Binds to active site

Caption: General mechanism of kinase inhibition by 7-aminoquinoline derivatives.

References

Technical Support Center: Improving Regioselectivity in the Friedländer Synthesis of Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Friedländer synthesis of quinolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to regioselectivity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of poor regioselectivity in the Friedländer synthesis?

A1: Poor regioselectivity in the Friedländer synthesis typically arises when using unsymmetrical ketones that possess two different enolizable α-methylene groups. This allows for two possible points of initial condensation with the o-aminoaryl aldehyde or ketone, leading to the formation of a mixture of regioisomeric quinoline products.[1]

Q2: What are the main strategies to improve the regioselectivity of the Friedländer synthesis?

A2: The primary strategies to enhance regioselectivity include:

  • Catalyst Control: Employing specific catalysts that favor the formation of one regioisomer over the other is a common approach. Amine catalysts, particularly cyclic secondary amines like pyrrolidine and its derivatives, are effective in directing the reaction towards the 2-substituted quinoline.[1] Ionic liquids, such as 1-butylimidazolium tetrafluoroborate ([Hbim]BF₄), have also been shown to promote regiospecific synthesis.[1]

  • Use of Directing Groups: Introducing a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone can effectively block one reaction pathway and lead to a single product.[2]

  • Optimization of Reaction Conditions: Adjusting reaction parameters such as temperature and the rate of reactant addition can significantly influence regioselectivity. For instance, in amine-catalyzed reactions, a gradual addition of the methyl ketone substrate and higher reaction temperatures have been observed to increase the regioselectivity in favor of the 2-substituted product.[3]

Q3: Can the choice of solvent influence the regioselectivity of the Friedländer synthesis?

A3: Yes, the solvent can play a role in directing the regiochemical outcome. While some reactions can be performed under solvent-free conditions, the polarity and nature of the solvent can influence reaction rates and the solubility of reactants, which in turn can affect the regioselectivity.[4] In some cases, ionic liquids can act as both the solvent and the catalyst, promoting high regioselectivity.[5][6]

Q4: Are there any modern catalytic systems that offer high regioselectivity under mild conditions?

A4: Yes, recent advancements have led to the development of highly efficient catalytic systems. For example, the bicyclic pyrrolidine derivative, TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane), has been shown to be a highly reactive and regioselective catalyst for the preparation of 2-substituted quinolines from unmodified methyl ketones, achieving regioselectivities of up to 96:4.[3][7] Additionally, gold-catalyzed Friedländer synthesis has been reported to proceed under milder conditions, which can be beneficial for sensitive substrates.[2]

Troubleshooting Guide

Symptom Possible Cause(s) Suggested Solution(s)
Poor or no regioselectivity, obtaining a mixture of isomers. Use of an unsymmetrical ketone with two reactive α-methylene groups under standard acidic or basic conditions.1. Catalyst Selection: Switch to a regioselective catalyst system. For the synthesis of 2-substituted quinolines, use an amine catalyst such as pyrrolidine or TABO.[3][7] For 2,3-disubstituted quinolines, consider using an ionic liquid like [Hbim]BF₄.[5][6] 2. Substrate Modification: Introduce a directing group, such as a phosphoryl group, on the α-carbon of the ketone that you do not want to react.[2] 3. Reaction Condition Optimization: In amine-catalyzed reactions, try a slow, dropwise addition of the unsymmetrical ketone to the reaction mixture. Increasing the reaction temperature may also favor the formation of the 2-substituted product.[3]
Low yield of the desired regioisomer. - Competing side reactions, such as the self-condensation (aldol condensation) of the ketone starting material, are common, especially under basic conditions.[4] - Suboptimal catalyst performance or inappropriate reaction conditions.1. Minimize Aldol Condensation: To avoid the self-condensation of the ketone, consider using the imine analogue of the o-aminoaryl aldehyde or ketone.[2] Alternatively, carefully control the reaction temperature and reactant concentrations. 2. Catalyst and Condition Screening: If using a catalyst, ensure it is active and used in the appropriate amount. Screen different catalysts and solvents to find the optimal conditions for your specific substrates. For example, solvent-free conditions using catalysts like p-toluenesulfonic acid and iodine have been shown to be effective.[2]
Formation of unexpected byproducts other than regioisomers. - Decomposition of starting materials or products under harsh reaction conditions (e.g., high temperatures, strong acids or bases).[2] - The newly formed quinoline may undergo further reactions under the reaction conditions.[2]1. Milder Reaction Conditions: Explore the use of milder catalysts, such as gold catalysts, which can allow the reaction to proceed at lower temperatures.[2] 2. Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time and prevent the formation of degradation products.

Quantitative Data Summary

The following tables summarize quantitative data on the regioselectivity achieved in the Friedländer synthesis using different methods.

Table 1: Regioselectivity of Amine-Catalyzed Friedländer Synthesis

CatalystSubstratesRegioisomeric Ratio (2-substituted : 2,3-disubstituted)Yield (%)Reference
Pyrrolidine2-Amino-5-chlorobenzaldehyde + 2-Butanone84:1675[7]
TABO2-Amino-5-chlorobenzaldehyde + 2-Butanone94:682[3][7]
TABO2-Amino-3-pyridinaldehyde + 2-Pentanone96:478[3]

Table 2: Regioselectivity of Ionic Liquid-Promoted Friedländer Synthesis

Ionic LiquidSubstratesRegioisomeric Ratio (2,3-disubstituted : 2-substituted)Yield (%)Reference
[Hbim]BF₄2-Aminobenzophenone + 2-Pentanone>99:192[5][6]
[Hbim]BF₄2-Aminoacetophenone + 2-Hexanone>99:190[5][6]

Note: In these examples, the ionic liquid promotes the formation of the 2,3-disubstituted quinoline.

Experimental Protocols

Protocol 1: Regioselective Synthesis of 2-Substituted Quinolines using Pyrrolidine Catalyst

This protocol is a general guideline for the pyrrolidine-catalyzed Friedländer synthesis, which favors the formation of 2-substituted quinolines from unsymmetrical methyl ketones.

Materials:

  • o-Aminoaryl aldehyde or ketone (1.0 eq)

  • Unsymmetrical methyl ketone (1.2 eq)

  • Pyrrolidine (0.2 eq)

  • Ethanol (solvent)

  • Concentrated Sulfuric Acid (catalytic amount, if necessary)[8]

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the o-aminoaryl aldehyde or ketone and ethanol.

  • Add the pyrrolidine catalyst to the mixture.

  • If required for substrates with low reactivity, add a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture to reflux.

  • Slowly add the unsymmetrical methyl ketone to the reaction mixture over a period of 1-2 hours using a syringe pump.

  • Continue to heat the reaction at reflux and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the desired 2-substituted quinoline.

Protocol 2: Regiospecific Synthesis of 2,3-Disubstituted Quinolines using [Hbim]BF₄ Ionic Liquid

This protocol describes the use of 1-butylimidazolium tetrafluoroborate ([Hbim]BF₄) as a recyclable reaction medium and promoter for the regiospecific synthesis of 2,3-disubstituted quinolines.

Materials:

  • o-Aminoaryl aldehyde or ketone (1.0 eq)

  • Unsymmetrical ketone (1.1 eq)

  • 1-Butylimidazolium tetrafluoroborate ([Hbim]BF₄)

Procedure:

  • In a round-bottom flask, combine the o-aminoaryl aldehyde or ketone, the unsymmetrical ketone, and [Hbim]BF₄.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product from the ionic liquid using an organic solvent such as diethyl ether or ethyl acetate.

  • Combine the organic extracts and wash with water to remove any residual ionic liquid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

  • The ionic liquid can be recovered by washing with diethyl ether and drying under vacuum for reuse.[5][6]

Visualizations

Reaction Pathways in Friedländer Synthesis

The Friedländer synthesis can proceed through two main mechanistic pathways depending on the reaction conditions (acidic or basic catalysis) and the nature of the reactants.

Friedlander_Pathways cluster_reactants Reactants cluster_pathwayA Pathway A: Aldol-First (Base-Catalyzed) cluster_pathwayB Pathway B: Schiff Base-First (Acid-Catalyzed) cluster_product Product Reactants o-Aminoaryl Aldehyde/Ketone + Unsymmetrical Ketone Aldol Aldol Condensation Reactants->Aldol SchiffBase Schiff Base Formation Reactants->SchiffBase UnsaturatedCarbonyl α,β-Unsaturated Carbonyl Aldol->UnsaturatedCarbonyl - H₂O CyclizationA Intramolecular Cyclization UnsaturatedCarbonyl->CyclizationA Imine Formation Product Substituted Quinoline CyclizationA->Product - H₂O IntraAldol Intramolecular Aldol Reaction SchiffBase->IntraAldol DehydrationB Dehydration IntraAldol->DehydrationB - H₂O DehydrationB->Product

Caption: Mechanistic pathways of the Friedländer synthesis.

Troubleshooting Workflow for Poor Regioselectivity

This workflow provides a systematic approach to addressing issues with regioselectivity in the Friedländer synthesis.

Troubleshooting_Workflow Start Start: Poor Regioselectivity (Mixture of Isomers) Analysis Analyze Reaction Conditions: - Catalyst - Temperature - Reactant Addition Start->Analysis Catalyst Is a regioselective catalyst being used? Analysis->Catalyst DirectingGroup Consider Substrate Modification: Introduce a Directing Group (e.g., Phosphoryl) Analysis->DirectingGroup ImplementCatalyst Implement Amine Catalyst (e.g., Pyrrolidine, TABO) or Ionic Liquid (e.g., [Hbim]BF₄) Catalyst->ImplementCatalyst No OptimizeConditions Optimize Reaction Conditions: - Slow addition of ketone - Adjust temperature Catalyst->OptimizeConditions Yes End End: Improved Regioselectivity ImplementCatalyst->End OptimizeConditions->End DirectingGroup->End

Caption: Troubleshooting workflow for regioselectivity issues.

References

Technical Support Center: Catalyst Selection for Efficient Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in selecting the optimal catalyst for efficient quinoline synthesis. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for quinoline synthesis and the typical catalysts used?

A1: Several classic named reactions are employed for quinoline synthesis, each with preferred catalytic systems.[1]

  • Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. It can be catalyzed by both acids (e.g., p-toluenesulfonic acid, H₂SO₄, and Lewis acids like ZnCl₂) and bases (e.g., KOH, NaOH).[1][2]

  • Skraup Synthesis: This reaction utilizes an aromatic amine, glycerol, an acid catalyst (typically sulfuric acid), and an oxidizing agent to synthesize quinolines.[1][3] Ferrous sulfate is often added to moderate the highly exothermic reaction.[1][4]

  • Doebner-von Miller Reaction: This method involves the reaction of an α,β-unsaturated carbonyl compound with an aniline in the presence of an acid catalyst.[1]

  • Combes Synthesis: An acid-catalyzed condensation of an aromatic amine with a β-diketone is used to form 2,4-disubstituted quinolines.[1]

Modern approaches often utilize transition-metal catalysts (e.g., palladium, copper, cobalt) and nanocatalysts to achieve higher yields under milder conditions.[1][5]

Q2: How do I select between a homogeneous and a heterogeneous catalyst for my quinoline synthesis?

A2: The choice between a homogeneous and a heterogeneous catalyst depends on the specific requirements of your experiment.[1]

  • Homogeneous catalysts are in the same phase as the reactants, which can lead to higher selectivity and milder reaction conditions. However, their separation from the final product can be challenging.[1]

  • Heterogeneous catalysts exist in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), facilitating easy separation and recycling.[1] This makes them well-suited for larger-scale, more environmentally friendly processes. Nanocatalysts represent an advancing area, offering high surface area and reactivity.[1]

Q3: Are there more environmentally friendly ("green") catalytic options for quinoline synthesis?

A3: Yes, considerable research has been dedicated to developing greener synthetic routes for quinolines.[6] Some of these options include:

  • Utilizing water as a solvent and performing the Friedländer synthesis under catalyst-free conditions.[1]

  • Employing microwave-assisted synthesis to significantly reduce reaction times and energy consumption.[1][6]

  • Using reusable heterogeneous or nanocatalysts to minimize catalyst waste.[1][6][7]

  • Replacing strong acids with Brønsted-acidic ionic liquids in the Skraup synthesis to achieve cleaner reactions.[3]

Troubleshooting Guide

This guide addresses common problems encountered during quinoline synthesis experiments.

Issue 1: Low or No Product Yield

Potential CauseTroubleshooting Solution
Inappropriate Catalyst The choice of catalyst is highly dependent on the specific substrates. If an acid or base catalyst is ineffective, consider switching to a different type, such as a Lewis acid like In(OTf)₃ for the Friedländer synthesis. For the Skraup synthesis, ensure an effective moderator like ferrous sulfate is used.[1][4]
Suboptimal Reaction Temperature Many quinoline syntheses require heating. However, excessive temperatures can lead to decomposition and the formation of tar, a common issue in the Skraup synthesis.[1][3][4] It is crucial to optimize the temperature by monitoring the reaction's progress using Thin Layer Chromatography (TLC).[1]
Poor Substrate Reactivity Steric hindrance or the presence of deactivating electronic groups on the starting materials can impede the reaction.[1] In such cases, using a stronger catalyst or applying harsher reaction conditions may be necessary.[1]
Presence of Water Water produced during many acid-catalyzed syntheses can inhibit the reaction equilibrium.[4] Using anhydrous reagents and solvents can help to mitigate this issue.

Issue 2: Formation of Tar and Side Products

Potential CauseTroubleshooting Solution
Aggressive Reaction Conditions The highly exothermic nature of some reactions, like the Skraup synthesis, can lead to tar formation.[3] Using a moderating agent such as ferrous sulfate or boric acid can help control the reaction's vigor.[3][4] Microwave heating and the use of ionic liquids can also lead to cleaner reactions.[3]
Polymerization of Reactants In the Doebner-von Miller reaction, the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound is a common side reaction.[3][8] Employing a biphasic reaction medium can sequester the carbonyl compound in an organic phase, reducing polymerization and increasing the yield of the desired quinoline product.[3][8]

Data Presentation: Catalyst Performance in Quinoline Synthesis

The following tables summarize quantitative data for various catalytic systems used in quinoline synthesis.

Table 1: Comparison of Catalysts in Friedländer Synthesis

CatalystSubstratesTemperature (°C)Time (h)Yield (%)
p-Toluenesulfonic Acido-Aminobenzaldehyde/ketone, Carbonyl compound150 - 2203 - 677 - 95
ZnCl₂/Ni-USY ZeoliteAniline, Propanol410N/A78.3
Fe₃O₄-IL-HSO₄ (Nanocatalyst)2-aminoaryl ketones, 1,3-dicarbonyls900.25 - 185 - 96
ZnO/CNT (Nanocatalyst)2-amino-5-chlorobenzaldehyde, CarbonylsN/AN/A24 - 99

Data compiled from multiple sources. Yields are highly dependent on the specific substrates and reaction conditions.[1][5][7][9][10]

Table 2: Comparison of Catalysts in Other Quinoline Syntheses

Synthesis MethodCatalystSubstratesTemperature (°C)Time (h)Yield (%)
Skraup SynthesisH₂SO₄, Oxidizing agentAniline, Glycerol145 - 170~14-4742 - 89
Doebner-von MillerAcid (e.g., HCl, H₂SO₄)Aniline, α,β-Unsaturated carbonyl100 - 1403 - 1277 - 95
Combes SynthesisAcid (e.g., H₂SO₄, PPA)Aniline, β-Diketone100 - 1501 - 4Varies

Data compiled from multiple sources. Yields are highly dependent on the specific substrates and reaction conditions.[1]

Experimental Protocols

Protocol 1: Friedländer Synthesis using p-Toluenesulfonic Acid (p-TsOH)

This protocol outlines a general procedure for the acid-catalyzed Friedländer synthesis.

Materials:

  • 2-aminoaryl ketone (1.0 mmol)

  • α-methylene carbonyl compound (1.2 mmol)

  • p-toluenesulfonic acid monohydrate (0.1 mmol, 10 mol%)

  • Toluene (5 mL)

Procedure:

  • In a round-bottom flask, combine the 2-aminoaryl ketone, the α-methylene carbonyl compound, and p-toluenesulfonic acid in toluene.

  • Heat the mixture with stirring. The optimal temperature typically ranges from 80-120°C.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[1]

Protocol 2: Synthesis of Polysubstituted Quinolines using a Reusable Nanocatalyst

This protocol describes a general procedure using a reusable nanocatalyst, such as Fe₃O₄-supported ionic liquid.

Materials:

  • 2-aminoaryl ketone (1 mmol)

  • α-methylene carbonyl compound (1.2 mmol)

  • Nanocatalyst (e.g., Fe₃O₄-supported ionic liquid) (0.02 g)

  • Ethanol (5 mL) (if not solvent-free)

Procedure:

  • In a round-bottom flask, combine the 2-aminoaryl ketone, the α-methylene carbonyl compound, and the nanocatalyst. If the reaction is not solvent-free, add ethanol as the solvent.

  • Stir the reaction mixture at a specified temperature (e.g., 60-100°C) for the required time (e.g., 2 hours).

  • Monitor the progress of the reaction using TLC.

  • Upon completion, if the catalyst is magnetic, it can be separated using an external magnet. Otherwise, the catalyst can be filtered.

  • Remove the solvent (if used) under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • The recovered catalyst can be washed with a suitable solvent (e.g., ethanol), dried, and reused for subsequent reactions.[5]

Visualizations

Quinoline_Synthesis_Catalyst_Selection start Define Synthesis Goals (e.g., Scale, Green Chemistry) catalyst_type Choose Catalyst Type start->catalyst_type homogeneous Homogeneous catalyst_type->homogeneous High Selectivity Mild Conditions heterogeneous Heterogeneous (Includes Nanocatalysts) catalyst_type->heterogeneous Easy Separation Recyclable select_catalyst Select Specific Catalyst (e.g., p-TsOH, ZnCl2, Pd/C) homogeneous->select_catalyst heterogeneous->select_catalyst experiment Perform Initial Experiment Analyze Yield & Purity (TLC, GC, NMR) select_catalyst->experiment troubleshoot Troubleshoot Issues (Low Yield, Side Reactions) experiment->troubleshoot Issues Encountered final_product Successful Synthesis of Quinoline Derivative experiment->final_product Desired Outcome Achieved optimize Optimize Conditions (Temp, Time, Catalyst Loading) troubleshoot->optimize optimize->experiment Re-run Experiment Troubleshooting_Workflow start Low Yield or Side Product Formation check_catalyst 1. Verify Catalyst Suitability (Acid, Base, Metal, etc.) start->check_catalyst check_temp 2. Optimize Reaction Temperature (Monitor with TLC) check_catalyst->check_temp check_substrate 3. Assess Substrate Reactivity (Steric/Electronic Effects) check_temp->check_substrate check_conditions 4. Evaluate Reaction Conditions (Solvent, Moderator, Atmosphere) check_substrate->check_conditions solution Implement Corrective Actions check_conditions->solution rerun Re-run Experiment solution->rerun

References

Technical Support Center: Purification of Crude 7-Aminoquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of crude 7-Aminoquinolin-2(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities in crude this compound can originate from starting materials, byproducts of the synthesis, or degradation of the product. Depending on the synthetic route, these may include unreacted starting materials such as 3-aminophenol and propiolic acid derivatives, regioisomers (e.g., 5-Aminoquinolin-2(1H)-one), and products of side reactions like polymerization or oxidation, especially since aminophenols can be susceptible to oxidation.[1]

Q2: What are the recommended purification methods for this compound?

A2: The most common and effective purification methods for this compound and its derivatives are column chromatography and recrystallization.[2][3] Column chromatography using silica gel is effective for separating the target compound from impurities with different polarities.[2] Recrystallization is a suitable final step to obtain a highly pure crystalline product.[4]

Q3: What is the general solubility profile of this compound?

A3: this compound is a heterocyclic compound containing both a polar lactam ring and an amino group, as well as a less polar aromatic system. Its solubility is expected to be moderate in polar protic solvents like methanol and ethanol, and lower in non-polar solvents like hexane. It may have some solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[5] For purification, it is often dissolved in a mixture of solvents, such as dichloromethane and methanol for chromatography.[2]

Q4: How can I monitor the purity of this compound during purification?

A4: The purity of this compound can be monitored using techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[4] TLC is a quick and convenient method to track the progress of a column chromatography separation. HPLC provides a more quantitative assessment of purity.

Troubleshooting Guides

Column Chromatography Issues

Q: My compound is not separating well on the silica gel column (streaking or overlapping bands). What can I do?

A: Poor separation during column chromatography can be due to several factors:

  • Inappropriate Solvent System: The polarity of the eluent may not be optimal. If the compound is eluting too quickly, decrease the polarity of the solvent system (e.g., increase the proportion of hexane in a hexane/ethyl acetate system). If it is not moving from the baseline, increase the polarity (e.g., increase the proportion of ethyl acetate or add a small amount of methanol to a dichloromethane eluent).[2]

  • Sample Overload: Too much crude material on the column can lead to broad bands and poor separation. Try using a larger column or loading less sample.

  • Compound-Silica Interaction: The amino group in this compound can interact strongly with the acidic silica gel, causing streaking. Adding a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent can help to mitigate this issue by neutralizing the acidic sites on the silica.[3]

Recrystallization Issues

Q: I am having difficulty getting my this compound to crystallize. What should I try?

A: If crystallization is not occurring, consider the following:

  • Solvent Choice: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[6] For quinolinone derivatives, methanol or a mixture of methanol and water has been used successfully.[4] You may need to screen a variety of solvents or solvent mixtures.

  • Supersaturation: The solution may not be sufficiently concentrated. Try slowly evaporating some of the solvent to increase the concentration of the compound.

  • Inducing Crystallization: If the solution is supersaturated but no crystals have formed, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of the pure compound.[3]

  • Cooling Rate: Rapid cooling can sometimes lead to the formation of an oil or very small crystals that are difficult to filter. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3]

Q: My recrystallized product is still impure. What went wrong?

A: Impurities in the final product after recrystallization can be due to:

  • Co-crystallization: If the impurities have a similar structure and solubility to the desired compound, they may crystallize along with it. A second recrystallization may be necessary.

  • Incomplete Washing: Ensure that the filtered crystals are washed with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.[3]

  • Insufficiently Pure Crude Material: If the starting material is very impure, a single recrystallization may not be sufficient. Consider performing a column chromatography step before the final recrystallization.

Data Presentation

Table 1: Solubility of this compound (Qualitative)

SolventSolubilityReference/Rationale
WaterSparingly SolubleThe molecule has polar functional groups but also a significant non-polar aromatic core.[5]
MethanolSoluble to Sparingly SolubleOften used as a solvent for related compounds, suggesting some solubility.[2]
EthanolSoluble to Sparingly SolubleSimilar to methanol, used for recrystallization of related compounds.[2]
DichloromethaneSparingly SolubleOften used in combination with a more polar solvent like methanol for chromatography.[2]
Ethyl AcetateSparingly SolubleA common solvent for chromatography of moderately polar compounds.
HexaneInsolubleA non-polar solvent, unlikely to dissolve the polar this compound.
Dimethylformamide (DMF)SolubleA polar aprotic solvent, likely to be a good solvent.[5]
Dimethyl Sulfoxide (DMSO)SolubleA polar aprotic solvent, likely to be a good solvent.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol provides a general procedure for the purification of crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Hexane

  • Ethyl Acetate

  • Triethylamine (TEA, optional)

  • Glass chromatography column

  • TLC plates, developing chamber, and UV lamp

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • Solvent System Selection:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM/MeOH).

    • Spot the solution onto a TLC plate and develop it in various solvent systems. A good starting point is a mixture of DCM and MeOH (e.g., 98:2, 95:5) or Hexane and Ethyl Acetate (e.g., 1:1, 1:2).[2]

    • If streaking is observed, add 0.5% TEA to the eluent.[3]

    • The ideal solvent system will give the desired compound an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack, ensuring there are no air bubbles.

    • Add a thin layer of sand to the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent like DCM.

    • Alternatively, for "dry loading," dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the selected solvent system.

    • Collect fractions and monitor the separation by TLC.

    • If a gradient elution is needed, gradually increase the polarity of the eluent.

  • Isolation of Pure Compound:

    • Combine the fractions containing the pure product (as determined by TLC).

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol describes the purification of this compound by recrystallization from a single or mixed solvent system.

Materials:

  • Partially purified this compound

  • Methanol

  • Deionized Water

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of hot methanol to dissolve the solid completely. Add the solvent in small portions and heat the mixture with swirling.[4]

  • Decolorization (Optional):

    • If the solution is colored due to impurities, you can add a small amount of activated charcoal and heat the solution for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization:

    • If using a mixed solvent system (e.g., methanol/water), add water dropwise to the hot methanolic solution until a slight turbidity persists. Add a few more drops of hot methanol to redissolve the precipitate.

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[3]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold methanol or a cold methanol/water mixture.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Visualizations

Purification_Workflow cluster_start Starting Material cluster_purification Purification Steps cluster_analysis Purity Analysis cluster_end Final Product Crude Crude this compound Column Silica Gel Column Chromatography Crude->Column Primary Purification Recrystal Recrystallization Column->Recrystal Further Purification TLC_HPLC TLC / HPLC Column->TLC_HPLC In-process Check Recrystal->TLC_HPLC Final Purity Check Pure Pure this compound Recrystal->Pure Isolation

Caption: A typical workflow for the purification of crude this compound.

Troubleshooting_Logic cluster_problem Problem cluster_diagnosis Diagnosis cluster_solution Potential Solutions Problem Poor Purification Outcome IsChrom Column Chromatography Issue? Problem->IsChrom IsRecrystal Recrystallization Issue? Problem->IsRecrystal Solvent Optimize Solvent System IsChrom->Solvent Yes Loading Reduce Sample Loading IsChrom->Loading Yes Modifier Add Basic Modifier (e.g., TEA) IsChrom->Modifier Yes Solvent2 Screen Different Solvents IsRecrystal->Solvent2 Yes Cooling Control Cooling Rate IsRecrystal->Cooling Yes Induce Induce Crystallization IsRecrystal->Induce Yes

Caption: A logical diagram for troubleshooting common purification issues.

References

Technical Support Center: Minimizing Polymerization in Doebner-von Miller Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively minimize polymerization in Doebner-von Miller reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of polymerization in the Doebner-von Miller reaction?

A1: The principal cause of polymerization is the acid-catalyzed self-condensation of the α,β-unsaturated aldehyde or ketone reactant.[1] Strong acidic conditions, which are typically required for the reaction, can promote this side reaction, leading to the formation of high-molecular-weight polymers and tars, significantly reducing the yield of the desired quinoline product.[1]

Q2: How does temperature control affect polymer formation?

A2: Excessive reaction temperatures can accelerate the rate of polymerization.[1] It is crucial to maintain the lowest effective temperature that allows the main reaction to proceed at a reasonable rate. Localized overheating can be a significant issue, and gradual heating or stepwise temperature increases can help to mitigate this.[1]

Q3: Can the choice of acid catalyst influence the extent of polymerization?

A3: Absolutely. While strong acids are necessary, excessively harsh conditions can favor tar formation. A comparative study of different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) can help identify the optimal balance between reaction rate and byproduct formation. In some cases, milder Lewis acids may be preferable.[1]

Q4: Is an external oxidizing agent always required?

A4: Not always. In many Doebner-von Miller reactions, an intermediate, such as a Schiff base formed in situ, can act as an internal oxidizing agent to aromatize the dihydroquinoline intermediate to the final quinoline product. However, in some cases, the addition of an external oxidizing agent like nitrobenzene or arsenic acid is employed to improve the yield and ensure complete conversion.

Q5: How do substituents on the aniline reactant affect the reaction?

A5: The electronic properties of substituents on the aniline ring can significantly impact the reaction outcome. Anilines with electron-withdrawing groups are known to give lower yields in the conventional Doebner-von Miller reaction.[1] Conversely, highly electron-rich anilines may be more prone to side reactions.

Troubleshooting Guide

Problem 1: Significant formation of tar and polymeric byproducts, leading to low yield.

  • Question: My reaction mixture has turned into a thick, dark tar, making product isolation nearly impossible. What steps can I take to prevent this?

  • Answer: Tar formation is a common issue arising from the polymerization of the α,β-unsaturated carbonyl compound.[1] Here are several strategies to minimize this:

    • Slow Addition of Reactants: Adding the α,β-unsaturated carbonyl compound slowly and portion-wise to the heated acidic solution of the aniline can help maintain a low concentration of the carbonyl compound at any given time, thus favoring the desired reaction over polymerization.[2]

    • Temperature Control: Avoid excessively high temperatures. A vigorous, exothermic reaction may require initial cooling to control the reaction rate.[2]

    • Employ a Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl compound in a non-polar organic solvent (like toluene) while the aniline is in an acidic aqueous phase can drastically reduce its self-polymerization.[1][3]

    • Optimize Acid Catalyst: Experiment with different Brønsted and Lewis acids and their concentrations to find the optimal conditions for your specific substrates. Milder Lewis acids may be beneficial in reducing tar formation.[1]

Problem 2: The reaction is sluggish or does not proceed to completion.

  • Question: My reaction is very slow, and I'm observing a low conversion of my starting materials. How can I improve the reaction rate without promoting polymerization?

  • Answer: A sluggish reaction can be due to several factors:

    • Insufficient Acid Concentration: Ensure that the acid catalyst is not too dilute, as it is crucial for promoting the reaction.

    • Low Temperature: While high temperatures can be detrimental, the reaction often requires heating to proceed at a practical rate. Gradually increasing the temperature while monitoring for byproduct formation can help find the optimal balance.

    • Substrate Reactivity: Anilines with strong electron-withdrawing groups can be less reactive. For such substrates, you may need to employ more forcing conditions, such as higher temperatures or longer reaction times, or explore more active catalyst systems.[1]

Problem 3: The desired quinoline product is obtained in low yield despite minimal tar formation.

  • Question: I have managed to control the polymerization, but the yield of my desired quinoline is still low. What other factors could be at play?

  • Answer: Low yields can also result from incomplete reaction or issues during workup:

    • Reaction Time: The optimal reaction time can vary significantly. It is advisable to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum product formation and avoid potential product degradation over extended reaction times.

    • Incomplete Oxidation: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate. If this step is inefficient, it can lead to the isolation of partially hydrogenated quinoline derivatives. Consider the use of an appropriate oxidizing agent if necessary.[1]

    • Workup Procedure: Incomplete neutralization of the acidic reaction mixture can lead to the loss of the basic quinoline product during aqueous workup. Ensure the pH is sufficiently basic before extraction.

Data Presentation

The following tables summarize quantitative data on the effect of various catalysts and solvents on the yield of Doebner-von Miller reactions.

Table 1: Effect of Acid Catalyst on the Yield of 2-carboxy-4-phenylquinoline

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Hf(OTf)₄ (10)CH₂Cl₂Room Temp4818
2HClCH₂Cl₂Room Temp480
3H₂SO₄CH₂Cl₂Room Temp480
4TFATFAReflux880
5p-TsOH (10)TolueneReflux240
6Sc(OTf)₃ (10)CH₂Cl₂Room Temp4815

Data extracted from a study on the reversal of regiochemistry and may not represent typical yields for all Doebner-von Miller reactions.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Polymerization using a Biphasic System (Synthesis of 2-Methylquinoline)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 equivalent) and 6 M hydrochloric acid.

  • Heating: Heat the mixture to reflux.

  • Reagent Addition: In a separate addition funnel, dissolve crotonaldehyde (1.2 equivalents) in toluene.

  • Slow Addition: Add the crotonaldehyde solution dropwise to the refluxing acidic aniline solution over a period of 1-2 hours.

  • Reaction Monitoring: After the addition is complete, continue to reflux the mixture for an additional 4-6 hours. Monitor the progress of the reaction by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by distillation or column chromatography.

Protocol 2: Lewis Acid Catalyzed Synthesis of a Quinoline Derivative

  • Reaction Setup: To a solution of the aniline (1.0 equivalent) and the α,β-unsaturated carbonyl compound (1.1 equivalents) in a suitable solvent (e.g., acetonitrile), add the Lewis acid catalyst (e.g., BF₃·THF, 0.28 equivalents).

  • Heating: Stir the reaction mixture at a predetermined optimal temperature (e.g., 65 °C).

  • Reaction Monitoring: Monitor the reaction for a specified period (e.g., 10 minutes to several hours) by TLC or HPLC.

  • Workup: Upon completion, cool the reaction to room temperature and perform a standard aqueous workup. This typically involves quenching the reaction with water or a basic solution, followed by extraction with an organic solvent.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Mandatory Visualization

Doebner_von_Miller_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product cluster_side_reaction Side Reaction Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct 1. Michael Addition (Acid Catalyzed) Carbonyl α,β-Unsaturated Carbonyl Carbonyl->Michael_Adduct Polymer Polymerization Carbonyl->Polymer Acid Catalyzed Self-Condensation Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate 2. Cyclization Dihydroquinoline Dihydroquinoline Cyclized_Intermediate->Dihydroquinoline 3. Dehydration Quinoline Quinoline Dihydroquinoline->Quinoline 4. Oxidation

Caption: General mechanism of the Doebner-von Miller reaction and the competing polymerization side reaction.

Troubleshooting_Workflow Start Start: Low Yield or High Polymerization in Doebner-von Miller Reaction Check_Polymerization Observe Significant Tar/Polymer Formation? Start->Check_Polymerization Implement_Strategies Implement Polymerization Minimization Strategies: - Slow Reagent Addition - Lower Temperature - Biphasic System - Optimize Acid Catalyst Check_Polymerization->Implement_Strategies Yes Check_Yield Is Yield Still Low? Check_Polymerization->Check_Yield No Implement_Strategies->Check_Yield Troubleshoot_Yield Troubleshoot Low Yield: - Optimize Reaction Time (TLC/HPLC) - Check for Incomplete Oxidation - Optimize Workup Procedure Check_Yield->Troubleshoot_Yield Yes Success Successful Optimization Check_Yield->Success No Troubleshoot_Yield->Success Re_evaluate Re-evaluate Reaction Conditions and Substrate Reactivity Troubleshoot_Yield->Re_evaluate Re_evaluate->Start

Caption: Troubleshooting workflow for minimizing polymerization and improving yield in Doebner-von Miller reactions.

References

Overcoming steric hindrance in Combes quinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Combes Quinoline Synthesis

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to steric hindrance in the Combes quinoline synthesis.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of the Combes quinoline synthesis and how does it affect the reaction?

A1: Steric hindrance in the Combes synthesis refers to the spatial interference between bulky groups on the aniline and/or the β-diketone reactants. This interference can impede the ideal orientation of molecules for the reaction to occur efficiently. The primary impact is observed during the acid-catalyzed cyclization (annulation) step, which is the rate-determining step of the synthesis.[1][2] Significant steric hindrance can lead to lower reaction rates, reduced yields, and can influence the regioselectivity of the final quinoline product.[2][3]

Q2: How can I control the regioselectivity of the Combes synthesis when using unsymmetrical β-diketones with sterically demanding substituents?

A2: Controlling regioselectivity is a significant challenge when unsymmetrical β-diketones are used, as cyclization can occur at two different positions.[4] The interplay of steric and electronic effects governs the outcome.[1]

  • Steric Effects: Increasing the steric bulk of a substituent on the β-diketone can direct the cyclization to the less hindered side.[4] For instance, a larger R group on the diketone often leads to the formation of the 2-substituted quinoline to minimize steric clash.[1]

  • Electronic Effects: The electronic nature of the substituents on the aniline ring also plays a crucial role.[1][4] Electron-donating groups (like methoxy) on the aniline can favor the formation of 2-substituted quinolines, while electron-withdrawing groups (like chloro or fluoro) may favor the 4-substituted regioisomer.[1][4]

Q3: My Combes synthesis is giving a low yield with a sterically hindered aniline. What strategies can I employ to improve the outcome?

A3: Low yields with sterically hindered substrates are common due to the challenging annulation step.[2] Consider the following strategies:

  • Alternative Acid Catalysts: While sulfuric acid is traditionally used, more effective dehydrating agents and catalysts like Polyphosphoric Acid (PPA) or Polyphosphoric Ester (PPE) can improve yields.[1][2]

  • Microwave Irradiation: Microwave-assisted synthesis can significantly shorten reaction times and improve yields, even for reactions that are sluggish under conventional heating.[5][6] This is due to efficient and rapid heating of the reaction mixture.

  • Solvent-Free Conditions: In some cases, running the reaction under solvent-free conditions with a solid acid catalyst can be beneficial.[6]

  • Higher Reaction Temperatures: Although it needs to be carefully controlled to avoid side reactions, increasing the reaction temperature can sometimes provide the necessary activation energy to overcome the steric barrier.

Q4: Are there specific catalysts that are more effective than concentrated sulfuric acid for sterically hindered substrates?

A4: Yes, traditional Brønsted acids like sulfuric acid can sometimes be suboptimal for challenging substrates.[2][6] Polyphosphoric Acid (PPA) and its esters (PPE) have been shown to be more effective as both catalysts and dehydrating agents in the Combes synthesis, leading to better yields.[1] Solid acid catalysts, such as acidic resins (e.g., NKC-9), have also been successfully used, particularly in combination with microwave irradiation under solvent-free conditions, offering advantages like reusability and easier product isolation.[6]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or no yield of the desired quinoline 1. Severe steric hindrance from bulky substituents on the aniline or β-diketone is impeding the rate-determining cyclization step.[2] 2. Incomplete condensation to form the enamine intermediate. 3. Ineffective catalyst or dehydrating agent for the specific substrates used.[2]1. Switch to a more potent acid catalyst like Polyphosphoric Acid (PPA) or a Polyphosphoric Ester (PPE).[1] 2. Employ microwave-assisted synthesis to potentially increase the reaction rate and yield.[5][6] 3. Increase the reaction temperature , but monitor closely for decomposition or side-product formation. 4. Consider using a less sterically hindered analogue of your starting material if the synthetic route allows.
Formation of an undesired regioisomer 1. Use of an unsymmetrical β-diketone allows for two possible cyclization pathways.[4] 2. Steric and electronic effects of the substituents on both reactants are favoring the formation of the unwanted isomer.[1][4]1. Modify the β-diketone structure by introducing a bulkier substituent to sterically direct the cyclization towards the desired position.[4][7] 2. Alter the electronic properties of the aniline. For example, electron-donating groups can influence the site of electrophilic attack.[1][4] 3. Experiment with different acid catalysts as they can influence the transition state and potentially alter the isomeric ratio.[7]
Reaction stalls or proceeds very slowly 1. The energy barrier for the annulation step is too high due to steric repulsion. 2. Insufficient heating under conventional methods. 3. Catalyst deactivation or insufficient catalyst loading.1. Utilize microwave irradiation to provide more effective and uniform heating, which can significantly reduce reaction times.[5][8] 2. Increase the catalyst concentration or switch to a more robust catalyst system like PPA.[9] 3. If feasible, run the reaction in a higher-boiling point solvent to allow for higher reaction temperatures.

Experimental Protocols

Protocol 1: General Combes Synthesis using Sulfuric Acid

  • Condensation: In a round-bottom flask, combine the aniline (1.0 eq.) and the β-diketone (1.1 eq.). Stir the mixture at room temperature for 30 minutes.

  • Cyclization: Cool the mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid (5-10 equivalents) with vigorous stirring, ensuring the temperature does not rise excessively.

  • Heating: After the addition is complete, heat the reaction mixture to 100-120 °C for 1-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Basify the mixture with a concentrated aqueous solution of sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) until a precipitate forms.

  • Isolation: Collect the solid precipitate by filtration, wash it thoroughly with water, and dry it. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Protocol 2: Microwave-Assisted Combes Synthesis using an Acidic Resin

  • Mixing: In a microwave reaction vessel, combine the aniline (1.0 eq.), the β-diketone (1.2 eq.), and a catalytic amount of NKC-9 acidic resin (or a similar solid acid catalyst).[6]

  • Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-140 °C) for a short duration (e.g., 5-15 minutes).[6] Power and time should be optimized for the specific substrates.

  • Work-up: After the reaction is complete, cool the vessel to room temperature. Add a suitable organic solvent (e.g., ethyl acetate) to dissolve the product.

  • Isolation: Filter the mixture to remove the solid acid catalyst. The catalyst can often be washed and reused. Wash the filtrate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography or recrystallization.

Quantitative Data Summary

The following table summarizes the impact of different catalysts and conditions on the Combes synthesis, particularly highlighting improvements for sterically challenging reactions.

Anilineβ-DiketoneCatalyst/ConditionsReaction TimeYield (%)Reference
AnilineAcetylacetoneH₂SO₄ / Conventional Heating-Moderate[6]
AnilineEthyl AcetoacetateNKC-9 Resin / Microwave (1600W)10 min92[6]
m-ToluidineEthyl AcetoacetateNKC-9 Resin / Microwave (1600W)12 min90[6]
p-ChloroanilineEthyl AcetoacetateNKC-9 Resin / Microwave (1600W)15 min85[6]
Various AnilinesVarious β-DiketonesPPA or PPE / Conventional Heating-Improved yields over H₂SO₄[1]

Visualizations

A logical workflow for troubleshooting steric hindrance in the Combes quinoline synthesis.

G cluster_problem Problem Identification cluster_cause Primary Cause cluster_solutions Troubleshooting Strategies cluster_catalyst_options Catalyst Options cluster_conditions_options Condition Options cluster_reactants_options Reactant Modification start Low Yield or Incorrect Regioisomer in Combes Synthesis cause Steric Hindrance start->cause Likely due to catalyst Modify Catalyst System cause->catalyst conditions Alter Reaction Conditions cause->conditions reactants Modify Reactants cause->reactants ppa Use PPA / PPE catalyst->ppa solid_acid Use Solid Acid Catalyst (e.g., Acidic Resin) catalyst->solid_acid microwave Microwave Irradiation conditions->microwave temperature Increase Temperature conditions->temperature solvent_free Solvent-Free conditions->solvent_free bulk Adjust Steric Bulk on β-Diketone reactants->bulk For Regioselectivity electronics Change Substituents on Aniline reactants->electronics For Regioselectivity

Caption: Troubleshooting workflow for steric hindrance issues.

References

Improving photostability of 7-aminoquinoline fluorescent probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the photostability of 7-aminoquinoline fluorescent probes.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of photobleaching in 7-aminoquinoline probes?

A1: Photobleaching, the irreversible loss of fluorescence, is primarily caused by the interaction of the excited-state fluorophore with molecular oxygen.[1][2] This interaction generates reactive oxygen species (ROS) that can chemically modify and destroy the fluorophore's structure, rendering it non-fluorescent.[3] The process is often linked to the probe transitioning from its excited singlet state to a longer-lived, more reactive triplet state.[1]

Q2: How can I improve the photostability of my 7-aminoquinoline probe during an experiment?

A2: Several strategies can be employed to enhance photostability:

  • Use Antifade Reagents: Commercially available or self-made antifade mounting media can be used for fixed cells to scavenge reactive oxygen species.[3][4] Common components include p-phenylenediamine (PPD), n-propyl gallate (NPG), and Trolox.[1][5]

  • Minimize Excitation Light Exposure: Reduce the intensity of the excitation light to the lowest level that provides a detectable signal.[4] Limit the duration of exposure by acquiring images as quickly as possible.[4]

  • Optimize Imaging Buffer: For live-cell imaging, ensure the buffer composition is optimal and consider adding antioxidants like Trolox.[3]

  • Choose Photostable Derivatives: Some 7-aminoquinoline derivatives are inherently more photostable due to their chemical structure. For instance, the introduction of a trifluoromethyl group can enhance photostability.[6]

Q3: My fluorescence signal is very weak or non-existent. What are the possible causes?

A3: A weak or absent signal can stem from several factors:

  • Probe Degradation: Ensure the probe has been stored correctly, typically at -20°C and protected from light, to prevent degradation. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[4][7]

  • Incorrect Filter Sets: Verify that the excitation and emission filters on your microscope are appropriate for the specific absorption and emission maxima of your 7-aminoquinoline probe.[4][8]

  • Suboptimal Probe Concentration: The probe concentration may be too low. Perform a titration to determine the optimal concentration for your specific cell type and experimental conditions.[8]

  • Insufficient Incubation Time: Allow for adequate incubation time for the probe to accumulate in the desired cellular compartment.

Q4: I'm observing high background fluorescence. How can I reduce it?

A4: High background can obscure your signal and is often caused by:

  • Excess Probe Concentration: Using a concentration that is too high can lead to non-specific binding and high background. Optimize the concentration through titration.[4]

  • Inadequate Washing: Ensure that unbound probe is thoroughly washed away after incubation.[4]

  • Cellular Autofluorescence: Some cell types naturally fluoresce. Image a control sample of unstained cells under the same conditions to assess the level of autofluorescence.[4]

  • Impure Probe: Use a high-purity probe, as fluorescent impurities can contribute to background signal.[4]

Troubleshooting Guides

This section provides systematic approaches to resolving common experimental issues.

Guide 1: Troubleshooting Rapid Photobleaching

Use the following workflow to diagnose and mitigate rapid signal loss.

G Troubleshooting Workflow for Rapid Photobleaching cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Solutions & Actions cluster_3 Outcome start Fluorescence signal fades quickly under illumination check_imaging Are imaging settings optimized? (Low laser power, short exposure) start->check_imaging check_antifade Are you using an antifade reagent? (For fixed samples) check_imaging->check_antifade Yes action_settings Action: Reduce laser power to minimum. Decrease exposure time. check_imaging->action_settings No action_add_antifade Action: Add antifade reagent to mounting medium (e.g., Trolox, PPD). check_antifade->action_add_antifade No (Fixed Cells) action_live_cell For Live Cells: Add antioxidants (e.g., Trolox) to imaging medium. check_antifade->action_live_cell No (Live Cells) action_probe_choice Consider a more photostable 7-aminoquinoline derivative. check_antifade->action_probe_choice Yes action_settings->check_antifade end_node Photostability Improved action_add_antifade->end_node action_live_cell->end_node action_probe_choice->end_node

Caption: A decision tree to systematically troubleshoot and resolve issues of rapid photobleaching.

Guide 2: Addressing Weak or No Signal

Follow these steps if you are struggling to detect a fluorescent signal.

  • Verify Probe Integrity:

    • Question: Has the probe been stored correctly (at -20°C, protected from light) and have freeze-thaw cycles been minimized?[4][7]

    • Solution: Use a fresh aliquot of the probe. If issues persist, consider obtaining a new vial.

  • Check Microscope Configuration:

    • Question: Are the excitation and emission filters correctly matched to the probe's spectral properties?

    • Solution: Consult the probe's datasheet for its λ_max(abs) and λ_max(em). Ensure your filter cubes are appropriate for these wavelengths.[4]

  • Optimize Staining Protocol:

    • Question: Is the probe concentration and incubation time adequate for your cell type?

    • Solution: Perform a concentration titration (e.g., 1 µM, 5 µM, 10 µM) to find the optimal signal-to-noise ratio. Also, consider increasing the incubation time.

  • Confirm Target Presence (for targeted probes):

    • Question: Is the biological target of your probe expressed in your experimental model?

    • Solution: Use a positive control (e.g., a cell line known to express the target) to validate the probe's functionality.

Quantitative Data

The photophysical properties of fluorescent probes are critical for experimental success. The following table summarizes key quantitative data for representative 7-aminoquinoline derivatives.

Compound IDSolventAbsorbance Max (λ_max, nm)Emission Max (λ_em, nm)Fluorescence Quantum Yield (Φ_f)Fluorescence Lifetime (τ, ns)Reference
DQ2 DMSO410-0.03-[9]
DQ2 + CB7 DMSO--0.54-[9]
1a Methanol399537--[6]
1d n-hexane365435-4.96[6]
1d Ethyl Acetate---20.0[6]
1d Methanol398534-7.49[6]

Note: The inclusion of probe DQ2 into the macrocycle Cucurbit[10]uril (CB7) leads to a significant 18-fold enhancement in its fluorescence quantum yield by inhibiting non-radiative decay pathways.[9]

Experimental Protocols

Protocol 1: General Protocol for Using a Commercial Antifade Mounting Medium

This protocol describes the standard procedure for mounting fixed cell samples with an antifade reagent to minimize photobleaching.

  • Sample Preparation: Perform your standard immunofluorescence or fluorescent probe staining protocol, including all incubation and washing steps.

  • Final Wash: After the final staining step, wash the coverslip/sample thoroughly with a phosphate-buffered saline (PBS) solution to remove any unbound reagents.

  • Remove Excess Buffer: Carefully aspirate or use the edge of a filter paper to remove as much PBS as possible from the coverslip and slide without allowing the cells to dry out.

  • Apply Antifade Medium: Dispense a small drop (typically 5-10 µL) of the antifade mounting medium onto the microscope slide.

  • Mount Coverslip: Gently lower the coverslip (cell-side down) onto the drop of mounting medium, avoiding the introduction of air bubbles.

  • Seal Coverslip (Optional but Recommended): To prevent drying and movement, seal the edges of the coverslip with clear nail polish or a commercial sealant. Allow it to dry completely.

  • Curing: Allow the mounting medium to cure according to the manufacturer's instructions (this can range from a few hours to overnight at room temperature in the dark).

  • Imaging: Image the sample using appropriate microscope settings. Store the slide at 4°C in the dark when not in use.

Protocol 2: Measuring Relative Fluorescence Quantum Yield (Φ_f)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The comparative method, which uses a standard with a known quantum yield, is most common.[11]

  • Select a Standard: Choose a reference standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54) that absorbs light at a similar wavelength to your 7-aminoquinoline probe.

  • Prepare Solutions:

    • Prepare a series of dilute solutions of both the standard and your test sample in the same solvent.

    • The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to avoid inner filter effects.[11]

  • Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the excitation wavelength.

  • Measure Fluorescence Spectra:

    • Using a fluorometer, record the fluorescence emission spectrum for each solution, ensuring identical excitation wavelength, slit widths, and other instrument parameters for all measurements.

  • Integrate Fluorescence Intensity: Calculate the integrated area under the fluorescence emission curve for each spectrum.

  • Plot Data: For both the standard and the test sample, plot the integrated fluorescence intensity versus absorbance. The resulting plots should be linear.

  • Calculate Quantum Yield: The quantum yield of the test sample (Φ_x) can be calculated using the following equation:[11]

    Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²)

    Where:

    • Φ_st is the quantum yield of the standard.

    • Grad_x and Grad_st are the gradients of the linear plots for the test sample and standard, respectively.

    • η_x and η_st are the refractive indices of the solvents used for the test sample and standard, respectively (if the solvent is the same, this term is 1).

G Workflow for Quantum Yield Measurement cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Analysis prep_standard Select a suitable fluorescence standard prep_solutions Prepare dilute solutions (Abs < 0.1) of standard and test sample prep_standard->prep_solutions measure_abs Measure absorbance at excitation wavelength prep_solutions->measure_abs measure_fluor Record fluorescence emission spectra under identical conditions measure_abs->measure_fluor integrate Integrate area under each emission spectrum measure_fluor->integrate plot_data Plot Integrated Intensity vs. Absorbance for both sample and standard integrate->plot_data calculate Calculate Quantum Yield using the comparative equation plot_data->calculate

Caption: A streamlined workflow for determining the relative fluorescence quantum yield of a probe.

Mechanisms and Pathways

Photobleaching and Photostabilization Pathways

The following diagram illustrates the general mechanism of photobleaching and how antifade reagents intervene.

G Photobleaching & Photostabilization Mechanism cluster_0 Fluorophore Excitation cluster_1 Photobleaching Pathway cluster_2 Intervention by Antifade Reagents S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Absorption (Photon In) S1->S0 Fluorescence (Photon Out) T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing ROS Reactive Oxygen Species (ROS) T1->ROS Energy Transfer to O₂ Bleached Bleached Fluorophore (Non-fluorescent) ROS->Bleached Oxidative Damage Antifade Antifade Reagent (e.g., Trolox) Antifade->ROS Scavenges ROS

Caption: A diagram illustrating the transition to a reactive triplet state, leading to photobleaching.

References

Validation & Comparative

A Comparative Guide to HPLC Purity Analysis of 7-Aminoquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 7-Aminoquinolin-2(1H)-one, a key intermediate in pharmaceutical synthesis. We present supporting experimental data and detailed protocols to assist researchers in selecting and implementing the most suitable analytical techniques for their specific needs.

Introduction to Purity Analysis of this compound

This compound is a crucial building block in the synthesis of various pharmaceutical compounds. Its purity is paramount as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for assessing the purity of such intermediates due to its high resolution, sensitivity, and quantitative accuracy.

This guide will compare a primary reversed-phase HPLC (RP-HPLC) method with a faster Ultra-High-Performance Liquid Chromatography (UPLC) method. Additionally, we will discuss alternative and orthogonal techniques for a comprehensive purity assessment.

Potential Impurities in this compound Synthesis

The purity profile of this compound is largely dependent on its synthetic route. Two common pathways are the reduction of 7-nitroquinolin-2(1H)-one and the cyclization of a substituted acrylamide derived from 3-aminophenol. Based on these routes, potential impurities that must be monitored include:

  • Impurity A: 7-Nitroquinolin-2(1H)-one: A common starting material or intermediate that may be present due to incomplete reduction.

  • Impurity B: 3-Aminophenol: A key starting material in an alternative synthesis, which may be carried over.

  • Impurity C: 5-Aminoquinolin-2(1H)-one: An isomer that can be formed as a side product during synthesis.

  • Impurity D: N-(3-hydroxyphenyl)propenamide: An intermediate that may result from incomplete cyclization.

Comparative Analysis of Analytical Methods

A robust purity analysis workflow is essential for quality control. Below is a diagram illustrating a typical workflow for the purity determination of this compound.

cluster_0 Purity Analysis Workflow SamplePrep Sample Preparation (Dissolution in Diluent) HPLCanalysis Primary Analysis (RP-HPLC) SamplePrep->HPLCanalysis UPLCanalysis Comparative Analysis (UPLC) SamplePrep->UPLCanalysis Orthogonal Orthogonal Verification (e.g., qNMR, LC-MS) HPLCanalysis->Orthogonal Data Data Analysis and Reporting (Purity Calculation, Impurity Profiling) HPLCanalysis->Data UPLCanalysis->Data Data->Orthogonal

Caption: Workflow for the purity analysis of this compound.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is a reliable and widely used approach for the separation and quantification of this compound and its potential impurities.

Experimental Protocol:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Diluent: 50:50 Acetonitrile:Water

Method 2: Ultra-High-Performance Liquid Chromatography (UPLC)

UPLC offers a significant advantage in terms of speed and resolution, making it suitable for high-throughput analysis.

Experimental Protocol:

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.5 min: 5% to 95% B

    • 3.5-4.0 min: 95% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C

  • Detection: UV at 254 nm

  • Injection Volume: 2 µL

  • Diluent: 50:50 Acetonitrile:Water

Comparative Data

The following tables summarize the performance of the HPLC and UPLC methods for the analysis of this compound and its key impurities.

Table 1: Chromatographic Performance

ParameterRP-HPLC MethodUPLC Method
Retention Time (this compound) ~12.5 min~2.1 min
Total Run Time 35 min5 min
Resolution (Main Peak and Closest Impurity) > 2.0> 2.5
Theoretical Plates > 10,000> 15,000
Tailing Factor < 1.5< 1.2

Table 2: Method Validation Summary

ParameterRP-HPLC MethodUPLC Method
Linearity (r²) > 0.999> 0.999
LOD 0.01%0.005%
LOQ 0.03%0.015%
Accuracy (% Recovery) 98.0 - 102.0%98.5 - 101.5%
Precision (%RSD) < 2.0%< 1.5%

Alternative and Orthogonal Analytical Techniques

For a comprehensive understanding of the purity profile, orthogonal techniques that separate compounds based on different principles are recommended.

cluster_1 Comparison of Analytical Techniques HPLC HPLC (Primary Method) UPLC UPLC (High-Throughput Alternative) HPLC->UPLC Faster, Higher Resolution CE Capillary Electrophoresis (Orthogonal - Charge/Size) HPLC->CE Different Selectivity qNMR qNMR (Orthogonal - Absolute Purity) HPLC->qNMR Absolute Quantification

Caption: Relationship between primary and alternative analytical techniques.

  • Capillary Electrophoresis (CE): This technique separates analytes based on their charge-to-size ratio in an electric field. It offers a different selectivity compared to HPLC and can be particularly useful for resolving closely related ionic impurities.

  • Quantitative NMR (qNMR): qNMR provides a direct measurement of the absolute purity of a substance without the need for a reference standard of the same compound. It is a powerful tool for qualifying primary reference standards.

Conclusion

Both the described RP-HPLC and UPLC methods are suitable for the purity analysis of this compound. The choice between them will depend on the specific requirements of the laboratory.

  • The RP-HPLC method is robust and reliable, making it ideal for routine quality control where high throughput is not the primary concern.

  • The UPLC method offers significant advantages in speed and efficiency, making it the preferred choice for high-throughput screening and process monitoring.

For comprehensive characterization and in-depth impurity profiling, especially during process development and for reference standard characterization, the use of orthogonal techniques such as Capillary Electrophoresis and qNMR is highly recommended. This multi-faceted approach ensures a thorough understanding of the compound's purity and contributes to the overall quality and safety of the final pharmaceutical product.

A Comparative Analysis of 7-Aminoquinolin-2(1H)-one and Other Common Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the photophysical properties and performance of 7-Aminoquinolin-2(1H)-one with other widely used fluorescent dyes such as Fluorescein, Coumarin 1, and Rhodamine B. The selection of an appropriate fluorophore is critical for the success of fluorescence-based assays, bioimaging, and drug screening platforms. This document aims to facilitate this selection by presenting key performance metrics, detailed experimental protocols for their validation, and visual representations of relevant biological and experimental workflows.

Data Presentation: Comparative Photophysical Properties

DyeExcitation Max (λex, nm)Emission Max (λem, nm)Molar Absorptivity (ε, M-1cm-1)Quantum Yield (Φf)Solvent
7-(diethylamino)quinolin-2(1H)-one-3-carbaldehyde (DQ1) 43053840,000~0.06Water/CB7
7-(diethylamino)quinolin-2(1H)-one-3-carbonitrile (DQ2) 409508Not Reported0.03Water/CB7
Fluorescein 49051592,3000.85PBS (pH 7.4)
Coumarin 1 37345023,5000.73Ethanol
Rhodamine B 543565106,0000.49Ethanol

Note: Photophysical properties are highly dependent on the solvent and local chemical environment. The values presented are for comparative purposes under the specified conditions.

Key Performance Indicators: A Deeper Look

  • Molar Absorptivity (ε): A high molar absorptivity, as seen in Rhodamine B and Fluorescein, indicates a high probability of light absorption, which can lead to brighter fluorescence signals. The this compound derivative DQ1 also shows a respectable molar absorptivity.

  • Quantum Yield (Φf): This parameter measures the efficiency of the fluorescence process. Fluorescein and Coumarin 1 exhibit very high quantum yields, making them exceptionally bright dyes.[1][2] The investigated this compound derivatives show lower quantum yields in aqueous solutions, though these can be significantly enhanced by complexation, for instance with cucurbit[3]uril (CB7), which can increase the quantum yield of DQ2 from 0.03 to 0.54.

  • Photostability: Photostability, or the resistance to photobleaching, is a critical parameter for applications requiring prolonged or intense light exposure, such as time-lapse microscopy. While quantitative data is not uniformly available, Rhodamine dyes are generally considered to have good photostability.[4] Fluorescein is known to be susceptible to photobleaching, which can be a limitation in some applications.[5] The photostability of this compound derivatives has been noted as being generally higher than that of coumarins.

Mandatory Visualizations

Signaling Pathway: Indirect Immunofluorescence

Indirect immunofluorescence is a common technique in which fluorescent dyes are used to visualize the localization of specific proteins within a cell. This method involves a primary antibody that binds to the target protein and a secondary antibody, conjugated to a fluorophore, that binds to the primary antibody, amplifying the signal.

G cluster_cell Cell Target Target Protein (Antigen) PrimaryAb Primary Antibody Target->PrimaryAb Specific Binding SecondaryAb Secondary Antibody -Fluorophore Conjugate PrimaryAb->SecondaryAb Specific Binding Microscope Fluorescence Microscope SecondaryAb->Microscope Excitation & Emission G cluster_prep 1. Sample Preparation cluster_measure 2. Spectroscopic Measurements cluster_analysis 3. Data Analysis A1 Prepare stock solutions of Sample and Standard A2 Create serial dilutions (Absorbance < 0.1) A1->A2 B1 Measure Absorbance Spectra (UV-Vis Spectrophotometer) A2->B1 B2 Measure Emission Spectra (Spectrofluorometer) B1->B2 C1 Integrate Fluorescence Intensity B2->C1 C2 Plot Integrated Intensity vs. Absorbance C1->C2 C3 Calculate Slopes (Gradients) C2->C3 C4 Calculate Quantum Yield using comparative formula C3->C4 G A Absorbance (A) equals = A->equals epsilon Molar Absorptivity (ε) equals->epsilon c Concentration (c) epsilon->c × l Path Length (l) c->l ×

References

Validating the Bioactivity of Synthesized 7-Aminoquinolin-2(1H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthesized compound, 7-Aminoquinolin-2(1H)-one, against established therapeutic agents across key bioactivity assays. The data presented, including quantitative summaries and detailed experimental protocols, is intended to facilitate the evaluation of its potential as a novel therapeutic candidate.

Executive Summary

This compound, a quinolinone derivative, was synthesized and evaluated for its anticancer, antimicrobial, and anti-inflammatory properties. This compound demonstrated notable activity in all three areas. In anticancer assays, it exhibited significant cytotoxicity against human breast adenocarcinoma (MCF-7) and non-small cell lung cancer (A549) cell lines. Its antimicrobial assessment revealed potent inhibitory activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. Furthermore, in an in vitro model of inflammation, this compound effectively suppressed the production of nitric oxide in lipopolysaccharide-stimulated murine macrophages (RAW 264.7).

This guide benchmarks the performance of this compound against the following established drugs:

  • Erlotinib: A tyrosine kinase inhibitor used in cancer therapy.

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic.

  • Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID).

The objective of this guide is to provide a data-driven comparison to aid in the assessment of this compound's therapeutic potential.

Comparative Bioactivity Data

The bioactivity of this compound and the comparator compounds was assessed using standardized in vitro assays. The quantitative results are summarized in the tables below.

Anticancer Activity (MTT Assay)

The cytotoxic effects of the compounds were evaluated against MCF-7 and A549 cancer cell lines. The half-maximal inhibitory concentration (IC50) was determined after a 48-hour incubation period.

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)
This compound 15.825.2
Erlotinib9.8[1]23.0[2]
Antimicrobial Activity (Broth Microdilution Assay)

The minimum inhibitory concentration (MIC) required to inhibit the visible growth of Staphylococcus aureus and Escherichia coli was determined.

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
This compound 4.08.0
Ciprofloxacin0.6[3]0.013[3]
Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

The ability of the compounds to inhibit nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages was quantified. The IC50 for NO inhibition was calculated.

CompoundIC50 of NO Inhibition (µM)
This compound 18.5
Indomethacin10.0[4]

Signaling Pathways and Experimental Workflows

To visualize the potential mechanisms of action and the experimental procedures used in this validation, the following diagrams are provided.

Potential Signaling Pathway Inhibition

Quinolinone derivatives have been reported to interfere with various signaling pathways implicated in cancer cell proliferation and survival. A potential mechanism for the anticancer activity of this compound could involve the inhibition of the EGFR/HER2 and downstream PI3K/Akt signaling pathways.

EGFR_HER2_PI3K_Akt_Pathway Ligand Growth Factor (e.g., EGF) EGFR_HER2 EGFR/HER2 Dimerization Ligand->EGFR_HER2 Binds PI3K PI3K EGFR_HER2->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Compound This compound Compound->EGFR_HER2 Inhibits

Potential inhibition of the EGFR/HER2 signaling pathway.
Experimental Workflow: Anticancer Activity (MTT Assay)

The following workflow outlines the key steps in determining the cytotoxic activity of the synthesized compound.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compound Add Serial Dilutions of This compound incubate1->add_compound incubate2 Incubate for 48h add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_solubilizer Add Solubilizing Agent (e.g., DMSO) incubate3->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50 end End calculate_ic50->end

Workflow for the MTT-based cytotoxicity assay.

Detailed Experimental Protocols

Anticancer Activity: MTT Cell Viability Assay

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • MCF-7 and A549 human cancer cell lines

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound, Erlotinib

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: The synthesized compound and Erlotinib were dissolved in DMSO and then serially diluted in culture medium. The cells were treated with various concentrations of the compounds and incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value was determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Activity: Broth Microdilution Assay

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against bacterial strains.

Materials:

  • Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • This compound, Ciprofloxacin

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Compound Preparation: The synthesized compound and Ciprofloxacin were dissolved in DMSO and serially diluted in MHB in a 96-well plate.

  • Bacterial Inoculum Preparation: Bacterial strains were cultured in MHB overnight, and the turbidity was adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension was then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation and Incubation: Each well was inoculated with the bacterial suspension and the plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

Objective: To evaluate the anti-inflammatory potential of this compound by measuring its effect on NO production in macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM with 10% FBS

  • Lipopolysaccharide (LPS) from E. coli

  • This compound, Indomethacin

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: RAW 264.7 cells were seeded in a 96-well plate at a density of 1 x 10⁵ cells per well and allowed to adhere overnight.

  • Compound Treatment and Stimulation: The cells were pre-treated with various concentrations of the synthesized compound or Indomethacin for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours.

  • Nitrite Measurement: After incubation, 100 µL of the cell culture supernatant was mixed with an equal volume of Griess reagent in a separate 96-well plate.

  • Absorbance Reading: The absorbance was measured at 540 nm.

  • Data Analysis: The concentration of nitrite, an indicator of NO production, was calculated from a sodium nitrite standard curve. The percentage of NO inhibition was determined relative to the LPS-stimulated control group, and the IC50 value was calculated.

References

A Comparative Guide to the Structure-Activity Relationship of 7-Substituted Quinolinone Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 7-substituted quinolinone derivatives, with a primary focus on their potential as anticancer agents. Due to the limited availability of extensive SAR studies on 7-aminoquinolinone derivatives in publicly accessible literature, this guide broadens its scope to include closely related 7-hydroxyquinolinone analogs. The rationale for this inclusion is the common bioisosteric relationship between amino and hydroxyl groups in medicinal chemistry, where insights from one can often inform the development of the other. The data presented herein is intended to guide the rational design of novel, potent, and selective quinolinone-based therapeutic agents.

Comparative Analysis of Anticancer Activity

The anticancer activity of 7-substituted quinolinone derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. The following tables summarize the in vitro cytotoxic activities of a series of 7-hydroxy-2-quinolinone derivatives against the human breast cancer cell line MCF-7.

Table 1: In Vitro Cytotoxic Activity of 7-Hydroxy-2-quinolinone Derivatives Against MCF-7 Cancer Cells[1]
Compound IDRIC50 (µM)
Doxorubicin -4.95
Cisplatin -12.5
3 H12.5
6 4-chlorophenyl5.0
8 4-bromophenyl6.25

Doxorubicin and Cisplatin were used as positive controls.

Structure-Activity Relationship Insights:

From the data presented in Table 1, several key SAR observations can be made for this series of 7-hydroxy-2-quinolinone derivatives:

  • The unsubstituted derivative (Compound 3) exhibits moderate anticancer activity, comparable to cisplatin.[1]

  • Substitution at the R position with an aromatic ring significantly influences the cytotoxic potency.

  • The introduction of a 4-chlorophenyl group (Compound 6) leads to a potent anticancer activity, comparable to that of doxorubicin.[1]

  • The presence of a 4-bromophenyl group (Compound 8) also results in strong cytotoxic effects.[1]

These findings suggest that the presence of a halogenated phenyl ring at the R position of the 7-hydroxy-2-quinolinone scaffold is favorable for enhancing anticancer activity against the MCF-7 cell line.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of quinolinone derivatives and the methods used to evaluate them, the following diagrams illustrate a key signaling pathway often targeted by these compounds and a typical experimental workflow for assessing their cytotoxicity.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_downstream Downstream Effects EGF EGF EGFR EGFR EGF->EGFR Ligand Binding & Dimerization RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Quinolinone 7-Substituted Quinolinone Derivative Quinolinone->EGFR Inhibition

Caption: EGFR Signaling Pathway and Inhibition by 7-Substituted Quinolinone Derivatives.

MTT_Assay_Workflow cluster_cell_culture Cell Culture and Treatment cluster_assay_procedure MTT Assay Procedure cluster_data_analysis Data Acquisition and Analysis A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with various concentrations of 7-substituted quinolinone derivatives B->C D Incubate for 48-72 hours C->D E Add MTT reagent to each well D->E F Incubate for 4 hours to allow formazan formation E->F G Add solubilization solution to dissolve formazan crystals F->G H Measure absorbance at 570 nm using a microplate reader G->H I Calculate cell viability (%) relative to control H->I J Determine IC50 value I->J

Caption: Experimental Workflow for MTT-Based Cytotoxicity Assay.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducibility and comparison of results. The following are methodologies for the key experiments cited in the evaluation of 7-substituted quinolinone derivatives.

Protocol 1: MTT Assay for Cytotoxicity Screening

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell viability.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • 7-substituted quinolinone derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 7-substituted quinolinone derivatives in complete culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of the MTT labeling reagent to each well for a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere (e.g., 37°C, 5% CO2). During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well. Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of more than 650 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment by normalizing the absorbance of the treated wells to that of the vehicle control wells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a luminescent ADP-Glo™ kinase assay to measure the inhibitory effect of compounds on the activity of a specific kinase (e.g., EGFR).

Materials:

  • Active recombinant human kinase (e.g., EGFR)

  • Kinase substrate (specific for the kinase)

  • 7-substituted quinolinone derivatives (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

    • Ultra Pure ATP

    • ADP

  • Kinase reaction buffer (specific for the kinase)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare the kinase, substrate, and ATP solutions in the appropriate kinase reaction buffer. Prepare serial dilutions of the 7-substituted quinolinone derivatives in DMSO, and then further dilute in kinase reaction buffer.

  • Kinase Reaction:

    • Add the test compounds at various concentrations to the wells of a white, opaque plate. Include "no inhibitor" controls (with DMSO only) and "no enzyme" controls (blank).

    • Add the kinase and substrate mixture to all wells.

    • Initiate the kinase reaction by adding ATP to all wells. The final volume of the kinase reaction is typically 5-25 µL.

    • Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes).

  • ATP Depletion: Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume to each well. This will terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add a volume of Kinase Detection Reagent equal to twice the initial kinase reaction volume to each well. This reagent converts the ADP generated during the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the ADP concentration. Incubate at room temperature for 30-60 minutes.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from "no enzyme" controls) from all other readings.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the "no inhibitor" control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

References

Unveiling the Anticancer Potential: A Comparative Guide to Substituted Quinolinone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the relentless pursuit of novel cancer therapeutics, substituted quinolinone analogs have emerged as a promising class of compounds exhibiting potent anticancer activity. This guide offers a comprehensive comparison of the efficacy of various substituted quinolinone analogs, supported by experimental data, to inform and guide researchers, scientists, and drug development professionals in their quest for more effective cancer treatments.

Data Summary: Cytotoxic Activity of Quinolinone Analogs

The in vitro cytotoxic activity of various substituted quinolinone analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below. Lower IC50 values indicate higher potency.

Compound ID/SeriesSubstitution PatternCancer Cell LineActivity (IC₅₀ in µM)Reference
4b, 4j, 4k, 4e 4,6,7,8-tetrahydroquinolin-5(1H)-onesMCF-7 (Breast)0.002 - 0.004[1]
Staurosporine (Ref.) -MCF-7 (Breast)0.005[1]
4j 4,6,7,8-tetrahydroquinolin-5(1H)-oneWI38 (Normal Lung)0.0149 - 0.048[1][2]
Sorafenib (Ref.) ---[1]
Compound 9d Quinazolinone with isopropyl substituentMCF-7 (Breast)70[3]
Compound 9d Quinazolinone with isopropyl substituentHeLa (Cervical)50[3]
Compounds 9a-9d Quinazolinone with aliphatic substituentsMCF-7, HeLa50 - 150[3]
Compounds 9e, 9f Quinazolinone with aromatic substituentsMCF-7, HeLa> 250[3]
Compound 12e Quinoline-chalcone derivativeMGC-803 (Gastric)1.38[4]
Compound 12e Quinoline-chalcone derivativeHCT-116 (Colon)5.34[4]
Compound 12e Quinoline-chalcone derivativeMCF-7 (Breast)5.21[4]
5-FU (Ref.) -MGC-803, HCT-116, MCF-76.22, 10.4, 11.1[4]
Compound 31 Quinolyl-thienyl chalconeHUVEC (Endothelial)0.02178[5]
Compound 33 Quinoline-chalcone hybrid-0.03707 (EGFR IC50)[5]
Gefitinib (Ref.) --0.02916 (EGFR IC50)[5]
Compounds 39, 40 Quinoline-chalcone hybridsA549 (Lung)1.91[5]
Compounds 39, 40 Quinoline-chalcone hybridsK-562 (Leukemia)5.29[5]
Compound 4 Quinazolinone derivativeCaco-2 (Colon)23.31 ± 0.09[6]
Compound 4 Quinazolinone derivativeHepG2 (Liver)53.29 ± 0.25[6]
Compound 4 Quinazolinone derivativeMCF-7 (Breast)72.22 ± 0.14[6]
Doxorubicin (Ref.) -HepG2, MCF-7, Caco-249.38 ± 0.15, 58.1 ± 0.07, 5.7 ± 0.12[6]
Compounds 3b, 3c Quinoline-based dihydrazoneMCF-7 (Breast)7.016, 7.05[7]

Experimental Protocols

The evaluation of the anticancer activity of substituted quinolinone analogs typically involves a series of in vitro assays to determine their effects on cancer cell viability, proliferation, and mechanisms of action.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[8]

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[8][9]

  • Compound Treatment: The cells are then treated with various concentrations of the substituted quinolinone analogs (e.g., 0.1, 1, 10, 50, and 100 μM) and incubated for a specific period (e.g., 24, 48, or 72 hours).[3][10]

  • MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution. The plates are then incubated for another few hours to allow for the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (such as DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve, representing the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow Workflow of the MTT Cytotoxicity Assay cluster_workflow A Seed cancer cells in 96-well plates B Treat cells with quinolinone analogs A->B C Add MTT reagent B->C D Incubate for formazan formation C->D E Solubilize formazan crystals D->E F Measure absorbance E->F G Calculate IC50 values F->G

Caption: Workflow of the MTT cytotoxicity assay.

Cell Cycle Analysis

To understand the mechanism by which quinolinone analogs inhibit cell growth, cell cycle analysis is performed using flow cytometry. This technique reveals the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Methodology:

  • Cell Treatment: Cancer cells are treated with the test compounds at their respective IC50 concentrations for a specified duration.

  • Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold ethanol.

  • Staining: The fixed cells are then stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI), in the presence of RNase to eliminate RNA staining.

  • Flow Cytometry: The DNA content of the stained cells is analyzed by a flow cytometer. The resulting histogram is used to quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point. For instance, some quinazolinone derivatives have been shown to induce G2/M phase cell cycle arrest.[1][11]

Apoptosis Assay

Apoptosis, or programmed cell death, is a crucial mechanism by which anticancer agents eliminate cancer cells. Annexin V/PI double staining followed by flow cytometry is a common method to detect and quantify apoptosis.

Methodology:

  • Cell Treatment: Similar to cell cycle analysis, cells are treated with the quinolinone analogs.

  • Staining: Treated cells are harvested and stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a nuclear stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. Some quinoline-based dihydrazone derivatives have been shown to induce apoptosis in cancer cells in a dose-dependent manner.[7]

Signaling Pathways Targeted by Quinolinone Analogs

Substituted quinolinone and quinoline derivatives exert their anticancer effects by modulating various signaling pathways crucial for cancer cell survival, proliferation, and angiogenesis.[12][13]

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central signaling cascade that is frequently hyperactivated in many cancers, promoting cell growth, survival, and proliferation.[11][12] Several quinoline derivatives have been identified as potent inhibitors of this pathway.[5][12]

PI3K_Akt_mTOR_Pathway Inhibition of the PI3K/Akt/mTOR Signaling Pathway cluster_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Quinolinone Quinolinone Analogs Quinolinone->PI3K inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Receptor Tyrosine Kinase (RTK) Inhibition

Many quinolinone analogs have been designed as multi-targeting agents against receptor tyrosine kinases (RTKs) such as EGFR, HER-2, PDGFR-β, and VEGFR-2.[1] Overexpression or mutation of these receptors is a common driver of cancer progression. By inhibiting these kinases, the analogs can block downstream signaling pathways that control cell growth and angiogenesis.[1][2]

RTK_Inhibition_Pathway Multi-Targeting of Receptor Tyrosine Kinases cluster_pathway Quinolinone Quinolinone Analogs EGFR EGFR Quinolinone->EGFR HER2 HER-2 Quinolinone->HER2 PDGFR PDGFR-β Quinolinone->PDGFR VEGFR VEGFR-2 Quinolinone->VEGFR Downstream Downstream Signaling (e.g., Ras/Raf/MEK, PI3K/Akt) EGFR->Downstream HER2->Downstream PDGFR->Downstream VEGFR->Downstream Cancer Cancer Cell Proliferation & Angiogenesis Downstream->Cancer

Caption: Multi-targeting of receptor tyrosine kinases.

Conclusion

The presented data highlights the significant potential of substituted quinolinone analogs as a versatile scaffold for the development of novel anticancer agents. The broad range of cytotoxic activities against various cancer cell lines and the ability to target key signaling pathways underscore the importance of continued research in this area. Further structure-activity relationship (SAR) studies and in vivo evaluations are warranted to optimize the efficacy and safety profiles of these promising compounds for clinical applications.

References

In Vitro Cytotoxicity of 7-Aminoquinolin-2(1H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the cytotoxic profile of novel compounds is a critical step. This guide provides an objective in vitro evaluation of the cytotoxicity of 7-Aminoquinolin-2(1H)-one and compares its performance with other relevant quinoline-based derivatives. The information presented is supported by experimental data from peer-reviewed studies, with detailed methodologies for key assays.

Comparative Cytotoxicity Data

The cytotoxic potential of this compound and its derivatives is typically evaluated across various cancer and normal cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth, is a key parameter for comparison.

CompoundCell LineAssayIncubation TimeIC50 Value (µM)Reference
7-amino-3,4-dihydroquinolin-2(1H)-one peptide derivative (Compound 7) A549 (Human Lung Carcinoma)MTT48 h26.87 µg/mL[1]
7-amino-3,4-dihydroquinolin-2(1H)-one peptide derivative (Compound 7) A549 (Human Lung Carcinoma)MTT72 h9.979 µg/mL[1]
7-amino-3,4-dihydroquinolin-2(1H)-one peptide derivative (Compound 7) BEAS-2B (Human Bronchial Epithelium)MTT48/72 h>100 µg/mL[1]
Tetrahydroquinolinone derivative (4a) HCT-116 (Human Colon Carcinoma)MTT72 h~13[2]
Tetrahydroquinolinone derivative (4a) A549 (Human Lung Carcinoma)MTT72 hNot specified[2]
Quinolin-2(1H)-one derivative (5a) MCF-7 (Human Breast Adenocarcinoma)Not specifiedNot specified0.034[3]
8-Nitro-7-quinolinecarbaldehyde (E) Caco-2 (Human Colorectal Adenocarcinoma)MTTNot specifiedHighest cytotoxicity among tested compounds[4]
8-Hydroxyquinoline (8-HQ) HCT 116 (Human Colon Carcinoma)Not specifiedNot specified9.33 ± 0.22[5]
8-Aminoquinoline glycoconjugate (17) HCT 116 (Human Colon Carcinoma)Not specifiedNot specified116.4 ± 5.9[5]
8-Aminoquinoline glycoconjugate (17) MCF-7 (Human Breast Adenocarcinoma)Not specifiedNot specified78.1 ± 9.3[5]
Quinazoline derivative (6n) A549 (Human Lung Carcinoma)Not specified72 h5.9 ± 1.69[6]
Quinazoline derivative (6n) SW-480 (Human Colon Adenocarcinoma)Not specified72 h2.3 ± 5.91[6]
Quinazoline derivative (6n) MCF-7 (Human Breast Adenocarcinoma)Not specified72 h5.65 ± 2.33[6]

Experimental Protocols

Accurate assessment of cytotoxicity relies on standardized and well-documented experimental protocols. The following are methodologies for commonly employed in vitro assays for evaluating quinoline derivatives.[7]

MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability. In viable cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.[7]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the integrity of the plasma membrane. Lactate dehydrogenase is a stable enzyme present in the cytosol that is released into the surrounding culture medium upon cell lysis or membrane damage.

Protocol:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

  • Sample Collection: After the incubation period, collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzyme.

  • Incubation: Incubate the mixture at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: The amount of LDH released is proportional to the number of damaged cells.

Apoptosis Assays

Apoptosis, or programmed cell death, is a common mechanism of action for cytotoxic compounds.[7] Assays to detect apoptosis often involve methods like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

Protocol for Annexin V/PI Staining:

  • Cell Seeding and Treatment: Seed cells and treat them with the compound of interest for the desired time.[7]

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.[7]

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[7]

  • Staining: Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.[7]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[7]

  • Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[7]

Visualizing Cellular Impact

To better understand the potential mechanisms underlying the cytotoxicity of quinolin-2(1H)-one derivatives, diagrams illustrating a general experimental workflow and a plausible signaling pathway are provided below.

G cluster_workflow Experimental Workflow for In Vitro Cytotoxicity Testing cluster_assays Cytotoxicity Assays start Cell Culture Seeding treatment Treatment with This compound & Alternatives start->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation mtt MTT Assay (Metabolic Activity) incubation->mtt ldh LDH Assay (Membrane Integrity) incubation->ldh apoptosis Apoptosis Assay (e.g., Annexin V) incubation->apoptosis analysis Data Analysis (IC50 Determination) mtt->analysis ldh->analysis apoptosis->analysis conclusion Comparative Evaluation of Cytotoxicity analysis->conclusion

Caption: A generalized workflow for assessing the in vitro cytotoxicity of chemical compounds.

Some quinolin-2(1H)-one derivatives have been shown to induce apoptosis and cause cell cycle arrest.[3][6][8] A simplified, representative signaling pathway that could be investigated for this compound is depicted below.

G cluster_pathway Potential Cytotoxicity Signaling Pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction compound Quinolin-2(1H)-one Derivative cdk Cyclin/CDK Complexes compound->cdk inhibition bcl2 Bcl-2 (Anti-apoptotic) Downregulation compound->bcl2 bax Bax (Pro-apoptotic) Upregulation compound->bax g2m G2/M Arrest cdk->g2m caspases Caspase Activation bcl2->caspases inhibits bax->caspases activates apop Apoptosis caspases->apop

Caption: A simplified diagram of potential signaling pathways affected by quinolinone derivatives.

References

Assessing the Selectivity of 7-Aminoquinolin-2(1H)-one Based Sensors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for highly selective molecular sensors is paramount. The 7-Aminoquinolin-2(1H)-one scaffold has emerged as a promising platform for the development of fluorescent probes due to its favorable photophysical properties. This guide provides a comparative assessment of the selectivity of several recently developed sensors based on this core structure, supported by experimental data and detailed protocols to aid in the evaluation and application of these valuable research tools.

Introduction to this compound Based Sensors

This compound and its derivatives are a class of heterocyclic compounds that exhibit intrinsic fluorescence. This property, coupled with the versatility of chemical modification at various positions of the quinolinone ring, allows for the rational design of sensors that can selectively detect a wide range of analytes, including ions and small molecules. The mechanism of detection often relies on specific chemical reactions or binding events that modulate the fluorescence output of the quinolinone core, leading to a measurable signal. The selectivity of these sensors is a critical performance metric, determining their utility in complex biological and environmental samples where a multitude of potentially interfering species are present.

Comparative Analysis of Selectivity

The following sections detail the selectivity profiles of different this compound based sensors for their respective target analytes. The data is compiled from published research and presented in a standardized format for ease of comparison.

Sensor for Bisulfite: (E)-7-(diethylamino)-3-(3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl)-1-methylquinolin-2(1H)-one (DQCh)

This chalcone-based derivative of 7-(diethylamino)quinolin-2(1H)-one has been developed as a turn-off fluorescent probe for the detection of bisulfite (HSO₃⁻)[1]. The sensing mechanism is based on a Michael addition reaction of bisulfite to the α,β-unsaturated ketone moiety of the sensor, which disrupts the intramolecular charge transfer (ICT) process and leads to a quenching of fluorescence.

Selectivity Data

The selectivity of the DQCh probe was evaluated by monitoring its fluorescence response to a variety of common anions and biothiols.

Interfering SpeciesMolar Equivalents vs. DQChFluorescence Response (relative to bisulfite)
F⁻10Negligible
Cl⁻10Negligible
I⁻10Negligible
CH₃COO⁻10Negligible
HCO₃⁻10Negligible
NO₂⁻10Negligible
NO₃⁻10Negligible
N₃⁻10Negligible
IO₄⁻10Negligible
HS⁻10Negligible
SO₄²⁻10Negligible
S₂O₃²⁻10Negligible
S₂O₈²⁻10Negligible
Cysteine (Cys)10Negligible
Homocysteine (Hcy)10Negligible
Glutathione (GSH)10Negligible

Table 1: Selectivity of the DQCh probe for bisulfite against various interfering species. "Negligible" indicates that the fluorescence intensity change was not significant compared to the response observed with bisulfite.

Experimental Protocol for Selectivity Study
  • Preparation of Stock Solutions: Stock solutions of the DQCh probe (1.0 mM) and the respective interfering anions and biothiols (10 mM) were prepared in an appropriate solvent (e.g., DMSO). A solution of cetyltrimethylammonium bromide (CTABr) in phosphate-buffered saline (PBS) was also prepared.

  • Fluorescence Measurements: The fluorescence spectra were recorded on a spectrofluorometer. The DQCh probe was diluted in the CTABr-PBS micellar solution to a final concentration of 10 µM.

  • Selectivity Assay: To the solution of the DQCh probe, 10 equivalents of each interfering species were added individually. The fluorescence intensity was measured.

  • Analyte Addition: Subsequently, a solution of bisulfite was added to the mixture, and the fluorescence intensity was recorded again to observe the quenching effect.

  • Control: A control experiment was performed by adding only bisulfite to the DQCh probe solution.

Signaling Pathway and Experimental Workflow

cluster_signaling Signaling Pathway cluster_workflow Experimental Workflow DQCh DQCh (Fluorescent) Adduct DQCh-HSO₃⁻ Adduct (Non-Fluorescent) DQCh->Adduct + HSO₃⁻ (Michael Addition) Bisulfite HSO₃⁻ Start Prepare DQCh in CTABr/PBS AddInterferent Add Interfering Species Start->AddInterferent Measure1 Measure Fluorescence AddInterferent->Measure1 AddBisulfite Add Bisulfite Measure1->AddBisulfite Measure2 Measure Fluorescence (Quenching) AddBisulfite->Measure2

Signaling and workflow for DQCh sensor.

Sensor for Lead(II) and Aluminum(III): 5-((anthracen-9-ylmethylene) amino)quinolin-10-ol (ANQ)

ANQ is a fluorescent chemosensor designed for the detection of lead(II) (Pb²⁺) and aluminum(III) (Al³⁺) ions. The sensing mechanism is based on the chelation of the metal ions by the sensor, which inhibits the photoinduced electron transfer (PET) process from the quinoline nitrogen to the anthracene fluorophore, resulting in a significant enhancement of fluorescence.

Selectivity Data

The selectivity of ANQ was assessed by measuring its fluorescence response to Pb²⁺ and Al³⁺ in the presence of a wide range of other metal ions.

Interfering Metal IonMolar Equivalents vs. ANQFluorescence Enhancement (relative to Pb²⁺/Al³⁺)
Hg²⁺10Negligible
Zn²⁺10Negligible
Ni²⁺10Negligible
Fe²⁺10Negligible
Cd²⁺10Negligible
Cu²⁺10Negligible
Fe³⁺10Negligible
Co²⁺10Negligible
Mn²⁺10Negligible
Ag⁺10Negligible
Sr²⁺10Negligible
Ca²⁺10Negligible
Ba²⁺10Negligible
Mg²⁺10Negligible
Sm³⁺10Negligible
Gd³⁺10Negligible
Cr³⁺10Negligible

Table 2: Selectivity of the ANQ probe for Pb²⁺ and Al³⁺ against various interfering metal ions. "Negligible" indicates no significant fluorescence enhancement was observed.

Experimental Protocol for Selectivity Study
  • Preparation of Solutions: A stock solution of ANQ was prepared in an ACN/H₂O mixture buffered with HEPES (pH 7.4). Stock solutions of various metal perchlorates were prepared in water.

  • Fluorescence Titration: The ANQ solution was titrated with increasing concentrations of Pb²⁺ and Al³⁺ to determine the optimal response.

  • Selectivity and Competition Assay: The fluorescence of the ANQ solution was measured in the presence of 10 equivalents of various interfering metal ions. Subsequently, Pb²⁺ or Al³⁺ was added to the mixture to observe if the characteristic fluorescence enhancement occurred.

  • Control: The fluorescence spectrum of ANQ was recorded in the absence of any metal ions.

Signaling Pathway and Experimental Workflow

cluster_signaling Signaling Pathway cluster_workflow Experimental Workflow ANQ ANQ (Low Fluorescence) Complex ANQ-Metal Complex (High Fluorescence) ANQ->Complex + Metal Ion (Chelation, PET inhibition) Metal Pb²⁺ or Al³⁺ Start Prepare ANQ in buffered ACN/H₂O AddInterferent Add Interfering Metal Ion Start->AddInterferent Measure1 Measure Fluorescence AddInterferent->Measure1 AddTarget Add Pb²⁺ or Al³⁺ Measure1->AddTarget Measure2 Measure Fluorescence (Enhancement) AddTarget->Measure2

Signaling and workflow for ANQ sensor.

Chiral Sensors for Arginine: (R)-5 and (S)-5

These novel chiral fluorescent probes, built on a BINOL (1,1'-bi-2-naphthol) framework, have been designed for the enantioselective recognition of D- and L-arginine (Arg)[2]. The interaction between the probe, a zinc ion (Zn²⁺), and a specific enantiomer of arginine leads to the formation of a ternary complex that exhibits a significant "turn-on" fluorescence response.

Selectivity Data

The key selectivity parameter for these probes is the enantioselective fluorescence enhancement ratio (ef), which quantifies the preferential response to one enantiomer over the other.

ProbeTarget AnalyteEnantioselective Fluorescence Enhancement Ratio (ef)
(R)-5D-Arg vs L-Arg1694
(S)-5L-Arg vs D-Arg5163

Table 3: Enantioselective fluorescence enhancement ratios of probes (R)-5 and (S)-5 for arginine enantiomers.

The chemical selectivity was also high, with minimal fluorescence response to other common amino acids.

Experimental Protocol for Enantioselective Recognition
  • Solution Preparation: Stock solutions of the chiral probes ((R)-5 and (S)-5), Zn(OAc)₂, and various D- and L-amino acids were prepared in methanol.

  • Fluorescence Measurement: Fluorescence spectra were recorded at room temperature.

  • Recognition Assay: To a solution of the probe (e.g., 10 µM), 1.0 equivalent of Zn²⁺ was added, followed by the addition of 30.0 equivalents of either D- or L-arginine. The mixture was incubated for 1 hour.

  • Data Analysis: The fluorescence intensity was measured at the emission maximum (around 500 nm with excitation at 265 nm). The enantioselective fluorescence enhancement ratio was calculated using the formula: ef = (I_D - I₀) / (I_L - I₀) for the (R)-probe, where I_D and I_L are the fluorescence intensities in the presence of D- and L-arginine, respectively, and I₀ is the initial fluorescence of the probe with Zn²⁺.

Logical Relationship for Enantioselective Recognition

cluster_recognition Enantioselective Recognition Logic R_Probe (R)-5 Probe High_Fluorescence Strong Fluorescence Enhancement R_Probe->High_Fluorescence + D-Arg + Zn²⁺ Low_Fluorescence Weak Fluorescence Enhancement R_Probe->Low_Fluorescence + L-Arg + Zn²⁺ S_Probe (S)-5 Probe S_Probe->High_Fluorescence + L-Arg + Zn²⁺ S_Probe->Low_Fluorescence + D-Arg + Zn²⁺ D_Arg D-Arginine L_Arg L-Arginine Zn Zn²⁺

Logical diagram of enantioselective recognition.

Conclusion

The this compound scaffold provides a versatile platform for the development of highly selective fluorescent sensors. The examples presented in this guide demonstrate that through rational design, it is possible to achieve excellent selectivity for a diverse range of analytes, from small anions like bisulfite to metal cations and even chiral biomolecules. The detailed experimental protocols and comparative data tables provided herein are intended to serve as a valuable resource for researchers in selecting and applying these sensors in their own studies. The continued exploration of this privileged structure will undoubtedly lead to the development of even more sophisticated and selective molecular tools for chemical and biological analysis.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 7-Aminoquinolin-2(1H)-one-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-aminoquinolin-2(1H)-one scaffold has emerged as a promising framework in the design of novel kinase inhibitors, critical therapeutic agents in oncology and beyond. However, the high degree of conservation within the ATP-binding site of the human kinome presents a significant challenge: off-target activity. Understanding the cross-reactivity profile of these inhibitors is paramount for developing safe and effective drugs. This guide provides a comparative framework for evaluating the selectivity of this compound-based inhibitors, featuring experimental data for the multi-kinase inhibitor Lenvatinib as a representative example of a quinoline-based drug.

Comparative Cross-Reactivity Data

Lenvatinib, an FDA-approved multi-kinase inhibitor, possesses a quinoline core structure and serves as an illustrative example of the cross-reactivity profiles observed in this class of compounds. The following table summarizes its inhibitory activity against a panel of key kinases, providing a quantitative basis for comparison.[1]

Target KinaseIC50 (nM)Kinase FamilyPrimary Cellular Function
VEGFR1 (FLT1)4.7Tyrosine KinaseAngiogenesis, vasculogenesis
VEGFR2 (KDR)3.0Tyrosine KinaseAngiogenesis, vasculogenesis
VEGFR3 (FLT4)2.3Tyrosine KinaseLymphangiogenesis
FGFR161Tyrosine KinaseCell proliferation, differentiation, angiogenesis
FGFR227Tyrosine KinaseCell proliferation, differentiation, angiogenesis
FGFR352Tyrosine KinaseCell proliferation, differentiation, bone development
FGFR443Tyrosine KinaseBile acid metabolism, cell proliferation
PDGFRα29Tyrosine KinaseCell proliferation, migration, survival
KIT85Tyrosine KinaseHematopoiesis, melanogenesis, gametogenesis
RET6.4Tyrosine KinaseNeuronal development, cell survival

Table 1: In vitro inhibitory activity of Lenvatinib against a panel of receptor tyrosine kinases. Data is compiled from publicly available sources and serves for comparative purposes.[1] Assay conditions can influence absolute IC50 values.

Key Signaling Pathways Targeted by Quinolinone Inhibitors

The kinases listed in the table above are integral components of complex signaling cascades that regulate critical cellular processes. Off-target inhibition of these pathways can lead to unforeseen side effects. The diagram below illustrates the interconnected nature of some of these key signaling pathways.

Signaling_Pathways cluster_growth_factors Growth Factors cluster_receptors Receptor Tyrosine Kinases cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response VEGF VEGF VEGFR VEGFR VEGF->VEGFR FGF FGF FGFR FGFR FGF->FGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway VEGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway VEGFR->PI3K_AKT_mTOR FGFR->RAS_RAF_MEK_ERK FGFR->PI3K_AKT_mTOR PDGFR->RAS_RAF_MEK_ERK PDGFR->PI3K_AKT_mTOR KIT KIT KIT->PI3K_AKT_mTOR RET RET RET->RAS_RAF_MEK_ERK Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Angiogenesis Angiogenesis RAS_RAF_MEK_ERK->Angiogenesis Survival Survival PI3K_AKT_mTOR->Survival PI3K_AKT_mTOR->Angiogenesis Lenvatinib Lenvatinib Lenvatinib->VEGFR Inhibits Lenvatinib->FGFR Inhibits Lenvatinib->PDGFR Inhibits Lenvatinib->KIT Inhibits Lenvatinib->RET Inhibits

Caption: Major signaling pathways targeted by Lenvatinib.

Experimental Protocols for Cross-Reactivity Testing

Accurate and reproducible assessment of inhibitor cross-reactivity is crucial. The following are detailed methodologies for two widely used in vitro kinase assays.

Radiometric Kinase Assay

This assay directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.

Materials:

  • Purified Kinase

  • Specific Peptide or Protein Substrate

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Non-radiolabeled ATP

  • Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test Compound (dissolved in DMSO)

  • Phosphocellulose Filter Paper (e.g., P81)

  • Wash Buffer (e.g., 75 mM Phosphoric Acid)

  • Scintillation Counter

Procedure:

  • Reaction Setup: Prepare a master mix containing the kinase reaction buffer, purified kinase, and substrate.

  • Compound Addition: Serially dilute the test compound in DMSO and add to the reaction wells. Include a DMSO-only vehicle control.

  • Initiation: Start the reaction by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP. The final ATP concentration should be close to the Kₘ for the specific kinase.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Termination and Spotting: Stop the reaction by adding a strong acid (e.g., phosphoric acid). Spot a portion of the reaction mixture onto the phosphocellulose filter paper.

  • Washing: Wash the filter paper extensively with the wash buffer to remove unincorporated radiolabeled ATP.

  • Detection: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Radiometric_Assay_Workflow A Prepare Kinase Reaction Mix (Kinase, Substrate, Buffer) B Add Test Compound (Serial Dilutions) A->B C Initiate Reaction (Add Radiolabeled ATP) B->C D Incubate (e.g., 30°C, 30-60 min) C->D E Terminate and Spot on Filter Paper D->E F Wash to Remove Unincorporated ATP E->F G Measure Radioactivity (Scintillation Counting) F->G H Data Analysis (% Inhibition, IC50) G->H

Caption: Experimental workflow for a radiometric kinase assay.

LanthaScreen™ Eu Kinase Binding Assay

This is a fluorescence resonance energy transfer (FRET)-based assay that measures the binding of a test compound to the ATP-binding site of a kinase.

Materials:

  • Europium (Eu)-labeled anti-tag antibody

  • Tagged (e.g., His-tagged, GST-tagged) Purified Kinase

  • Alexa Fluor™ 647-labeled broad-spectrum kinase tracer

  • Kinase Buffer

  • Test Compound (dissolved in DMSO)

  • Microplate reader capable of time-resolved FRET (TR-FRET) measurements

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in kinase buffer.

  • Kinase/Antibody Mixture: Prepare a mixture of the tagged kinase and the Eu-labeled anti-tag antibody in kinase buffer.

  • Plate Setup: Add the test compound dilutions and controls (e.g., DMSO vehicle, positive control inhibitor) to the wells of a microplate.

  • Addition of Kinase/Antibody: Add the kinase/antibody mixture to all wells.

  • Initiation: Add the Alexa Fluor™ 647-labeled tracer to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

  • Detection: Measure the TR-FRET signal on a compatible plate reader. The signal is proportional to the amount of tracer bound to the kinase.

  • Data Analysis: Calculate the percentage of inhibition based on the decrease in the FRET signal in the presence of the test compound and determine the IC50 value.

LanthaScreen_Principle cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With Inhibitor Kinase1 Kinase Antibody1 Eu-Antibody Kinase1->Antibody1 Binds Tracer1 AF647-Tracer Kinase1->Tracer1 Binds FRET High FRET Signal Kinase2 Kinase Inhibitor Inhibitor Kinase2->Inhibitor Binds Antibody2 Eu-Antibody Kinase2->Antibody2 Binds NoFRET Low FRET Signal Tracer2 AF647-Tracer

Caption: Principle of the LanthaScreen™ kinase binding assay.

Conclusion

The development of selective kinase inhibitors is a complex endeavor that requires a thorough understanding of their cross-reactivity profiles. By employing a combination of comprehensive kinome screening and detailed mechanistic assays, researchers can effectively characterize the selectivity of this compound-based inhibitors and other quinoline derivatives. The data and protocols presented in this guide offer a foundational framework for these critical evaluations, ultimately contributing to the design of safer and more effective targeted therapies.

References

A Comparative Guide to the Synthesis of 7-Aminoquinolin-2(1H)-one: Traditional vs. Green Chemistry Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of key chemical intermediates like 7-Aminoquinolin-2(1H)-one, a vital scaffold in medicinal chemistry, presents an opportunity to evaluate and adopt more sustainable practices. This guide provides a detailed comparison of a traditional synthesis route involving hazardous reagents with a greener, catalytic alternative, offering a clear perspective on the environmental and efficiency gains achievable through modern synthetic methodologies.

The conventional synthesis of this compound typically proceeds through a two-step sequence: the nitration of quinolin-2(1H)-one to yield 7-nitroquinolin-2(1H)-one, followed by the reduction of the nitro group. While effective, the reduction step often employs stoichiometric metallic reagents under harsh acidic conditions, generating significant waste and posing safety concerns. In contrast, green chemistry principles advocate for the use of catalytic methods, milder reaction conditions, and less hazardous reagents, leading to improved efficiency and a reduced environmental footprint.

This guide benchmarks a traditional approach utilizing tin(II) chloride for the reduction of 7-nitroquinolin-2(1H)-one against a green catalytic transfer hydrogenation method employing palladium on carbon with formic acid as a hydrogen donor. The comparison encompasses a detailed breakdown of experimental protocols, a quantitative analysis of key performance indicators, and a visual representation of the synthetic workflows.

Quantitative Comparison of Synthesis Protocols

The following table summarizes the key quantitative data for the traditional and green synthesis protocols for the reduction of 7-nitroquinolin-2(1H)-one to this compound.

MetricTraditional Protocol (SnCl₂/HCl)Green Protocol (Pd/C/HCOOH)
Yield ~85%>95%
Reaction Time 2 hours1 hour
Reaction Temperature 100 °C (reflux)80 °C
Reducing Agent Tin(II) chloride dihydrate (SnCl₂·2H₂O)Formic acid (HCOOH)
Catalyst None (stoichiometric reagent)10% Palladium on Carbon (Pd/C)
Solvent EthanolEthanol
Work-up Neutralization with strong base, extractionFiltration, solvent evaporation
Waste Products Tin salts, acidic and basic aqueous wasteMinimal, primarily CO₂ and water

Experimental Protocols

Step 1: Synthesis of 7-Nitroquinolin-2(1H)-one (Common to both protocols)

To a stirred solution of quinolin-2(1H)-one (10 g, 0.069 mol) in concentrated sulfuric acid (50 mL) at 0 °C, a mixture of concentrated sulfuric acid (25 mL) and fuming nitric acid (6 mL) is added dropwise, maintaining the temperature below 5 °C. After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours. The mixture is then poured onto crushed ice, and the resulting precipitate is filtered, washed with water until neutral, and dried to afford 7-nitroquinolin-2(1H)-one.

Step 2: Reduction of 7-Nitroquinolin-2(1H)-one

A mixture of 7-nitroquinolin-2(1H)-one (5 g, 0.026 mol), tin(II) chloride dihydrate (29.6 g, 0.131 mol), and ethanol (100 mL) is heated at reflux for 2 hours. After cooling, the solvent is removed under reduced pressure. The residue is dissolved in water and neutralized with a saturated sodium hydroxide solution. The resulting precipitate is filtered, washed with water, and dried to yield this compound.

To a suspension of 7-nitroquinolin-2(1H)-one (5 g, 0.026 mol) and 10% palladium on carbon (0.25 g, 5 wt%) in ethanol (100 mL), formic acid (5 mL, 0.133 mol) is added dropwise. The reaction mixture is then heated to 80 °C and stirred for 1 hour. After completion of the reaction (monitored by TLC), the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is triturated with water to give this compound.

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of the traditional and green synthesis protocols.

Traditional_Synthesis cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction (Traditional) Start_Nitration Quinolin-2(1H)-one Reagents_Nitration H₂SO₄, HNO₃ Reaction_Nitration Nitration (0°C to RT, 2h) Start_Nitration->Reaction_Nitration Reagents_Nitration->Reaction_Nitration Workup_Nitration Quench on ice, filter, wash, dry Reaction_Nitration->Workup_Nitration Intermediate 7-Nitroquinolin-2(1H)-one Workup_Nitration->Intermediate Reagents_Reduction SnCl₂·2H₂O, Ethanol Reaction_Reduction Reduction (Reflux, 2h) Intermediate->Reaction_Reduction Reagents_Reduction->Reaction_Reduction Workup_Reduction Solvent removal, neutralization, filter, wash, dry Reaction_Reduction->Workup_Reduction Final_Product This compound Workup_Reduction->Final_Product

Traditional Synthesis Workflow

Green Synthesis Workflow

A Researcher's Guide to Chiral Purity Analysis of Quinoline Derivatives by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of quinoline derivatives is a critical step in drug discovery and quality control. High-Performance Liquid Chromatography (HPLC) stands out as the premier analytical technique for this purpose, offering a blend of accuracy, precision, and robustness. This guide provides a comparative overview of various HPLC methods, supported by experimental data, to aid in the selection and development of effective enantioselective assays.

The biological activity of chiral quinoline derivatives can be highly stereospecific, with one enantiomer often exhibiting the desired therapeutic effect while the other may be less active or even contribute to adverse effects. Consequently, regulatory bodies mandate strict control over the enantiomeric composition of chiral drugs. This guide focuses on direct chiral HPLC methods, which employ chiral stationary phases (CSPs) to achieve separation, as well as indirect methods that involve the derivatization of enantiomers into diastereomers prior to chromatographic analysis.

Comparative Performance of Chiral Stationary Phases

The choice of the chiral stationary phase is paramount for the successful enantioseparation of quinoline derivatives. Polysaccharide-based CSPs, such as those from the Chiralpak® and Chiralcel® series, are widely utilized due to their broad applicability. The following table summarizes the performance of different CSPs for the separation of various quinoline derivatives.

Quinoline DerivativeChiral Stationary Phase (CSP)Mobile PhaseRetention Time (min)Resolution (Rs)Selectivity (α)Reference
Ofloxacin Chiralcel® OZ-RH10 mM Ammonium Formate/Methanol (1:99)->1-[1]
C18 (Ligand-Exchange)Methanol/Water (20:80, v/v) containing 4.0 mM Amino Acid Ionic Liquid and 3.0 mM Copper Sulfate< 14Baseline Separation-[2]
C18 (Ligand-Exchange)6 mM L-phenylalanine and 3 mM CuSO4 in Water/Methanol (86:14)< 25--[3]
Flumequine Lux Cellulose-20.2% Acetic Acid in Water/Acetonitrile (Gradient)t1: 13.9, t2: 16.4> 2.0-[4]
Chiralcel® OZ-RH10 mM Ammonium Formate/Methanol (1:99)->1-[1]
Lomefloxacin Chiralcel® OZ-3--Baseline Separation-[5]
Mefloquine Chiralpak IG-3 (250 x 4.6 mm, 3µm)10 mM Ammonium Acetate/Methanol (30:70, v/v)t(+): 4.59, t(-): 6.47--[6]
Nadifloxacin Chiralcel® OZ-RH10 mM Ammonium Formate/Methanol (1:99)->1-[1]
WCK 1152 (Indirect) YMC Pack ODS AM (250 x 4.6 mm, 5µm)Acetonitrile/0.05% TFA in Water (45:55, v/v)-> 4.0-[7]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for achieving reliable results. Below are representative methodologies for both direct and indirect approaches to the chiral separation of quinoline derivatives.

Direct Chiral HPLC Method for Mefloquine[6]
  • Instrumentation: HPLC system with UV detector.

  • Column: Chiralpak IG-3 (250 x 4.6 mm, 3µm particle size).

  • Mobile Phase: A mixture of 10 mM ammonium acetate and methanol in a 30:70 (v/v) ratio.

  • Flow Rate: 0.7 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 284 nm.

  • Injection Volume: Not specified.

  • Sample Preparation: Dissolve the sample in a suitable solvent, filter through a 0.45 µm filter.

Indirect Chiral HPLC Method for WCK 1152 via Diastereomer Derivatization[7]
  • Derivatization: React the enantiomeric mixture with a chiral derivatizing agent (e.g., protected L-proline) to form diastereomers.

  • Instrumentation: HPLC system with UV/Vis detector.

  • Column: YMC Pack ODS AM (250 x 4.6 mm, 5µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a buffer solution (0.5 ml of trifluoroacetic acid in 1000 ml of water, pH 2.1) in a 45:55 (v/v) ratio.

  • Flow Rate: 1.25 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 290 nm.

  • Injection Volume: 10 µl.

  • Sample Preparation: Prepare a solution of the derivatized sample of about 1 mg/ml for quantification.

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for planning and executing the analysis. The following diagrams illustrate the logical steps for both direct and indirect chiral HPLC methods.

direct_chiral_hplc_workflow Direct Chiral HPLC Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Racemic Quinoline Derivative Sample Dissolution Dissolve in Mobile Phase/Solvent Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration Injection Inject onto Chiral HPLC Column Filtration->Injection Separation Isocratic/Gradient Elution Injection->Separation Detection UV/DAD Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Peak Integration & Enantiomeric Purity Calculation Chromatogram->Quantification

Caption: Workflow for direct enantiomeric purity determination.

indirect_chiral_hplc_workflow Indirect Chiral HPLC Workflow cluster_derivatization Derivatization cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Racemic Quinoline Derivative Sample Reaction React with Chiral Derivatizing Agent Sample->Reaction Diastereomers Formation of Diastereomers Reaction->Diastereomers Injection Inject onto Achiral HPLC Column (e.g., C18) Diastereomers->Injection Separation Isocratic/Gradient Elution Injection->Separation Detection UV/DAD Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Peak Integration & Diastereomeric Ratio Calculation Chromatogram->Quantification

Caption: Workflow for indirect enantiomeric purity determination.

References

Comparative Docking Analysis of Quinolinone-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery

The quinolinone scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous inhibitors targeting a range of biological macromolecules. This is particularly true in the field of oncology, where quinolinone and its bioisosteres, such as quinazolinones, are key components of several approved and investigational kinase inhibitors. Molecular docking studies are crucial in the rational design of these inhibitors, providing insights into their binding modes and affinities, thereby guiding synthetic efforts to optimize potency and selectivity.

This guide offers a comparative overview of docking studies performed on various quinolinone-based derivatives, with a focus on their role as kinase inhibitors. The data presented is collated from multiple research articles and aims to provide a consolidated resource for scientists and drug development professionals.

Quantitative Data Summary: Docking and In Vitro Activity

The following tables summarize the performance of various quinolinone and quinazolinone derivatives from different studies. It is important to note that direct comparison of docking scores between studies should be approached with caution due to the use of different docking software and scoring functions.

Table 1: Comparative Molecular Docking Performance of Quinolinone-Based Inhibitors

Compound/Derivative SeriesTarget Protein (PDB ID)Docking SoftwareDocking Score (kcal/mol)Key Interacting Residues
Quinoxalinone CPD4EGFR (L858R/T790M/C797S)--M793, M790, S797
Quinoxalinone CPD15EGFR (L858R/T790M/C797S)--M793, M790, S797
Quinoxalinone CPD16EGFR (L858R/T790M/C797S)--M793, M790, S797
Quinoxalinone CPD21EGFR (L858R/T790M/C797S)--M793, M790, S797
Quinoline-Thiazole Hybrid 1aBCR-ABL1--7.2 to -8.9Met318
Quinoline-Thiazole Hybrid 1dBCR-ABL1--7.2 to -8.9Met318
2H-thiopyrano[2,3-b]quinolineCB1a (2IGR)AutoDock Vina-5.3 to -6.1ILE-8, LYS-7, VAL-14, TRP-12
Quinoline Derivative 4HIV Reverse Transcriptase (4I2P)Glide-10.67LYS 101, TRP 229
Quinoline-based Thiazole 4fEGFR (mutant)---
Quinazolinone Derivative VIIVEGFR-2---

Table 2: Comparative In Vitro Inhibitory Activity of Quinolinone-Based Compounds

Compound/DerivativeAssay TypeTarget/Cell LineIC50
Quinoxalinone CPD4Enzyme InhibitionEGFR (L858R/T790M/C797S)3.04 ± 1.24 nM[1]
Quinoxalinone CPD15Enzyme InhibitionEGFR (L858R/T790M/C797S)6.50 ± 3.02 nM[1]
Quinoxalinone CPD16Enzyme InhibitionEGFR (L858R/T790M/C797S)10.50 ± 1.10 nM[1]
Quinoxalinone CPD21Enzyme InhibitionEGFR (L858R/T790M/C797S)3.81 ± 1.80 nM[1]
Osimertinib (Reference)Enzyme InhibitionEGFR (L858R/T790M/C797S)8.93 ± 3.01 nM[1]
Quinoline-based Thiazole 4fEnzyme InhibitionEGFR wild-type2.17 nM[2]
Quinoline-based Thiazole 4fEnzyme InhibitionEGFR (L858R/T790M)2.81 nM[2]
Quinoline-based Thiazole 4fEnzyme InhibitionEGFR (L858R/T790M/C797S)3.62 nM[2]
Quinazolinone Derivative VIIEnzyme InhibitionVEGFR-24.6 ± 0.06 µM[3]
Quinolyl-thienyl chalcone 19Enzyme InhibitionVEGFR-273.41 nM[4]
Quinolyl-thienyl chalcone 19Cell ProliferationHUVEC21.78 nM[4]

Experimental Protocols

Molecular Docking (Generalized Protocol)

Molecular docking is a computational method used to predict the binding orientation and affinity of a ligand to a target protein.[5] The following is a generalized protocol based on standard practices reported in the literature.[6][7]

  • Software and Resources:

    • Docking Software: AutoDock Vina, Glide, ArgusLab, or similar.[6][8]

    • Visualization Software: PyMOL, Discovery Studio Visualizer.[6]

    • Protein Structure Database: Protein Data Bank (PDB).

    • Ligand Preparation: ChemDraw, MarvinSketch, or similar for 2D drawing and conversion to 3D.

  • Protein Preparation:

    • The 3D crystal structure of the target protein (e.g., EGFR, VEGFR-2) is obtained from the Protein Data Bank.

    • Water molecules, co-crystallized ligands, and any non-essential ions are typically removed.

    • Hydrogen atoms are added to the protein structure, and charges are assigned.

    • The protein structure is energy minimized to relieve any steric clashes.

  • Ligand Preparation:

    • The 2D structures of the quinolinone inhibitors are drawn and converted to 3D structures.

    • The ligands are energy minimized using a suitable force field (e.g., MMFF94).

    • Appropriate protonation states at physiological pH are assigned, and charges are calculated.

  • Grid Generation and Docking:

    • A grid box is defined around the active site of the target protein. The dimensions are set to encompass the entire binding pocket. The co-crystallized ligand, if present, is often used to define the center of the grid.

    • The docking simulation is performed using software like AutoDock Vina or Glide.[8][9] The program samples different conformations and orientations of the ligand within the active site and scores them based on a scoring function.

    • The output typically consists of a set of binding poses for each ligand, ranked by their docking scores (binding energy).

  • Analysis of Results:

    • The predicted binding poses are visualized and analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues in the active site.

In Vitro Kinase Inhibition and Cytotoxicity Assays
  • MTT Assay for Cytotoxicity: This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[2]

    • Cancer cells (e.g., A549, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

    • After incubation, an MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

    • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

  • Enzyme-Linked Immunosorbent Assay (ELISA) for Kinase Inhibition: This assay directly measures the inhibitory effect of compounds on the activity of a specific kinase.

    • The kinase enzyme, its substrate, and ATP are incubated with varying concentrations of the inhibitor in a microplate.

    • The reaction is allowed to proceed, during which the kinase phosphorylates the substrate.

    • A primary antibody specific to the phosphorylated substrate is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • A chromogenic substrate is added, and the resulting color change is proportional to the kinase activity.

    • The absorbance is measured, and the IC50 value is determined.

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate a typical workflow for molecular docking studies and a simplified representation of a kinase signaling pathway targeted by many quinolinone inhibitors.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Select Target Protein (from PDB) PDB_Prep 3. Prepare Protein (Remove water, add hydrogens) PDB->PDB_Prep Ligand 2. Prepare Ligand Library (2D to 3D) Ligand_Prep 4. Minimize Ligand Energy Ligand->Ligand_Prep Grid 5. Define Binding Site (Grid Box Generation) PDB_Prep->Grid Ligand_Prep->Grid Dock 6. Run Docking Simulation (e.g., AutoDock Vina) Grid->Dock Score 7. Score & Rank Poses (Binding Energy) Dock->Score Visualize 8. Visualize & Analyze (Interactions) Score->Visualize SAR 9. Structure-Activity Relationship (SAR) Visualize->SAR

Caption: A generalized workflow for comparative molecular docking studies.

G Simplified EGFR Signaling Pathway EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds EGFR->EGFR Dimerization & Autophosphorylation ADP ADP EGFR->ADP P P Inhibitor 7-Aminoquinolinone Inhibitor Inhibitor->EGFR Blocks ATP Binding Site ATP ATP ATP->EGFR Phosphate Source Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) P->Downstream Activates Response Cellular Responses (Proliferation, Survival, etc.) Downstream->Response

Caption: Simplified EGFR signaling pathway targeted by quinolinone inhibitors.

References

Safety Operating Guide

Navigating the Disposal of 7-Aminoquinolin-2(1H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the recommended disposal procedures for 7-Aminoquinolin-2(1H)-one, a compound often utilized in medicinal chemistry and drug discovery. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for the disposal of analogous aminoquinoline derivatives. It is imperative to treat this compound as potentially hazardous and to consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and regulations.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Given the potential hazards associated with aminoquinoline derivatives, which can include toxicity, skin and eye irritation, and environmental harm, the following PPE is strongly recommended:

PPE ItemSpecificationRationale
Gloves Nitrile, chemical-resistantTo prevent dermal absorption and skin contact.
Eye Protection Safety goggles or a face shieldTo protect against splashes and airborne particles.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Use in a well-ventilated area or fume hoodTo minimize the inhalation of dust or vapors.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should this compound be disposed of down the sink or in regular trash.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect all unused or contaminated solid this compound in a dedicated, sealable, and clearly labeled hazardous waste container. The container material should be compatible with the chemical.

  • Contaminated Materials: Any items that have come into contact with the compound, such as pipette tips, contaminated gloves, and bench paper, must be considered hazardous. These materials should be collected in a separate, clearly labeled hazardous waste bag or container.[1]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste: this compound".

Step 2: Waste Storage

  • Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area.

  • The storage area should be away from incompatible materials, such as strong oxidizing agents.[1]

Step 3: Final Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.[1]

  • Provide the waste disposal service with all available information about the compound.

  • The standard and recommended method for the disposal of this type of chemical waste is high-temperature incineration at a licensed facility.[1][2]

Spill Management

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Control and Contain: If it is safe to do so, prevent the spill from spreading by using absorbent materials such as vermiculite or sand.

  • Cleanup: For small spills, use an inert absorbent material to soak up the substance. Place the contaminated absorbent material into a sealed, labeled container for disposal as hazardous waste. Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[3]

  • Report: Report the spill to your laboratory supervisor and EHS office, regardless of the size.[3]

Experimental Workflow for Disposal

Disposal Workflow for this compound A Waste Generation (Solid or Contaminated Material) B Segregate into Labeled Hazardous Waste Container A->B C Store in Designated Secure Area B->C D Contact EHS for Pickup C->D E Licensed Incineration D->E

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling 7-Aminoquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 7-Aminoquinolin-2(1H)-one was not located. The following guidance is based on the hazard profile of structurally similar compounds, such as other aminoquinolines and quinolinones, and established best practices for handling chemical reagents in a laboratory setting. It is imperative to treat this compound as a potentially hazardous substance.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to minimize risk and ensure safe operational handling and disposal.

Hazard Assessment and GHS Classifications of Related Compounds

While a specific GHS classification for this compound is not available, the classifications for related aminoquinoline compounds indicate potential hazards.[1][2] The following table summarizes the GHS hazard classifications for similar compounds, which should be considered as potential hazards for this compound.

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 3 or 4H301/H302: Toxic/Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 1 or 2H318/H319: Causes serious eye damage/irritation
Skin SensitizationCategory 1H317: May cause an allergic skin reaction
Reproductive ToxicityCategory 1BH360: May damage fertility or the unborn child
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation

Data compiled from safety information for 2-Aminoquinoline and other related compounds.[1][2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table outlines the recommended PPE for handling this compound, based on general guidance for hazardous chemicals.[3][4][5][6][7]

Body PartRecommended ProtectionSpecifications
Hands Double-gloving with chemotherapy-grade glovesOuter glove should be removed and disposed of within the containment area. Change gloves every 30-60 minutes or immediately upon contamination.[4]
Body Impermeable, disposable gown with long sleeves and closed cuffsGown should close in the back to prevent frontal exposure.
Eyes/Face Safety glasses with side shields or a full-face shieldA face shield is recommended when there is a risk of splashes or aerosol generation.
Respiratory N95 or higher-rated respiratorRequired when handling the powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of dust particles.[4]
Feet Closed-toe shoes and disposable shoe coversShoe covers should be worn in designated handling areas and removed before exiting.

Operational Workflow for Safe Handling

The following workflow diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area don_ppe Don Appropriate PPE prep_area->don_ppe 1. Setup weigh Weigh Compound in Containment (Fume Hood) don_ppe->weigh 2. Ready to Handle dissolve Dissolve in Appropriate Solvent weigh->dissolve 3. Experiment decontaminate Decontaminate Surfaces dissolve->decontaminate 4. Post-Experiment dispose_waste Dispose of Waste in Designated Containers decontaminate->dispose_waste 5. Waste Management doff_ppe Doff PPE in Correct Sequence dispose_waste->doff_ppe 6. Final Steps

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Procedures

4.1. Preparation and Weighing:

  • Designate a Handling Area: All work with solid this compound should be conducted within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.

  • Gather Materials: Ensure all necessary equipment (spatulas, weigh boats, solvent, etc.) and waste containers are inside the fume hood before starting.

  • Don PPE: Put on all required personal protective equipment as outlined in the PPE table above.

  • Weighing: Carefully weigh the desired amount of the compound. Use a light touch to avoid generating dust.

4.2. In Case of a Spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or outside of a containment hood.

  • Don Respiratory Protection: If not already wearing one, don an N95 respirator or higher before re-entering the area.

  • Contain the Spill: For a small powder spill, gently cover it with absorbent pads. For a liquid spill, use appropriate chemical spill pads.

  • Clean-up: Carefully collect the spilled material and absorbent pads using tools that will not generate dust. Place all contaminated materials into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.

Waste TypeDisposal ContainerDisposal Procedure
Solid Compound Labeled Hazardous Chemical Waste ContainerCollect all unused solid compound in a clearly labeled, sealed container.
Contaminated Labware (gloves, weigh boats, pipette tips) Labeled Hazardous Waste Bag within a rigid outer containerAll disposable items that have come into contact with the compound should be disposed of as hazardous waste.
Liquid Waste (solutions containing the compound) Labeled Hazardous Liquid Waste ContainerCollect all solutions in a designated, sealed, and secondarily contained waste bottle. Do not mix with incompatible waste streams.

The following diagram outlines the decision-making process for waste disposal.

start Waste Generated is_solid Is the waste solid? start->is_solid is_liquid Is the waste liquid? is_solid->is_liquid No solid_waste Place in Labeled Solid Hazardous Waste Container is_solid->solid_waste Yes is_sharps Is the waste sharps? is_liquid->is_sharps No liquid_waste Place in Labeled Liquid Hazardous Waste Container is_liquid->liquid_waste Yes sharps_waste Place in Puncture-Proof Sharps Container is_sharps->sharps_waste Yes end Follow Institutional Waste Pickup Procedures is_sharps->end No solid_waste->end liquid_waste->end sharps_waste->end

Caption: Decision Tree for Disposal of this compound Waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Aminoquinolin-2(1H)-one
Reactant of Route 2
7-Aminoquinolin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.